molecular formula C12H19NO8 B014780 N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester CAS No. 25875-99-4

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Cat. No.: B014780
CAS No.: 25875-99-4
M. Wt: 305.28 g/mol
InChI Key: SPILYXOSOLBQAQ-CNYIRLTGSA-N
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Description

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO8 and its molecular weight is 305.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILYXOSOLBQAQ-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448987
Record name Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25875-99-4
Record name Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Authored by: A Senior Application Scientist

Introduction: The Significance of a Core Neuraminidase Inhibitor Scaffold

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, commonly known in the literature as DANA (2,3-Dehydro-2-deoxy-N-acetylneuraminic acid) or Neu5Ac2en, is a potent inhibitor of neuraminidase (sialidase) enzymes.[1] Its methyl ester derivative, the subject of this guide, serves not only as a valuable research tool in its own right but also as a pivotal synthetic intermediate. This unsaturated sialic acid analogue mimics the proposed transition state of the sialidase-catalyzed hydrolysis of sialosides, granting it broad inhibitory activity.

The true value of this compound in modern drug development lies in its role as a versatile scaffold for creating more complex and selective neuraminidase inhibitors.[2] Modifications to its glycerol side chain (C7-C9) or at the C4 position have led to the development of highly potent antiviral drugs, including the renowned influenza therapeutic, Zanamivir.[2][3] Therefore, a robust and reproducible synthesis of this core molecule is a fundamental requirement for researchers in glycobiology, virology, and medicinal chemistry.

This guide provides a detailed examination of a field-proven, multi-step synthesis starting from the commercially available N-Acetylneuraminic acid (Neu5Ac). We will dissect the causality behind each experimental choice, provide step-by-step protocols, and present the underlying chemical logic to ensure both scientific integrity and practical success.

Strategic Overview: A Three-Act Synthesis

The transformation of N-Acetylneuraminic acid (Neu5Ac) into its unsaturated methyl ester derivative is a story told in three acts: Protection, Elimination, and Liberation. The overarching strategy is to first protect the reactive functional groups that would interfere with the key elimination step, then induce the formation of the C2-C3 double bond, and finally, remove the protecting groups to unveil the target molecule.

G cluster_0 Act 1: Protection cluster_1 Act 2: Elimination cluster_2 Act 3: Liberation A N-Acetylneuraminic Acid (Neu5Ac) B Neu5Ac Methyl Ester A->B Esterification (MeOH, H+) C Peracetylated Neu5Ac Methyl Ester B->C Acetylation (Ac₂O, Pyridine) D Unsaturated Intermediate (Peracetylated Neu5Ac2en Methyl Ester) C->D Lewis Acid Catalysis (e.g., TMSOTf, Heat) E Final Product (Neu5Ac2en Methyl Ester) D->E Saponification (NaOMe, MeOH) G cluster_0 Key Elimination Mechanism Start Peracetylated Intermediate (C2-OR, C3-H, C4-OAc) Oxazoline Oxazoline Intermediate (C4-C5 involvement) Start->Oxazoline Lewis Acid Activation Product Unsaturated Product (C2=C3 double bond) Oxazoline->Product Elimination of C2-OR & C3-H

Caption: Simplified mechanistic pathway for the C2-C3 double bond formation.

Act 3: The Final Reveal - Deprotection

With the core scaffold constructed, the final act is to remove the four acetyl protecting groups from the hydroxyls. This "liberation" is accomplished through base-catalyzed transesterification, or saponification. Using a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol is a clean and efficient method that selectively cleaves the O-acetyl ester bonds while leaving the C1-methyl ester and the N-acetyl group intact. [4]The reaction is typically rapid and proceeds at room temperature.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Methyl (Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate
  • Esterification:

    • Suspend N-Acetylneuraminic acid (Neu5Ac) (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.5 eq) dropwise while stirring. Causality: This generates HCl in situ, which catalyzes the esterification of both the carboxylic acid and the anomeric hydroxyl, forming the methyl ester methyl ketoside.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours) until the solution becomes clear.

    • Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Neu5Ac methyl ester methyl ketoside. This crude product is typically used directly in the next step without further purification.

  • Acetylation:

    • Dissolve the crude product from the previous step in a mixture of anhydrous pyridine and acetic anhydride (1:1 v/v).

    • Stir the solution at room temperature for 12-16 hours. Causality: Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the peracetylated product as a white solid.

Protocol 2: Synthesis of Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
  • Dissolve the peracetylated product from Protocol 1 (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Anhydrous and inert conditions are critical as the Lewis acid catalyst (TMSOTf) is highly moisture-sensitive.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 1.2 eq) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by adding a few drops of methanol.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the unsaturated intermediate.

Protocol 3: Synthesis of this compound
  • Dissolve the unsaturated, acetylated intermediate from Protocol 2 (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Add a catalytic amount of freshly prepared 0.5 M sodium methoxide in methanol solution until the pH is ~9-10. Causality: NaOMe is a strong base and nucleophile that efficiently catalyzes the removal of the acetate esters.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the solution by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (~7).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be purified by flash chromatography or recrystallization to yield the final product, this compound, as a white solid.

Data Summary and Characterization

The success of the synthesis is validated at each stage through standard analytical techniques.

StepTransformationTypical YieldKey Conditions
1aNeu5Ac → Neu5Ac Methyl EsterQuantitative (crude)MeOH, AcCl, 0°C to RT
1bAcetylation80-90%Ac₂O, Pyridine, RT
2Elimination65-75%TMSOTf, Toluene, 85°C
3Deprotection>90%NaOMe, MeOH, RT

Characterization of Final Product: The identity and purity of this compound are confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the vinyl proton at C3, the methyl ester, the N-acetyl group, and the correct number of carbons and protons in the sugar backbone. [5]* Mass Spectrometry (MS): To verify the correct molecular weight (C₁₂H₁₉NO₈, MW: 305.28 g/mol ). [6]

References

  • Deoxygenated analogs of 2-deoxy-2,3-didehydro-N- acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv.
  • 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. PubMed.
  • Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase.
  • Synthesis of 4-Guanidino-7-Modified-Neu5Ac2en Derivatives and Their Biological Activities as Influenza Sialidase Inhibitors. J-Stage.
  • A facile synthesis of Neu5Ac2en derivatives from the glycosides of N-acetylneuraminic acid.
  • Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). [Source Not Available]
  • A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid
  • Preparation of 5‐ and 9‐modified neuraminic acids.
  • Structural Variations on N‐acetylneuraminic acid, 20. Synthesis of some 2,3‐didehydro‐2‐deoxysialic Acids structurally varied at C‐4 and their behavior towards Sialidase from Vibrio cholerae. [Source Not Available]
  • Chemoenzymatic synthesis of an N-acetylneuraminic acid analogue having a carbamoylmethyl group at C-4 as an inhibitor of sialidase from influenza virus. ElectronicsAndBooks.
  • 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en) | Neuraminidase Inhibitor. MedChemExpress.
  • N-Acetylneuraminic Acid. Biosynth.
  • Synthesis of Nor-C-linked Neuraminic Acid Disaccharide: A Versatile Precursor of C-Analogs of Oligosialic Acids and Gangliosides.
  • This compound. Biosynth.
  • Synthesis of 4-alkoxy-n-acetylneuraminic acid.
  • A simple synthesis of N-perfluoroacylated and N-acylated glycals of neuraminic acid with a cyclic aminic substituent at the 4α position as possible inhibitors of sialidases. Sigma-Aldrich.
  • Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PubMed Central.

Sources

An In-Depth Technical Guide to N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester: A Key Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biochemical properties of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, a pivotal molecule in glycobiology and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into its synthesis, mechanism of action, and practical applications, with a focus on its role as a neuraminidase inhibitor.

Introduction: The Significance of Neuraminidase Inhibition

Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids.[1][2] These enzymes are crucial for the life cycle of various pathogens, including the influenza virus, where they facilitate the release of progeny virions from infected host cells.[3] Consequently, the inhibition of neuraminidase activity is a cornerstone of antiviral therapy. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), and its derivatives like the methyl ester, are potent inhibitors of these enzymes, serving as invaluable tools in both research and clinical settings.[1][3]

Physicochemical Properties

This compound is the methyl ester derivative of DANA. This modification of the carboxyl group has significant implications for its biochemical behavior, particularly its solubility and cell permeability.

PropertyN-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA)This compound
Synonyms Neu5Ac2en, DANA, NADNA2,3-Dehydro-N-acetylneuraminic acid methyl ester
Molecular Formula C₁₁H₁₇NO₈C₁₂H₁₉NO₈
Molecular Weight 291.25 g/mol [4]305.29 g/mol [5]
CAS Number 24967-27-9[4]25875-99-4[5]
Appearance White to off-white solid[6]Not specified, likely a solid
Solubility Soluble in water[6]Expected to have higher solubility in organic solvents and lower solubility in water compared to DANA
Storage -20°C[1]10°C - 25°C[5]

Synthesis and Chemical Profile

The methyl ester of DANA is often synthesized from its parent compound, N-acetylneuraminic acid (Neu5Ac). A common synthetic route involves the treatment of N-acetylneuraminic acid methyl ester with sulfuric acid and acetic anhydride, followed by deacetylation. This reaction can yield both this compound and its 4-epi isomer.[7] The structural integrity and purity of the final product are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[7]

Mechanism of Action: A Competitive Neuraminidase Inhibitor

This compound functions as a competitive inhibitor of neuraminidase.[7] Its mechanism of action is intrinsically linked to its structural similarity to the natural substrate, sialic acid.

The Prodrug Concept: Enhancing Cellular Uptake

While DANA is a potent inhibitor, its polar carboxylate group can limit its ability to cross cellular membranes. Esterification to the methyl ester derivative is a common prodrug strategy to enhance lipophilicity and improve oral bioavailability and cell permeability.[8][9] It is anticipated that the methyl ester can more readily diffuse across the cell membrane. Once inside the cell, it is likely hydrolyzed by intracellular esterases to release the active inhibitor, DANA, which can then engage with its target neuraminidase.

Prodrug_Mechanism MethylEster N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Outside Cell) CellMembrane Cell Membrane MethylEster->CellMembrane Passive Diffusion MethylEster_Inside Methyl Ester (Inside Cell) CellMembrane->MethylEster_Inside Esterases Intracellular Esterases MethylEster_Inside->Esterases Hydrolysis DANA DANA (Active Inhibitor) Esterases->DANA Neuraminidase Neuraminidase DANA->Neuraminidase Competitive Binding Inhibition Inhibition Neuraminidase->Inhibition

Caption: Intracellular activation of the methyl ester prodrug.

Competitive Inhibition at the Active Site

The active form, DANA, mimics the transition state of the sialic acid substrate during enzymatic cleavage. The planar structure of the dihydropyran ring of DANA allows it to bind tightly to the active site of the neuraminidase, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity.[9]

Biochemical Applications and Research Significance

This compound is a valuable tool for studying the role of neuraminidases in various biological processes.

  • Antiviral Research : As a neuraminidase inhibitor, it is instrumental in the study of influenza and other viruses that rely on this enzyme for their propagation.[3]

  • Cell Biology : It can be used to probe the function of cellular sialidases, which are involved in processes such as cell signaling, adhesion, and differentiation.[1]

  • Drug Development : The DANA scaffold serves as a template for the design of more potent and selective neuraminidase inhibitors.[3]

Experimental Protocols: Neuraminidase Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound is a fluorescence-based neuraminidase inhibition assay.

Principle

This assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. The inhibitory effect of the test compound is measured by its ability to reduce the production of 4-MU.

Step-by-Step Methodology
  • Preparation of Reagents :

    • Assay Buffer: A suitable buffer, such as MES buffer with CaCl₂, adjusted to the optimal pH for the specific neuraminidase being tested.

    • Neuraminidase Enzyme: A purified preparation of the target neuraminidase.

    • Substrate Solution: MUNANA dissolved in assay buffer.

    • Inhibitor Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO), followed by serial dilutions in assay buffer.

    • Stop Solution: A basic solution (e.g., glycine-carbonate buffer) to terminate the enzymatic reaction and enhance the fluorescence of 4-MU.

  • Assay Procedure :

    • In a 96-well microplate, add the neuraminidase enzyme to each well.

    • Add varying concentrations of the inhibitor (this compound) to the test wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature.

    • Initiate the reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the reaction for a defined period.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of 4-MU using a microplate reader (excitation ~365 nm, emission ~445 nm).

  • Data Analysis :

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Enzyme - Inhibitor (Methyl Ester) - Substrate (MUNANA) - Buffers Plate Dispense Enzyme and Inhibitor into 96-well plate Reagents->Plate Preincubation Pre-incubate Plate->Preincubation AddSubstrate Add MUNANA Substrate Preincubation->AddSubstrate Incubation Incubate AddSubstrate->Incubation StopReaction Add Stop Solution Incubation->StopReaction Measure Measure Fluorescence StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for a neuraminidase inhibition assay.

Inhibitory Profile

The inhibitory activity of DANA against various human neuraminidases has been characterized, with differing IC₅₀ values for each isozyme.

Neuraminidase IsozymeIC₅₀ of DANA (μM)
NEU1143[10]
NEU243[10]
NEU361[10]
NEU474[10]

It is important to note that the inhibitory potency of the methyl ester in a cell-free assay may differ from that of DANA. However, in cell-based assays, the methyl ester could exhibit greater apparent potency due to enhanced cellular uptake and subsequent intracellular conversion to the active DANA.

Conclusion

This compound is a critical research tool in the study of neuraminidases. Its utility as a likely prodrug of the potent inhibitor DANA allows for effective delivery into cells, making it particularly valuable for cell-based assays. A thorough understanding of its biochemical properties, mechanism of action, and appropriate experimental application is essential for researchers in glycobiology, virology, and drug discovery.

References

An In-depth Technical Guide to the Neuraminidase Inhibition Mechanism of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), and its methyl ester, represent a cornerstone in the study of neuraminidase inhibitors. As a transition-state analogue, DANA mimics the transient oxocarbenium ion intermediate formed during the enzymatic cleavage of sialic acid. This guide provides a detailed exploration of its mechanism of action, the structural basis for its potent inhibition, kinetic parameters, and the standardized experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and enzymology.

Introduction: The Critical Role of Neuraminidase in Viral Pathogenesis

Neuraminidase (NA), also known as sialidase, is a glycoside hydrolase enzyme critically involved in the life cycle of numerous pathogens, most notably the influenza virus.[1][2] Located on the surface of the virion, its primary function is to cleave terminal sialic acid (N-acetylneuraminic acid) residues from glycoproteins and glycolipids.[1][3] This enzymatic action is essential for two key processes:

  • Release of Progeny Virions: After replication, newly formed virus particles remain tethered to the host cell surface via interactions between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase cleaves these connections, facilitating the release of new virions and enabling the spread of infection.[4]

  • Prevention of Viral Aggregation: By removing sialic acid residues from the surface of the virions themselves, NA prevents self-aggregation, ensuring that individual, infectious particles are released.[4]

Given its indispensable role, neuraminidase has become a prime target for the development of antiviral therapeutics. Inhibiting its function effectively halts viral propagation, allowing the host immune system to clear the infection.[5][6]

DANA: A Seminal Transition-State Analogue Inhibitor

The first significant breakthrough in neuraminidase inhibitor design was the discovery of 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), also known as Neu5Ac2en.[1][7] DANA is a synthetic analogue of N-acetylneuraminic acid and serves as the structural template for many licensed antiviral drugs, including Zanamivir and Oseltamivir.[4][7] Its methyl ester derivative, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, is also utilized in research and shares the same core inhibitory mechanism.[8][9]

The potency of DANA stems from its design as a transition-state analogue .[5][10] This principle is central to its mechanism of inhibition.

The Neuraminidase Catalytic Mechanism and the Oxocarbenium Transition State

The enzymatic hydrolysis of a terminal sialic acid residue by neuraminidase proceeds through a high-energy transition state.[2] The reaction involves the distortion of the sialic acid ring from its stable chair conformation into a planar, oxocarbenium ion-like structure at the moment of glycosidic bond cleavage.[2][6] This transient state is the most tightly bound species to the enzyme's active site.

G cluster_0 Neuraminidase Catalytic Cycle S Sialic Acid Substrate (Chair Conformation) ES Enzyme-Substrate Complex S->ES Binding E Neuraminidase (Active Site) TS Oxocarbenium Ion Transition State (Planar) ES->TS Distortion & Catalysis EP Enzyme-Product Complex TS->EP Hydrolysis P Product (Released) EP->P Release G cluster_carboxylate cluster_acetyl cluster_hydroxyl cluster_glycerol DANA DANA Arg118 Arg118 DANA->Arg118 Salt Bridge Arg292 Arg292 DANA->Arg292 Salt Bridge Arg371 Arg371 DANA->Arg371 Salt Bridge Arg152 Arg152 DANA->Arg152 H-Bond Glu119 Glu119 DANA->Glu119 H-Bond Glu276 Glu276 DANA->Glu276 Interaction G prep 1. Reagent Preparation (Buffer, Inhibitor Dilutions, Virus) plate 2. Plate Setup (Add Inhibitor & Virus/Enzyme to 96-well plate) prep->plate pre_incubate 3. Pre-incubation (Room Temp, 30-45 min) plate->pre_incubate add_sub 4. Add MUNANA Substrate pre_incubate->add_sub incubate 5. Incubation (37°C, 60 min) add_sub->incubate stop 6. Add Stop Solution incubate->stop read 7. Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop->read analyze 8. Data Analysis (Calculate % Inhibition & IC50) read->analyze

Sources

The Dawn of Neuraminidase Inhibition: An In-Depth Technical Guide to the Early Research of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Glimpse into the Pre-antiviral Era

In the landscape of antiviral drug discovery, the development of neuraminidase inhibitors stands as a landmark achievement. These agents, now a cornerstone of influenza management, trace their origins to early, fundamental research into the structure and function of the viral neuraminidase enzyme. Central to this pioneering work is N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, a molecule that, while not a therapeutic itself, played a pivotal role in establishing the principles of neuraminidase inhibition. This technical guide delves into the early research surrounding this compound, offering a detailed exploration of its synthesis, biological activity, and the scientific rationale that guided its investigation. For researchers, scientists, and drug development professionals, this document provides a foundational understanding of the origins of a critical class of antiviral agents.

The Genesis of a Neuraminidase Inhibitor: Early Synthetic Approaches

The synthesis of this compound in the early 1970s was a significant step forward in the study of sialic acid chemistry and its application to virology. The primary route to this unsaturated derivative involved the chemical transformation of N-acetylneuraminic acid methyl ester.

Rationale for the Synthetic Strategy

The core objective of the early synthetic work was to create a molecule that could mimic the transition state of the neuraminidase-catalyzed cleavage of sialic acid from glycoconjugates. The prevailing hypothesis was that an inhibitor resembling this high-energy intermediate would bind to the enzyme's active site with greater affinity than the natural substrate, thereby blocking its function. The introduction of a double bond between carbons 2 and 3 of the neuraminic acid scaffold was a key structural modification aimed at achieving this mimicry. The methyl ester was likely chosen to protect the carboxyl group, a common strategy in carbohydrate chemistry to prevent unwanted side reactions and improve solubility in organic solvents.

Detailed Experimental Protocol: Synthesis from N-Acetylneuraminic Acid Methyl Ester

The following protocol is a synthesized representation of the early methods for the preparation of this compound, primarily based on the work of Meindl and Tuppy.

Step 1: Acetylation and Elimination

  • Reactants: N-acetylneuraminic acid methyl ester, acetic anhydride, and a catalytic amount of sulfuric acid.

  • Procedure: N-acetylneuraminic acid methyl ester is dissolved in acetic anhydride. To this solution, a catalytic amount of sulfuric acid is carefully added.

  • Reaction Conditions: The reaction mixture is heated. Early studies found that the temperature of this reaction is critical. For instance, heating to 50°C was reported to yield the desired product alongside its 4-epi-NeuAc methyl ester analogue in roughly equal amounts.[1]

  • Mechanism: The sulfuric acid protonates the anomeric hydroxyl group, facilitating its elimination along with the hydrogen at C-3, leading to the formation of the 2,3-double bond. The acetic anhydride serves as both the solvent and a dehydrating agent, and also acetylates the hydroxyl groups.

  • Work-up: The reaction is quenched, and the crude product is isolated.

Step 2: Deacetylation

  • Reactant: The crude acetylated product from Step 1.

  • Procedure: The crude product is subjected to deacetylation to remove the O-acetyl protecting groups.

  • Reaction Conditions: This is typically achieved under basic conditions, for example, using sodium methoxide in methanol.

  • Purification: The final product, this compound, is then purified using techniques such as column chromatography.

Structural Elucidation: The structure of the synthesized compound and its byproducts was confirmed in early studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Acetylation & Elimination cluster_intermediate Intermediate Products cluster_reaction2 Deacetylation cluster_final Final Product NeuAc-Me N-Acetylneuraminic Acid Methyl Ester Reaction1 Acetic Anhydride, H₂SO₄ (cat.), 50°C NeuAc-Me->Reaction1 Peracetylated_Product Peracetylated 2,3-dehydro-NeuAc-Me Reaction1->Peracetylated_Product ~40% yield Epi_Product Peracetylated 4-epi-NeuAc-Me Reaction1->Epi_Product ~40% yield Reaction2 NaOMe, MeOH Peracetylated_Product->Reaction2 Final_Product N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester Reaction2->Final_Product

Early synthetic workflow for this compound.

Biological Activity and Mechanism of Action: A Transition-State Mimic

The primary biological significance of this compound lies in its ability to act as a competitive inhibitor of neuraminidase.[1]

Inhibition of Neuraminidase Activity
CompoundEnzyme SourceInhibition Constant (Ki)
This compoundArthrobacter sialophilus neuraminidase~48 µM[2]
2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA)Influenza virus neuraminidase4 µM[1][3]
Mechanism of Action: Mimicking the Transition State

The inhibitory activity of this compound is attributed to its structural resemblance to the proposed oxocarbenium ion-like transition state formed during the enzymatic hydrolysis of the glycosidic linkage of sialic acid.

The Role of the Double Bond: The planar geometry imposed by the C2-C3 double bond mimics the sp²-hybridized carbon at the anomeric center in the transition state. This structural feature allows the inhibitor to fit snugly into the active site of the neuraminidase, which is conformationally optimized to bind this high-energy intermediate. By occupying the active site, the inhibitor prevents the binding of the natural substrate, thus competitively inhibiting the enzyme.

Inhibition_Mechanism cluster_enzyme Neuraminidase Active Site cluster_substrate Natural Reaction cluster_inhibitor Inhibition ActiveSite Enzyme Active Site Substrate Sialic Acid (Substrate) TransitionState Oxocarbenium Ion-like Transition State Substrate->TransitionState Enzymatic cleavage TransitionState->ActiveSite Stabilized by active site Product Cleaved Sialic Acid (Product) TransitionState->Product Inhibitor N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Inhibitor) BoundInhibitor Inhibitor Bound to Active Site Inhibitor->BoundInhibitor Binds tightly due to structural mimicry BoundInhibitor->ActiveSite Blocks substrate binding

Mechanism of neuraminidase inhibition by mimicking the transition state.

Significance and Legacy in Drug Development

The early research on this compound and its parent acid, DANA, was instrumental in validating the concept of transition-state inhibition for neuraminidase. This pioneering work laid the scientific groundwork for the rational design of more potent and selective neuraminidase inhibitors. The knowledge gained from these initial studies, particularly regarding the importance of the C4 position for inhibitor binding, directly informed the development of the first generation of anti-influenza drugs, such as Zanamivir (Relenza) and Oseltamivir (Tamiflu). These drugs incorporated modifications to the basic DANA scaffold to enhance their binding affinity and pharmacokinetic properties, ultimately leading to clinically effective treatments for influenza.

Conclusion

The early investigations into this compound represent a critical chapter in the history of antiviral research. The synthesis of this compound and the elucidation of its inhibitory mechanism provided the fundamental insights that propelled the field of neuraminidase inhibitor design forward. For contemporary researchers, understanding this foundational work offers not only a historical perspective but also a testament to the power of rational, structure-based drug design. The principles established through the study of this seemingly simple molecule continue to resonate in the ongoing quest for novel antiviral therapies.

References

  • Meindl, P., Bodo, G., Palese, P., Schulman, J., & Tuppy, H. (1974). Inhibition of neuraminidase activity by derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid. Virology, 58(2), 457–463. (This is a foundational paper and is not directly available as an open-access link, but is widely cited).
  • Calbiochem. N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt. Retrieved from [Link]

  • Sapphire North America. This compound. Retrieved from [Link]

  • F. M. Unger. (1981). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. Carbohydrate Research, 89(1), 137-143. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (Neu5Ac2en) for Studying Sialic Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (Neu5Ac2en), a pivotal chemical tool for the investigation of sialic acid metabolism. We will delve into the underlying principles of the sialic acid pathway, the precise mechanism of Neu5Ac2en action, and provide detailed, field-proven protocols for its application in both in vitro and cell-based systems.

Section 1: The Sialic Acid Metabolic Landscape

Sialic acids are a family of nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[1][2][3] Typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, they are critical mediators of a vast array of biological phenomena, including cell-cell recognition, immune response modulation, and pathogen binding.[2][3] The expression and presentation of these terminal sialic acid residues are meticulously controlled by a dynamic metabolic pathway encompassing biosynthesis, activation, glycosidic transfer, and catabolic removal.

The catabolic arm of this pathway is governed by a class of enzymes known as sialidases, or neuraminidases. These glycoside hydrolases cleave terminal sialic acid residues from glycoconjugates.[2][4] In mammals, four distinct sialidases (NEU1, NEU2, NEU3, NEU4) have been identified, each with specific subcellular localizations and substrate preferences, implicating them in diverse cellular processes.[5][6][7][8][9] Dysregulation of sialidase activity is linked to numerous pathological conditions, including cancer and influenza virus infection, making these enzymes significant targets for therapeutic intervention and objects of intense scientific study.[2][10]

To effectively study the roles of these enzymes, potent and specific inhibitors are required. Neu5Ac2en stands out as a cornerstone chemical probe for this purpose.

Sialic_Acid_Metabolism Sialic Acid Metabolic Pathway cluster_Cytosol Cytosol / Nucleus cluster_Golgi Golgi Apparatus cluster_Catabolism Catabolism (Lysosome, Cytosol, Membrane) UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE (Kinase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac (Sialic Acid) Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac (activated) Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) Glycoconjugate Nascent Glycoprotein/ Glycolipid CMP_Neu5Ac->Glycoconjugate STs (Sialyltransferases) Sialoglycoconjugate Sialoglycoconjugate (Cell Surface / Secreted) Glycoconjugate->Sialoglycoconjugate Sialidases Sialidases (NEU1, NEU2, NEU3, NEU4) Free_Neu5Ac Free Neu5Ac (Recycled) Sialoglycoconjugate->Free_Neu5Ac Cleavage Free_Neu5Ac->Neu5Ac Recycling

Caption: Overview of the Sialic Acid Metabolic Pathway.

Section 2: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (Neu5Ac2en) - A Mechanistic Overview

Neu5Ac2en, also known as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), is a powerful and widely-used competitive inhibitor of viral, bacterial, and mammalian sialidases.[11] Its efficacy stems from its structure, which closely mimics the planar, oxocarbenium ion-like transition state of the sialic acid substrate as it is being cleaved by the enzyme.

Chemical Properties and Structure

The key structural feature of Neu5Ac2en is the double bond between carbons 2 and 3 of the pyranose ring. This C2-C3 unsaturation flattens the ring, creating a conformation that fits snugly into the sialidase active site, which is optimized to bind the transition state of the natural substrate. This high-affinity binding competitively blocks the natural substrate from accessing the active site, thereby inhibiting enzyme activity.[11]

PropertyValueSource
Synonyms DANA, Neu5Ac2en[7]
Molecular Formula C₁₁H₁₇NO₈[6]
Molecular Weight 291.25 g/mol [6]
Appearance White Powder
Solubility Soluble in water (50 mg/mL)
Storage Store powder at -20°C

Note on the Methyl Ester: The methyl ester of Neu5Ac2en is often used in cell-based assays. It acts as a cell-permeable prodrug. The ester group enhances lipophilicity, facilitating passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the methyl group, releasing the active carboxylate form (Neu5Ac2en) to inhibit cytosolic, lysosomal, or membrane-associated sialidases.

Mechanism of Action: Transition-State Mimicry

Inhibition_Mechanism cluster_Enzyme Sialidase Active Site Enzyme Enzyme TransitionState Transition State (Planar Oxocarbenium Ion) Enzyme->TransitionState Catalyzes Substrate Sialic Acid (Substrate) Substrate->Enzyme Binds Product Cleaved Product TransitionState->Product Releases Inhibitor Neu5Ac2en (Inhibitor) Inhibitor->Enzyme Binds Tightly (Competitive Inhibition)

Caption: Competitive inhibition of sialidase by Neu5Ac2en.

Specificity and Potency

Neu5Ac2en is a broad-spectrum sialidase inhibitor, showing activity against enzymes from various sources. Its potency, typically measured as the half-maximal inhibitory concentration (IC₅₀), varies between different sialidases. This makes it a useful tool for initial studies to determine if sialidase activity is involved in a biological process.

Human Sialidase IsoformIC₅₀ (μM)Source
NEU1 143[5][6][7][8]
NEU2 43[5][6][7][8]
NEU3 61[5][6][7][8]
NEU4 74[5][6][7][8]

Section 3: Experimental Design & Protocols

Part A: In Vitro Sialidase Inhibition Assay

Principle of the Assay This protocol describes a robust method for determining the IC₅₀ of Neu5Ac2en against a specific sialidase using a fluorogenic substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-NeuAc). Sialidase cleaves the bond between sialic acid and 4-methylumbelliferone (4MU). When the reaction is stopped by adding a high-pH buffer, the released 4MU becomes highly fluorescent, and this fluorescence can be quantified to determine enzyme activity.[9][12][13]

Experimental Rationale

  • Substrate Concentration: The concentration of 4MU-NeuAc should ideally be at or below its Michaelis-Menten constant (Kₘ) for the specific enzyme. This ensures that the assay is sensitive to competitive inhibition.

  • Controls are Critical: A self-validating protocol requires multiple controls. A "no enzyme" control establishes background fluorescence. A "no inhibitor" (vehicle) control represents 100% enzyme activity.

  • Dose-Response Curve: Testing a range of Neu5Ac2en concentrations (typically a serial dilution) is essential to generate a dose-response curve from which the IC₅₀ value can be accurately calculated.

In_Vitro_Workflow start Start prep_inhibitor Prepare Serial Dilution of Neu5Ac2en start->prep_inhibitor prep_plate Add Inhibitor/Vehicle to 96-well Plate prep_inhibitor->prep_plate add_enzyme Add Sialidase Enzyme (Pre-incubate briefly) prep_plate->add_enzyme add_substrate Initiate Reaction: Add 4MU-NeuAc Substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with High pH Glycine Buffer incubate->stop_reaction read_plate Read Fluorescence (Ex: 365nm, Em: 448nm) stop_reaction->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro sialidase inhibition assay.

Detailed Step-by-Step Protocol

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the sialidase being tested (e.g., 100 mM Sodium Acetate, pH 4.5 for NEU1/NEU3, or pH 5.5 for NEU2).[12]

    • Neu5Ac2en Stock: Prepare a 10 mM stock solution of Neu5Ac2en in assay buffer.

    • Inhibitor Dilutions: Perform a serial dilution of the Neu5Ac2en stock in assay buffer to create a range of concentrations (e.g., 2 mM down to low µM).

    • 4MU-NeuAc Substrate: Prepare a working solution (e.g., 200 µM) in assay buffer.

    • Enzyme Solution: Dilute the sialidase enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Stop Solution: 0.25 M Glycine-NaOH, pH 10.4.[9][12]

  • Assay Procedure (96-well plate format):

    • To appropriate wells of a black, clear-bottom 96-well plate, add 25 µL of each Neu5Ac2en dilution or vehicle (assay buffer for 100% activity control).

    • Add 25 µL of assay buffer to "no enzyme" control wells.

    • Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.

    • Optional: Briefly pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the 4MU-NeuAc substrate solution to all wells. The final volume is 100 µL.

    • Incubate the plate at 37°C for 20-60 minutes.[12] The incubation time should be optimized so that the 100% activity control yields a strong signal but consumes less than 15% of the total substrate.

    • Terminate the reaction by adding 125 µL of Stop Solution to each well.[12]

    • Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~448 nm.[12]

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" wells from all other readings.

    • Calculate the percent inhibition for each Neu5Ac2en concentration relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part B: Probing Sialidase Activity in Cell-Based Models

Principle of the Assay This protocol uses Neu5Ac2en (or its methyl ester prodrug) to inhibit endogenous sialidase activity in cultured cells. The resulting change in cell surface sialylation can be detected using fluorescently-labeled lectins that specifically bind to certain sialic acid linkages. For example, Sambucus nigra agglutinin (SNA) binds to α-2,6-linked sialic acids, while Maackia amurensis lectin II (MAL II) binds to α-2,3-linked sialic acids. An increase in lectin binding after inhibitor treatment suggests that sialidases were actively removing those residues.

Experimental Rationale

  • Inhibitor Choice: For cell-based assays, the more membrane-permeable Neu5Ac2en methyl ester is often preferred.

  • Dose and Duration: The optimal concentration and treatment duration must be empirically determined for each cell line to achieve maximal inhibition without causing cytotoxicity.

  • Cytotoxicity Control: It is crucial to perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel to ensure that the observed effects are due to sialidase inhibition and not cellular toxicity.[7]

  • Detection Method: Flow cytometry provides quantitative, single-cell data on lectin binding, while fluorescence microscopy offers spatial information.

Cell_Based_Workflow start Start seed_cells Seed Cells in Appropriate Vessel start->seed_cells treat_cells Treat Cells with Neu5Ac2en or Vehicle seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-48h) treat_cells->incubate wash_cells Wash Cells to Remove Inhibitor incubate->wash_cells lectin_stain Stain with Fluorescent Lectin (e.g., FITC-SNA) wash_cells->lectin_stain wash_again Wash to Remove Unbound Lectin lectin_stain->wash_again analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash_again->analyze end End analyze->end

Sources

A Technical Guide to N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester as a Prodrug of a Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral therapy. N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), a transition-state analog of sialic acid, was one of the first discovered NA inhibitors and served as a structural template for clinically successful drugs like Zanamivir and Oseltamivir.[1] However, DANA's therapeutic potential is hampered by its high polarity and consequent poor oral bioavailability. This guide provides a comprehensive technical overview of a fundamental prodrug strategy—methyl esterification—to enhance the cellular permeability of DANA. We will explore the design rationale, detailed synthetic protocols, and bioanalytical methodologies required to validate N-acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester as a viable prodrug that is intracellularly hydrolyzed to its active, inhibitory form.

The Rationale for Neuraminidase Inhibition and the DANA Prodrug Concept

The Role of Neuraminidase in Influenza Pathogenesis

The influenza virus life cycle critically depends on two surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA mediates viral entry by binding to terminal sialic acid residues on host cell receptors, NA is responsible for viral egress. NA is a sialidase that cleaves these sialic acid linkages, preventing the aggregation of newly formed virions on the host cell surface and facilitating their release to infect new cells.[1] Inhibition of NA traps progeny virions at the cell surface, halting the spread of infection and allowing the host immune system to clear the virus.[2] This mechanism makes NA an attractive target for antiviral drug development.[3]

DANA: A Foundational Inhibitor with Critical Limitations

N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), an unsaturated analog of N-acetylneuraminic acid, was identified in the 1970s as an inhibitor of viral neuraminidase.[2] Its structure mimics the planar, oxonium cation transition state of the sialic acid substrate during enzymatic cleavage, allowing it to bind tightly to the highly conserved active site of the NA enzyme.

Despite its mechanistic elegance, DANA's utility as an oral antiviral is severely limited. The presence of a free carboxylate group (pKa ≈ 2.6), essential for electrostatic interactions with three conserved arginine residues (Arg118, Arg292, Arg371) in the NA active site, renders the molecule highly polar and negatively charged at physiological pH.[4] This polarity significantly hinders its ability to cross the lipid-rich intestinal epithelium and cellular membranes, resulting in poor oral bioavailability.[5][6]

The Prodrug Strategy: Masking Polarity for Enhanced Delivery

A prodrug is an inactive or less active chemical derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. This approach is a well-established strategy in drug development to overcome pharmacokinetic barriers such as poor absorption.[7][8] The most successful neuraminidase inhibitor, Oseltamivir (Tamiflu®), is an ethyl ester prodrug of its active carboxylate form, Oseltamivir Carboxylate.[7][8][9]

The core principle of the DANA methyl ester prodrug strategy is to temporarily mask the polar carboxylate group. By converting the carboxylic acid at the C-1 position to a more lipophilic methyl ester, the molecule's overall polarity is reduced, and its negative charge is neutralized. This modification is designed to enhance its passive diffusion across biological membranes. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, regenerating the active carboxylate form of DANA precisely where it can interact with newly synthesized viral neuraminidase.

Prodrug_Activation Prodrug Activation and Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Infected Host Cell cluster_virion Progeny Virion Egress Prodrug_ext DANA Methyl Ester (Lipophilic, Neutral) Prodrug_int DANA Methyl Ester Prodrug_ext->Prodrug_int Passive Diffusion Esterases Intracellular Esterases Prodrug_int->Esterases Substrate DANA_active Active DANA (Polar, Charged) Esterases->DANA_active Hydrolysis NA Neuraminidase (NA) DANA_active->NA Inhibition

Caption: Intended pathway for DANA methyl ester prodrug activation.

Physicochemical Properties and Synthesis

A successful prodrug design hinges on a predictable change in physicochemical properties that favors absorption and subsequent reversion to the active form.

Comparative Physicochemical Properties

The conversion of the carboxylic acid to a methyl ester is expected to significantly increase the lipophilicity (LogP) of the molecule.

PropertyDANA (Parent Drug)DANA Methyl Ester (Prodrug)Rationale for Change
Molecular Formula C₁₁H₁₇NO₈[10]C₁₂H₁₉NO₈Addition of a methyl group (-CH₂)
Molecular Weight 291.25 g/mol [10]305.28 g/mol Addition of 14.03 g/mol
Charge (pH 7.4) -1 (Anionic)0 (Neutral)Masking of the carboxylate group
Predicted LogP ~ -2.5~ -1.5Increased lipophilicity from esterification
Aqueous Solubility HighModerateReduced polarity
Protocol: Synthesis of DANA Methyl Ester

This protocol describes a standard esterification procedure using trimethylchlorosilane (TMSCl) in methanol, a mild and efficient method for converting carboxylic acids to methyl esters.[11]

Materials:

  • N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA)

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round bottom flask, magnetic stirrer, condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round bottom flask, add DANA (1.0 eq). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous methanol to the flask to create a solution or fine suspension.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add TMSCl (2.0 eq) dropwise via syringe while stirring. Causality Note: TMSCl reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. This method avoids the use of concentrated mineral acids and generally proceeds under milder conditions.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. A typical mobile phase would be Dichloromethane:Methanol (e.g., 9:1 v/v). The product, being less polar than the starting material, will have a higher Rf value.

  • Workup: Once the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the DANA spot on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure DANA methyl ester.

  • Characterization: Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and ¹H/¹³C NMR spectroscopy to confirm the presence of the methyl ester group and the overall molecular structure.

Bioanalytical and In Vitro Evaluation

Validation of the prodrug concept requires a series of well-defined experiments to confirm (1) the prodrug itself is inactive, (2) it can enter cells, and (3) it is converted to the active form intracellularly.

Protocol: Neuraminidase Inhibition Assay (Fluorometric)

This assay determines the 50% inhibitory concentration (IC₅₀) and is essential to demonstrate that DANA is active while its methyl ester is not (prior to hydrolysis). It utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13][14]

Materials:

  • Recombinant influenza neuraminidase (e.g., from A/H1N1 or A/H3N2)

  • MUNANA substrate (Sigma-Aldrich or equivalent)

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)[12]

  • DANA and DANA methyl ester test compounds

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[14]

Procedure:

  • Compound Preparation: Prepare serial dilutions of DANA and DANA methyl ester in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds and the neuraminidase enzyme solution. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Incubation: Pre-incubate the enzyme and inhibitors for 15 minutes at 37 °C to allow for binding.

  • Initiation: Initiate the reaction by adding the MUNANA substrate to all wells.

  • Reaction: Incubate the plate for 30-60 minutes at 37 °C.

  • Termination: Stop the reaction by adding a high pH stop solution (e.g., 0.14 M NaOH in 83% ethanol).[12] Causality Note: The high pH is necessary to deprotonate the 4-methylumbelliferone product, maximizing its fluorescence.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Subtract background fluorescence, normalize the data to the 100% activity control, and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome:

CompoundExpected IC₅₀ (µM)Interpretation
DANA 10 - 100[10][15][16]Active inhibitor, as the carboxylate is free to bind to the NA active site.
DANA Methyl Ester >1000Inactive prodrug, as the masked carboxylate cannot form key interactions.
Protocol: Cellular Uptake and Hydrolysis Assay

This experiment is the cornerstone of prodrug validation, directly measuring the uptake of the ester and its conversion to the active acid inside cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow_Uptake Workflow for Cellular Uptake & Hydrolysis Analysis A 1. Cell Culture (e.g., MDCK or A549 cells) B 2. Treatment Incubate cells with DANA Methyl Ester (e.g., 100 µM) A->B C 3. Time Points Collect samples at 0, 15, 30, 60, 120 min B->C D 4. Cell Lysis Wash cells, then lyse with Acetonitrile containing Internal Standard C->D E 5. Sample Prep Centrifuge to pellet debris, collect supernatant D->E F 6. LC-MS/MS Analysis Quantify concentrations of DANA Methyl Ester & DANA E->F

Caption: Experimental workflow for quantifying prodrug uptake and activation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or A549 cells

  • Cell culture media and reagents

  • DANA methyl ester

  • Internal Standard (IS) for LC-MS/MS (e.g., an isotopically labeled analog)

  • Acetonitrile (ACN) for protein precipitation

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer[17][18]

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to ~90% confluency.

  • Treatment: Replace the culture medium with a fresh medium containing a known concentration of DANA methyl ester (e.g., 100 µM).

  • Time Course: Incubate the cells at 37 °C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove the medium.

  • Cell Harvesting and Lysis: Quickly wash the cell monolayer with ice-cold PBS to remove extracellular compound. Add ice-cold ACN containing the IS to each well to precipitate proteins and lyse the cells. Causality Note: Using ACN with the IS ensures immediate cessation of enzymatic activity and provides a reference for accurate quantification, correcting for sample loss during preparation.[19]

  • Sample Preparation: Scrape the cells, collect the lysate, and centrifuge at high speed to pellet the precipitated protein and cell debris.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Develop a method that can separate and quantify both DANA and its methyl ester based on their unique parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM).[17][20]

Expected Outcome: A time-dependent change in intracellular concentrations, where the DANA methyl ester concentration decreases over time as it is hydrolyzed, while the concentration of active DANA concurrently increases and then plateaus.

Time (min)Intracellular [DANA Methyl Ester] (µM)Intracellular [DANA] (µM)
0 00
15 HighLow
30 DecreasingIncreasing
60 LowHigh
120 Very LowPlateaued

Discussion and Future Directions

The successful synthesis and in vitro validation of the DANA methyl ester prodrug concept provide a critical proof-of-concept. The expected results—low NA inhibitory activity of the ester, coupled with its efficient cellular uptake and subsequent hydrolysis to active DANA—would strongly support this as a viable strategy to overcome the pharmacokinetic limitations of the parent compound.

However, this is merely the first step. A comprehensive drug development program would require further investigation into:

  • Pharmacokinetic (PK) Studies: In vivo studies in animal models (e.g., mice or ferrets) are essential to determine the oral bioavailability, plasma concentration-time profile (Cmax, Tmax, AUC), tissue distribution, and elimination half-life of both the prodrug and the released active drug.[21][22][23]

  • Efficacy Studies: The ultimate test is whether the prodrug can effectively treat influenza infection in vivo. This involves challenging animal models with an influenza virus and treating them orally with the DANA methyl ester to assess reductions in viral titer, morbidity, and mortality.

  • Metabolic Stability: While hydrolysis is desired, the prodrug must be stable enough in the gastrointestinal tract and bloodstream to reach target tissues. Stability assays in simulated gastric fluid, intestinal fluid, and plasma are necessary to predict its in vivo fate.[7][9]

Conclusion

This compound represents a chemically straightforward and mechanistically plausible prodrug of the neuraminidase inhibitor DANA. By temporarily masking the key carboxylate group, this modification is designed to enhance lipophilicity and facilitate cellular absorption. The subsequent intracellular hydrolysis by esterases releases the active drug, targeting the site of viral replication. The experimental framework provided in this guide offers a robust pathway for synthesizing, validating, and characterizing this compound, laying the essential groundwork for further preclinical and clinical development. This strategy exemplifies a fundamental principle in medicinal chemistry: overcoming pharmacokinetic barriers to unlock the therapeutic potential of a biologically active molecule.

References

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Central Science. [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. [Link]

  • Discovery and development of neuraminidase inhibitors. Wikipedia. [Link]

  • Increasing oral absorption of polar neuraminidase inhibitors: a prodrug transporter approach applied to oseltamivir analogue. PubMed. [Link]

  • TSRL discloses preclinical data on neuraminidase inhibitor prodrugs. BioWorld. [Link]

  • Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]

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An In-Depth Technical Guide to the Enzymatic Hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2en methyl ester). This compound is a pivotal substrate analog in the study of sialidases, also known as neuraminidases, which are enzymes that cleave sialic acid residues from glycoconjugates. The hydrolysis of this substrate is fundamental to understanding the kinetic properties and inhibition mechanisms of these enzymes, which play critical roles in various physiological and pathological processes, including viral infections like influenza. This guide will delve into the core principles of the enzymatic reaction, detailed experimental protocols, and methods for data analysis, serving as an essential resource for researchers in glycobiology, virology, and drug development.

Introduction: The Significance of Sialidase Activity and its Substrates

Sialic acids are a diverse family of nine-carbon sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] These terminal residues are key players in a myriad of biological recognition events, including cell-cell adhesion, immune responses, and pathogen binding.[3][4] The enzymes responsible for the removal of sialic acids are sialidases (neuraminidases).[3][5]

In the context of influenza virus, neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells, thereby enabling the spread of the infection.[6][7] By cleaving the sialic acid receptors to which the viral hemagglutinin binds, neuraminidase prevents the aggregation of new virions on the cell surface.[7] This critical role makes viral neuraminidase a prime target for antiviral drug development.[8][9] Neuraminidase inhibitors, such as oseltamivir (Tamiflu) and zanamivir (Relenza), are designed to block the active site of the enzyme, preventing the release of progeny viruses and thus halting the progression of the infection.[10][11]

This compound is a synthetic analog of the natural substrate for sialidases. The presence of the double bond between carbons 2 and 3 makes it a chromogenic substrate upon hydrolysis, and its methyl ester form allows for specific analytical approaches. The study of its enzymatic hydrolysis provides invaluable insights into the catalytic mechanism of sialidases and is a cornerstone for the screening and characterization of potential inhibitors.[12]

The Enzyme: Sialidases (Neuraminidases)

Sialidases (EC 3.2.1.18) are glycoside hydrolase enzymes that catalyze the hydrolysis of terminal sialic acid residues from a variety of glycoconjugates.[5][12] They are found in a wide range of organisms, from viruses and bacteria to vertebrates.[3][5]

Classification:

  • Viral Neuraminidases: Essential for the replication of many viruses, most notably the influenza virus.[6][7]

  • Bacterial Sialidases: Often act as virulence factors, helping bacteria to colonize host tissues and evade the immune system.[13]

  • Mammalian Sialidases: Humans possess four types of sialidases (NEU1, NEU2, NEU3, and NEU4) which are involved in various cellular processes, and their dysregulation has been implicated in diseases like cancer.[12][14]

The catalytic mechanism of most sialidases proceeds via a double-displacement mechanism, involving the formation of a covalent glycosyl-enzyme intermediate with retention of the anomeric configuration.[12] The active site is highly conserved across different species, which has facilitated the development of broad-spectrum inhibitors.[10]

The Substrate: this compound

This compound, also known as methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate, is a key tool in sialidase research.[15] Its chemical structure mimics the transition state of the natural substrate during enzymatic cleavage.[12]

Key Properties:

  • Chromogenic Potential: The hydrolysis of the glycosidic bond is often coupled to a change in absorbance or fluorescence, allowing for continuous monitoring of the reaction.

  • Inhibitor Potential: The non-hydrolyzed form, N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), is a known competitive inhibitor of many sialidases.[14][16][17]

The Enzymatic Reaction: Hydrolysis

The enzymatic hydrolysis of this compound by a sialidase results in the cleavage of the glycosidic linkage, yielding N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid and methanol.

Reaction Scheme:

This compound + H₂O ---(Sialidase)--> N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid + Methanol

The progress of this reaction can be monitored using various analytical techniques, which are crucial for determining the kinetic parameters of the enzyme.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for conducting the enzymatic hydrolysis of this compound. It is essential to optimize the conditions for the specific sialidase being investigated.

Reagents and Materials
  • Enzyme: Purified sialidase (e.g., from Vibrio cholerae, Arthrobacter ureafaciens, or recombinant viral neuraminidase).

  • Substrate: this compound.[15]

  • Buffer: Appropriate buffer system to maintain the optimal pH for the enzyme (e.g., sodium acetate buffer, phosphate buffer).

  • Microplate Reader or Spectrophotometer: For monitoring the reaction progress.

  • Incubator or Water Bath: To maintain a constant reaction temperature.

  • Quenching Reagent (optional): To stop the reaction at specific time points (e.g., strong acid or base).

Experimental Workflow Diagram

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Plate_Setup Microplate Setup (Controls & Samples) Reagent_Prep->Plate_Setup Reaction_Initiation Initiate Reaction (Add Enzyme) Plate_Setup->Reaction_Initiation Incubation Incubation (Controlled Temperature) Reaction_Initiation->Incubation Data_Acquisition Data Acquisition (Spectrophotometry) Incubation->Data_Acquisition Kinetic_Analysis Kinetic Analysis (Vmax, Km) Data_Acquisition->Kinetic_Analysis

Caption: Workflow for the enzymatic hydrolysis assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

    • Prepare a series of substrate dilutions in the reaction buffer to determine the Michaelis-Menten kinetics.

    • Prepare a stock solution of the sialidase enzyme in the reaction buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the desired volume of each substrate concentration to the wells.

    • Include control wells:

      • No-enzyme control: Substrate and buffer only.

      • No-substrate control: Enzyme and buffer only.

  • Reaction Initiation and Incubation:

    • Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution to each well (except the no-enzyme control).

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. The specific wavelength will depend on the detection method being used. For instance, some assays utilize a coupled reaction where the product of the hydrolysis reacts with another reagent to produce a colored or fluorescent compound.[18]

    • Record data at regular intervals (e.g., every 30 seconds) for a sufficient duration to establish the initial reaction velocity.

Data Analysis and Interpretation

The primary goal of the kinetic analysis is to determine the key enzymatic parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[19]

Calculating Initial Velocities

From the time-course data, determine the initial reaction rate (v₀) for each substrate concentration. This is typically the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

Michaelis-Menten Kinetics

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). The data should fit the Michaelis-Menten equation:

v₀ = (Vmax * [S]) / (Km + [S])

Non-linear regression analysis is the most accurate method to determine Vmax and Km from this plot.

Lineweaver-Burk Plot

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used to linearize the Michaelis-Menten equation:

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

By plotting 1/v₀ versus 1/[S], a straight line is obtained where:

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

  • Slope: Km/Vmax

Quantitative Data Summary
ParameterDescriptionMethod of Determination
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.Non-linear regression of v₀ vs. [S] or from the y-intercept of a Lineweaver-Burk plot.
Km The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.Non-linear regression of v₀ vs. [S] or from the x-intercept of a Lineweaver-Burk plot.
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).Calculated from Vmax and the known enzyme concentration.
kcat/Km The catalytic efficiency of the enzyme. It reflects how efficiently the enzyme converts substrate to product at low substrate concentrations.Calculated from the determined kcat and Km values.

Analytical Methods for Monitoring the Reaction

Several methods can be employed to monitor the hydrolysis of this compound. The choice of method depends on the available instrumentation and the desired sensitivity.[20][21]

  • Spectrophotometric Assays: These methods often involve a coupled enzymatic reaction where a product of the primary reaction is converted into a colored compound. For instance, the released sialic acid can be enzymatically cleaved to pyruvate, which can then be quantified.[20][22][23]

  • Fluorometric Assays: These are generally more sensitive than colorimetric assays. A common approach uses a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), where the release of the fluorescent 4-methylumbelliferone is measured.[18][24] While not the methyl ester, the principle of detecting the released product is similar.

  • Chromatographic Methods (HPLC, LC-MS): These techniques offer high specificity and can be used to separate and quantify the substrate and product directly.[25] Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for its sensitivity and ability to provide structural information.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for real-time monitoring of the enzymatic reaction by observing the distinct signals of the substrate and product.

Conclusion and Future Directions

The enzymatic hydrolysis of this compound is a fundamental assay in the study of sialidases. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers aiming to characterize these enzymes, screen for inhibitors, and develop novel therapeutic agents against diseases where sialidase activity is a key factor.

Future research in this area will likely focus on the development of more sensitive and high-throughput screening methods, the discovery of novel and more specific sialidase inhibitors with improved pharmacokinetic properties, and a deeper understanding of the role of different sialidase isoforms in health and disease.

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An In-depth Technical Guide to the Cellular Uptake and Conversion of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of glycobiology, sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in cellular recognition, signaling, and pathogenesis. The ability to modulate sialic acid metabolism and function is a cornerstone of research in areas from virology to oncology. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (Neu5Ac2en), also known as DANA, is a well-established competitive inhibitor of sialidases (neuraminidases), the enzymes that cleave sialic acid residues.[1][2][3] However, its charged carboxylate group limits its passive diffusion across the lipophilic cell membrane.

This guide focuses on the methyl ester derivative, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe). The addition of the methyl group neutralizes the negative charge, a common prodrug strategy to enhance cell permeability. Here, we provide a comprehensive technical overview of the anticipated cellular uptake, subsequent metabolic conversion, and ultimate fate of Neu5Ac2enMe, offering both mechanistic insights and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool for studying sialic acid biology or as a potential therapeutic agent.

Part 1: The Cellular Journey of Neu5Ac2enMe: Uptake and Activation

The journey of Neu5Ac2enMe from the extracellular space to its site of action involves a multi-step process, beginning with its passage across the plasma membrane and culminating in its conversion to the active inhibitory form.

Section 1.1: Cellular Uptake - A Tale of Two Strategies

The cellular uptake of monosaccharides is a complex process that can occur via passive diffusion or through specific transporter proteins. For sialic acid analogs, cell permeability is a major consideration.

  • Passive Diffusion: Sialic acids, including Neu5Ac2en, are negatively charged at physiological pH and exhibit poor membrane permeability.[4] A common strategy in metabolic glycoengineering is to use peracetylated analogs, where all hydroxyl groups are acetylated, rendering the molecule significantly more lipophilic and allowing it to cross the cell membrane via passive diffusion.[4] While Neu5Ac2enMe is not peracetylated, the esterification of the carboxyl group to a methyl ester serves a similar purpose by neutralizing the charge. This increased lipophilicity is hypothesized to be the primary driver of its cellular uptake, allowing it to bypass the need for a specific transporter.

  • Active Transport: While an efficient uptake mechanism for the parent sialic acid (Neu5Ac) in eukaryotic cells has been proposed, it is not fully characterized.[5] Given that Neu5Ac2enMe is structurally distinct, it is less likely to be a substrate for known sialic acid transporters.

The most probable mechanism of entry for Neu5Ac2enMe is therefore passive diffusion, driven by a concentration gradient.

Section 1.2: Intracellular Conversion - The Unmasking of an Inhibitor

Once inside the cell, the methyl ester group of Neu5Ac2enMe is a liability for its function as a sialidase inhibitor, as the free carboxylate group is crucial for binding to the enzyme's active site.[1] The conversion to its active form, Neu5Ac2en, is a critical step.

  • Esterase-Mediated Hydrolysis: The intracellular environment is rich in various non-specific esterases. These enzymes are anticipated to rapidly hydrolyze the methyl ester of Neu5Ac2enMe, releasing methanol and the active inhibitor, Neu5Ac2en (DANA). This bioactivation step is a classic example of a prodrug strategy.

  • The Metabolic Crossroads of Neu5Ac2en: Upon its formation, Neu5Ac2en primarily functions as a potent inhibitor of sialidases. It is a transition-state analog that binds to the active site of these enzymes, preventing the cleavage of terminal sialic acids from glycoconjugates.[3] In humans, there are four main sialidases (NEU1, NEU2, NEU3, and NEU4), each with distinct subcellular localizations and functions. Neu5Ac2en has been shown to inhibit all four with varying potencies.[2][6][7]

While its primary role is inhibitory, a secondary, less likely fate could involve entry into the sialic acid metabolic pathway. This would likely require conversion to N-acetylmannosamine (ManNAc) or direct activation by CMP-sialic acid synthetase (CMAS).[8][9] However, the structural features of Neu5Ac2en make it a poor substrate for these enzymes compared to its inhibitory action.

The proposed cellular uptake and conversion pathway is illustrated in the diagram below.

Neu5Ac2enMe_Pathway cluster_intracellular Intracellular Space (Cytosol) Neu5Ac2enMe_ext Neu5Ac2enMe Neu5Ac2enMe_int Neu5Ac2enMe Neu5Ac2enMe_ext->Neu5Ac2enMe_int Passive Diffusion Neu5Ac2en Neu5Ac2en (DANA) Neu5Ac2enMe_int->Neu5Ac2en Esterase Hydrolysis Sialidases Sialidases (NEU1-4) Neu5Ac2en->Sialidases Inhibition

Caption: Proposed pathway for Neu5Ac2enMe uptake and conversion.

Part 2: Experimental Protocols for Characterization

To empirically validate the proposed mechanisms, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the cellular uptake and metabolism of Neu5Ac2enMe.

Protocol 1: Quantitative Analysis of Intracellular Neu5Ac2enMe and Neu5Ac2en by HPLC-MS/MS

This protocol is designed to measure the rate of uptake of Neu5Ac2enMe and its conversion to Neu5Ac2en.

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the sensitivity and specificity required to distinguish between the methyl ester and its hydrolyzed form and to accurately quantify their intracellular concentrations.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, serum-free medium containing a known concentration of Neu5Ac2enMe (e.g., 50 µM).

  • Time Course: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Cell Lysis and Extraction:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Add 500 µL of ice-cold 80% methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol).

    • Analyze the sample by HPLC-MS/MS using a method optimized for the separation and detection of Neu5Ac2enMe and Neu5Ac2en.

  • Quantification: Create standard curves for both Neu5Ac2enMe and Neu5Ac2en of known concentrations to calculate their intracellular amounts at each time point. Normalize the data to the total protein content or cell number.

HPLC_Workflow Cell_Culture 1. Cell Culture (6-well plate) Treatment 2. Treatment with Neu5Ac2enMe Cell_Culture->Treatment Time_Course 3. Time-course Incubation Treatment->Time_Course Lysis 4. Cell Lysis & Metabolite Extraction Time_Course->Lysis Analysis 5. HPLC-MS/MS Analysis Lysis->Analysis Quantification 6. Quantification Analysis->Quantification

Caption: Workflow for quantifying intracellular Neu5Ac2enMe.

Protocol 2: In Vitro Sialidase Inhibition Assay

This assay confirms that the intracellular conversion of Neu5Ac2enMe leads to a functional inhibition of sialidase activity.

Rationale: By treating cells with Neu5Ac2enMe and then measuring the sialidase activity in the cell lysate, we can determine if the compound is effectively converted to its active inhibitory form.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells in a suitable format (e.g., 10 cm dish) and treat with Neu5Ac2enMe (e.g., 50 µM) or a vehicle control for a sufficient duration (e.g., 2-4 hours) to allow for uptake and conversion.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100) on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins, including sialidases.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Sialidase Activity Assay:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Initiate the reaction by adding a fluorogenic sialidase substrate, such as 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA).

    • Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).

    • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a plate reader (Excitation ~365 nm, Emission ~445 nm).

  • Data Analysis: Compare the sialidase activity in lysates from Neu5Ac2enMe-treated cells to that of vehicle-treated cells. A significant reduction in fluorescence indicates successful inhibition.

Part 3: Data Presentation and Interpretation

The data generated from the above protocols can be summarized for clear interpretation.

Quantitative Data Summary
Parameter Description Expected Outcome
Uptake Rate The rate at which Neu5Ac2enMe enters the cell.A time-dependent increase in intracellular Neu5Ac2enMe, followed by a plateau.
Conversion Rate The rate at which intracellular Neu5Ac2enMe is hydrolyzed to Neu5Ac2en.A rapid decrease in intracellular Neu5Ac2enMe corresponding with a rapid increase in Neu5Ac2en.
Sialidase Inhibition The percentage reduction in sialidase activity after treatment with Neu5Ac2enMe.A significant, dose-dependent decrease in sialidase activity in treated cells compared to controls.
IC50 Values for Neu5Ac2en (DANA) against Human Sialidases

The following table presents known 50% inhibitory concentrations (IC50) for the active metabolite, Neu5Ac2en, against the four human neuraminidases, providing a benchmark for the expected inhibitory activity.[2][6][7]

Enzyme IC50 (µM)
NEU1 143
NEU2 43
NEU3 61
NEU4 74

Conclusion and Future Directions

This compound (Neu5Ac2enMe) represents a valuable tool for the study of sialic acid biology. Its design as a cell-permeable prodrug allows for the efficient intracellular delivery of the potent sialidase inhibitor, Neu5Ac2en (DANA). The proposed mechanism of passive diffusion followed by intracellular esterase-mediated hydrolysis is a sound and testable hypothesis.

The experimental protocols detailed in this guide provide a robust framework for confirming this mechanism and for quantifying the dynamics of its uptake and conversion. Successful validation of these steps will solidify the utility of Neu5Ac2enMe as a reliable agent for inhibiting cellular sialidase activity in a variety of research applications.

Future research could focus on identifying the specific cellular esterases responsible for the hydrolysis of Neu5Ac2enMe, exploring its differential effects in various cell types (e.g., cancer cells with altered sialylation), and investigating its potential in in vivo models. Such studies will further enhance our understanding of the complex roles of sialidases in health and disease.

References

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Investigating Intracellular Neuraminidase with Cell-Permeable Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for investigating the roles of intracellular neuraminidases using cell-permeable inhibitors. Moving beyond the well-studied viral neuraminidases, this document delves into the complexities of their mammalian counterparts, offering field-proven insights and detailed methodologies to empower your research and drug discovery efforts.

The Unseen Players: An Introduction to Intracellular Neuraminidases

Mammalian cells harbor a family of four distinct neuraminidases (NEU1, NEU2, NEU3, and NEU4), each with unique subcellular localizations and substrate specificities.[1] These enzymes catalyze the removal of terminal sialic acid residues from glycoconjugates, a process that is increasingly recognized as a critical regulator of a myriad of cellular processes.[2][3] Unlike their viral counterparts, which are primarily involved in pathogen release, intracellular neuraminidases are integral to fundamental cellular functions and have been implicated in a range of pathologies, including lysosomal storage diseases, cancer, and neurodegenerative disorders.[4][5]

NeuraminidasePrimary LocalizationKey Substrates & FunctionsAssociated Pathologies
NEU1 Lysosomes, Plasma MembraneGlycoproteins, Oligosaccharides. Involved in lysosomal catabolism and receptor modulation.[4]Sialidosis, Galactosialidosis, Cancer Metastasis[6]
NEU2 CytosolBroad-spectrum, including gangliosides and glycoproteins.[7]Cancer cell survival and motility
NEU3 Plasma MembranePrimarily gangliosides. Modulates cell signaling pathways.[8]Cancer progression, Neurodegenerative diseases
NEU4 Mitochondria, Intracellular MembranesBroad-spectrum, including gangliosides and glycoproteins.[9]Apoptosis regulation

The Key to the Cell: Selecting and Validating Cell-Permeable Inhibitors

The investigation of intracellular neuraminidase function hinges on the availability of specific inhibitors that can effectively cross the cell membrane and engage their intracellular targets. The archetypal neuraminidase inhibitor, 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA), serves as a foundational scaffold for the development of more potent and selective compounds.[10]

A Toolkit of Selective Inhibitors

Recent advances in medicinal chemistry have yielded a panel of DANA-based derivatives with improved selectivity for each of the four human neuraminidase isoenzymes.

Inhibitor TargetExample CompoundKey Features
NEU1 C5-hexanamido-C9-acetamido-DANAKi of 53 ± 5 nM and 340-fold selectivity over other isoenzymes.
NEU2 Neu5AcN39N32enDemonstrates selectivity for human NEU2 over bacterial sialidases.[6]
NEU3 C9-4BPT-DANAPotent inhibitor of NEU3 with minimal activity against NEU1.[11]
NEU4 5-acetamido-9-[4-hydroxymethyl[6][7][12]triazol-1-yl]-...Ki of 30 ± 19 nM and 500-fold selectivity over other hNEU isoenzymes.[13]

Expert Insight: The cell permeability of these inhibitors is a critical parameter that must be empirically validated for your specific cell system. While some of these compounds have been used in cellular assays, their ability to reach their intracellular targets can be influenced by factors such as cell type and experimental conditions.

Validating Intracellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm the direct interaction between a drug and its intracellular target in a native cellular environment.[14][15] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis A 1. Culture cells expressing target neuraminidase B 2. Treat cells with cell-permeable inhibitor (or vehicle control) A->B C 3. Aliquot cell suspension and heat across a temperature gradient B->C D 4. Lyse cells and separate soluble and aggregated protein fractions C->D E 5. Detect soluble neuraminidase (e.g., Western Blot) D->E F 6. Quantify band intensity and plot melt curve E->F G 7. Compare melt curves to determine thermal shift (ΔTm) F->G Activity_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_readout Data Acquisition & Analysis A 1. Culture and treat cells with inhibitor/vehicle B 2. Harvest and lyse cells using optimized buffer A->B C 3. Add cell lysate to 96-well plate B->C D 4. Add MUNANA substrate and incubate C->D E 5. Stop reaction and measure fluorescence D->E F 6. Generate a 4-MU standard curve E->F G 7. Calculate neuraminidase activity and IC50 F->G

Caption: Workflow for a fluorescence-based intracellular neuraminidase activity assay.

Step-by-Step Intracellular Neuraminidase Activity Assay Protocol
  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 6-well plates) and allow them to adhere.

    • Treat cells with a range of concentrations of the cell-permeable neuraminidase inhibitor or a vehicle control for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using the optimized lysis buffer for your target neuraminidase isoform (see Section 3.1).

    • Determine the protein concentration of the lysates.

  • Enzymatic Assay:

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Prepare a reaction mixture containing assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5) and MUNANA substrate (final concentration typically 100-200 µM). [16][17] * Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.4).

    • Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

    • Generate a standard curve using known concentrations of 4-methylumbelliferone (4-MU).

    • Calculate the neuraminidase activity in each sample based on the 4-MU standard curve.

    • Plot the percentage of neuraminidase inhibition against the inhibitor concentration to determine the IC50 value.

Troubleshooting Common Issues
IssuePossible CauseSolution
Low or no signal Inactive enzyme due to improper lysis or storage.Optimize lysis buffer and ensure all steps are performed at 4°C. Store lysates at -80°C.
Low enzyme expression in the chosen cell line.Use a positive control cell line with known high expression or consider overexpressing the target enzyme.
Incorrect assay conditions (pH, temperature).Ensure the assay buffer pH is optimal for your target neuraminidase and the incubation temperature is 37°C.
High background Autofluorescence from cell lysate or inhibitor.Run a control with lysate and assay buffer without substrate. Test the fluorescence of the inhibitor alone.
Contamination of reagents.Use fresh, high-quality reagents and sterile techniques.
High variability Inconsistent pipetting or cell numbers.Use calibrated pipettes and ensure equal amounts of protein are loaded in each well.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with buffer.

Unraveling the Consequences: Intracellular Neuraminidase Signaling Pathways

The desialylation of glycoconjugates by intracellular neuraminidases can have profound effects on cellular signaling by altering the function of receptors and other signaling molecules. [1][4]

Signaling_Pathways cluster_NEU1 NEU1 cluster_NEU3 NEU3 cluster_Cellular_Response Cellular Response NEU1 NEU1 EGFR EGFR NEU1->EGFR desialylates MMP9 MMP9 NEU1->MMP9 activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt activates MMP9->EGFR activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits NEU3 NEU3 Gangliosides Gangliosides (e.g., GM3) NEU3->Gangliosides desialylates Integrin Integrin Signaling Gangliosides->Integrin modulates Migration Cell Migration Integrin->Migration

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An In-depth Technical Guide on the Role of Methyl Ester in Enhancing Cellular Permeability of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of methyl ester prodrugs to enhance the cellular permeability and oral bioavailability of neuraminidase inhibitors. We will delve into the mechanistic underpinnings of this approach, supported by experimental evidence and detailed protocols for in vitro validation.

The Challenge: Permeability Limitations of Neuraminidase Inhibitors

Influenza neuraminidase is a critical enzyme for the replication and propagation of the influenza virus.[1][2] It facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral drug development.[1][2] Effective neuraminidase inhibitors, such as oseltamivir carboxylate and zanamivir, are designed to mimic the natural substrate of the enzyme, sialic acid. This mimicry necessitates a highly polar and charged structure to achieve high-affinity binding to the conserved active site of the neuraminidase enzyme.[3]

While these structural features are crucial for therapeutic efficacy, they present a significant challenge for oral drug delivery. The active forms of these inhibitors are generally hydrophilic and possess poor membrane permeability, leading to low oral bioavailability.[4][5] This limits their systemic use and necessitates alternative delivery routes, such as inhalation for zanamivir, or the use of a prodrug strategy, as is the case with oseltamivir.[1][6]

The Methyl Ester Prodrug Strategy: A Mechanistic Overview

To overcome the poor permeability of polar neuraminidase inhibitors, a common and effective strategy is the use of an ester prodrug.[7][8] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[5] In the context of neuraminidase inhibitors, the negatively charged carboxylate group, essential for binding to the enzyme's active site, is masked by forming an ester, such as a methyl ester.

This chemical modification has several key advantages:

  • Increased Lipophilicity: The conversion of a charged carboxylate to a neutral methyl ester significantly increases the lipophilicity (fat-solubility) of the molecule.[7][9] This enhanced lipophilicity facilitates the passive diffusion of the prodrug across the lipid-rich membranes of the intestinal epithelium.[4]

  • Masking of Polar Groups: The methyl ester group effectively masks the polar and charged carboxylate moiety, reducing its hydrogen bonding potential and improving its ability to partition into the hydrophobic core of the cell membrane.[7]

Once absorbed into the systemic circulation, the methyl ester prodrug is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes, primarily in the liver, to release the active carboxylate form of the drug.[10][11] This bioactivation ensures that the potent, active form of the inhibitor is available to target the influenza virus.

The well-known antiviral drug oseltamivir (Tamiflu®) serves as a prime example of this strategy, although it utilizes an ethyl ester rather than a methyl ester.[12][13] Oseltamivir phosphate is the ethyl ester prodrug of its active metabolite, oseltamivir carboxylate.[3][13] This prodrug is readily absorbed from the gastrointestinal tract and is extensively converted by hepatic esterases to the active form.[8] The oral bioavailability of oseltamivir is approximately 80%, a stark contrast to the poor oral absorption of its active carboxylate form.[14] The principles demonstrated by oseltamivir's ethyl ester are directly applicable to a methyl ester strategy.

While the ethyl ester of oseltamivir is the marketed version, the choice between a methyl, ethyl, or other alkyl ester in prodrug design depends on a balance of factors including:

  • Permeability Enhancement: The degree of lipophilicity increase is dependent on the alkyl chain length.

  • Synthetic Accessibility: The ease and cost-effectiveness of synthesizing the specific ester can also be a deciding factor.

A study on the methyl ester prodrug of olmesartan, an antihypertensive drug, highlights the successful application of this strategy to improve the oral absorption of a poorly permeable carboxylic acid-containing drug.[14] Similarly, research on therapeutic peptides has shown that methyl esterification can significantly increase cell membrane permeability.[11]

Experimental Validation of Enhanced Cellular Permeability

The enhanced cellular permeability of a methyl ester prodrug of a neuraminidase inhibitor can be quantitatively assessed using in vitro models of the intestinal barrier. The Caco-2 cell permeability assay is the gold standard for this purpose.

The Caco-2 Cell Permeability Assay

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This model is invaluable for predicting human drug absorption and studying transport mechanisms.

The apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer, is the key parameter determined in this assay. A higher Papp value for the methyl ester prodrug compared to the active carboxylate form would provide direct evidence of enhanced cellular permeability.

Table 1: Expected Permeability of a Neuraminidase Inhibitor and its Methyl Ester Prodrug

CompoundExpected Papp (A-B) (x 10⁻⁶ cm/s)Expected Permeability ClassRationale
Neuraminidase Inhibitor (Active Carboxylate)< 1LowHigh polarity and charge limit passive diffusion.
Methyl Ester Prodrug> 10HighIncreased lipophilicity and masked charge enhance passive diffusion.

Note: The Papp values are hypothetical and serve to illustrate the expected outcome. Actual values would be determined experimentally.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps to determine the apparent permeability (Papp) of a methyl ester prodrug and its parent neuraminidase inhibitor across Caco-2 cell monolayers in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The bidirectional assessment allows for the calculation of the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (Neuraminidase inhibitor and its methyl ester prodrug)

  • Control compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)

  • Lucifer yellow

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow, a paracellular transport marker, should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux.

Visualizing the Process

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation (Basolateral) Active Inhibitor Active Inhibitor Intestinal Epithelial Cell Intestinal Epithelial Cell Active Inhibitor->Intestinal Epithelial Cell Poor Permeability Methyl Ester Prodrug Methyl Ester Prodrug Prodrug in Cell Methyl Ester Prodrug Methyl Ester Prodrug->Prodrug in Cell Enhanced Permeability (Passive Diffusion) Hydrolysis Esterase-mediated Hydrolysis Prodrug in Cell->Hydrolysis Active in Cell Active Inhibitor Hydrolysis->Active in Cell Active in Blood Active Inhibitor Active in Cell->Active in Blood

Caption: Mechanism of methyl ester prodrug absorption and activation.

G Start Start Seed Caco-2 Seed Caco-2 cells on Transwell inserts Start->Seed Caco-2 Culture Culture for 21-25 days to form monolayer Seed Caco-2->Culture Integrity Check Assess monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity Check Add Compound Add test compound to donor chamber Integrity Check->Add Compound Incubate Incubate at 37°C for 2 hours Add Compound->Incubate Collect Samples Collect samples from donor and receiver chambers Incubate->Collect Samples Analyze Quantify compound concentration (LC-MS/MS) Collect Samples->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

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Methodological & Application

Application Notes: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-ME) as a Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Study of Neuraminidase Inhibition

Introduction: Targeting the Gatekeeper of Sialic Acid Biology

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, commonly known as DANA, is a foundational molecule in the study of sialic acid biology. As a potent, broad-spectrum inhibitor of neuraminidases (also called sialidases), DANA has been instrumental in elucidating the roles of these enzymes in various physiological and pathological processes.[1] Neuraminidases are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids. This activity is critical in many biological events, most famously in the replication cycle of the influenza virus, where viral neuraminidase facilitates the release of progeny virions from infected host cells.[2]

DANA functions as a transition-state analog inhibitor, binding to the active site of the neuraminidase enzyme with high affinity and preventing it from processing its natural substrate.[3] Its structure served as the chemical scaffold for the development of highly successful anti-influenza drugs, including Zanamivir (Relenza) and Oseltamivir (Tamiflu).[2] The methyl ester form, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-ME), is a derivative of DANA and is expected to exhibit similar inhibitory properties following potential hydrolysis of the ester in biological systems or by acting as a direct inhibitor itself.[4][5] The protocols described herein are based on the well-established assays for DANA and are directly applicable to DANA-ME.

This guide provides a comprehensive, fluorescence-based protocol for determining the inhibitory activity of DANA-ME against neuraminidase, suitable for applications in virology, cell biology, and drug discovery.

Mechanism of Action: Mimicking the Transition State

The inhibitory power of DANA and its derivatives lies in their structural similarity to the transient oxocarbenium ion intermediate formed during the enzymatic cleavage of sialic acid. The planar, unsaturated ring of DANA mimics this high-energy transition state, allowing it to fit snugly into the enzyme's active site. This binding is competitive and reversible, effectively blocking the natural substrate from accessing the catalytic residues.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by DANA-ME Glycoprotein Sialoglycoprotein (Substrate) NA Neuraminidase (Enzyme) Glycoprotein->NA Binds to Active Site Product Asialoglycoprotein + Sialic Acid (Products) NA->Product Cleavage DANA DANA / DANA-ME (Inhibitor) NA_Inhibited Neuraminidase (Enzyme) DANA->NA_Inhibited Binds Competitively to Active Site NoReaction No Reaction NA_Inhibited->NoReaction Cleavage Blocked

Caption: Mechanism of Neuraminidase Inhibition by DANA/DANA-ME.

In Vitro Fluorescence-Based Neuraminidase Inhibition Assay

This protocol details a robust and widely adopted method for quantifying neuraminidase activity and its inhibition using the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7] Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be measured to determine enzyme kinetics and inhibitor potency (IC50).

Materials and Reagents

  • Inhibitor: this compound (DANA-ME)

  • Enzyme: Purified neuraminidase (e.g., from Clostridium perfringens, Vibrio cholerae, or recombinant viral/human neuraminidases)

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[8]

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM Calcium Chloride (CaCl2), pH 6.5

  • Inhibitor Diluent: PBS (pH 7.2) or DMSO, depending on solubility. DANA is soluble in PBS.[9][10]

  • Stop Solution: 140 mM NaOH in 83% Ethanol

  • Equipment:

    • Black, flat-bottom 96-well microplates

    • Multichannel pipettes

    • Incubator (37°C)

    • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Experimental Workflow

start Start prep Prepare Reagents: - DANA-ME Serial Dilutions - Enzyme Solution - MUNANA Substrate start->prep plate Plate Setup: Add 25 µL Assay Buffer Add 25 µL DANA-ME Dilutions Add 25 µL Enzyme Solution prep->plate incubate1 Pre-incubation (Enzyme + Inhibitor) 37°C for 20-30 min plate->incubate1 add_sub Add 25 µL MUNANA Substrate (to start reaction) incubate1->add_sub incubate2 Enzymatic Reaction 37°C for 60 min add_sub->incubate2 stop Add 100 µL Stop Solution (to terminate reaction) incubate2->stop read Read Fluorescence (Ex: 365 nm, Em: 450 nm) stop->read analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read->analyze end End analyze->end

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation:

  • DANA-ME Stock Solution: Prepare a 10 mM stock solution of DANA-ME. The choice of solvent (e.g., sterile PBS or DMSO) depends on the compound's solubility. Store aliquots at -20°C.
  • Serial Dilutions: On the day of the assay, prepare a series of 2-fold or 3-fold dilutions of DANA-ME from the stock solution using the assay buffer. The final concentration range should bracket the expected IC50 value (a good starting range is 1 µM to 1000 µM).
  • Enzyme Working Solution: Dilute the neuraminidase enzyme in cold assay buffer to a concentration that yields a robust signal within the linear range of the assay during the 60-minute incubation. This must be empirically determined beforehand by titrating the enzyme with a fixed amount of MUNANA.
  • MUNANA Substrate Solution: Prepare a 200 µM working solution of MUNANA in assay buffer. Protect this solution from light to prevent degradation.[8]
  • Stop Solution: Prepare the NaOH/Ethanol stop solution. This solution elevates the pH, which both stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.

2. Assay Procedure:

  • Plate Layout: Design the 96-well plate to include wells for:
  • Blank: Assay buffer only (no enzyme, no inhibitor).
  • 100% Activity Control: Enzyme + Assay Buffer (no inhibitor).
  • Inhibitor Wells: Enzyme + serial dilutions of DANA-ME.
  • Enzyme and Inhibitor Incubation:
  • To the appropriate wells of the black 96-well plate, add 25 µL of the DANA-ME serial dilutions. For control wells, add 25 µL of assay buffer.
  • Add 25 µL of the diluted enzyme working solution to all wells except the blanks.
  • Gently tap the plate to mix and incubate at 37°C for 20-30 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
  • Initiate Reaction:
  • Add 25 µL of the 200 µM MUNANA substrate solution to all wells to start the reaction. The total volume should now be 75 µL.
  • Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
  • Terminate Reaction:
  • Add 100 µL of the stop solution to all wells.
  • Incubate at room temperature for 10 minutes.
  • Read Fluorescence:
  • Measure the fluorescence using a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.

3. Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average fluorescence value of the blank wells from all other wells.
  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of neuraminidase inhibition for each DANA-ME concentration: % Inhibition = (1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)) * 100
  • Determine IC50: Plot the % Inhibition against the logarithm of the DANA-ME concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (like GraphPad Prism) to fit the data and calculate the IC50 value. The IC50 is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Expected Results: DANA Inhibitory Profile

DANA is a pan-neuraminidase inhibitor, though its potency varies between different enzyme orthologs. The table below provides a summary of reported IC50 values to serve as a benchmark for experimental results.

Neuraminidase SourceTypeReported IC50 (µM)Reference(s)
Human NEU1Mammalian143[9][11]
Human NEU2Mammalian43[9][11]
Human NEU3Mammalian61[9][11]
Human NEU4Mammalian74[9][11]
Influenza VirusViral~4
Vibrio choleraeBacterial56.76[12]

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, pH, enzyme concentration). Values for DANA-ME may differ and should be determined empirically.

Advanced Applications & Protocols

1. Cell-Based Viral Replication Assay

To assess the antiviral efficacy of DANA-ME in a more biologically relevant context, a cell-based assay can be employed. This involves infecting a cell monolayer (e.g., MDCK cells) with influenza virus in the presence of varying concentrations of the inhibitor. After a set incubation period (e.g., 24-48 hours), the amount of viral replication can be indirectly quantified by measuring the neuraminidase activity present on the surface of the infected cells or released into the supernatant.[13][14] This method provides a functional readout of the compound's ability to penetrate cells and inhibit the complete viral life cycle.

2. DANA as a Chemical Probe in Sialic Acid Research

Beyond virology, DANA and its derivatives are valuable tools for studying the broader roles of mammalian sialidases in cellular processes. For instance, DANA can be used to investigate the involvement of neuraminidases in host-pathogen interactions, such as the transfer of sialic acid from host cells to bacteria.[15] It has also been used to study the role of sialidases in regulating neuronal excitability and insulin secretion, highlighting its utility as a chemical probe to dissect complex biological pathways.[9][16]

The protocol described in this guide provides a robust, quantitative method for assessing the inhibitory potency of this compound (DANA-ME) against neuraminidase enzymes. This assay is highly adaptable for screening novel inhibitor candidates, characterizing enzyme kinetics, and probing the functional roles of sialidases in health and disease. By leveraging this foundational technique, researchers in virology and drug development can effectively advance their understanding of neuraminidase function and identify new therapeutic strategies.

References

using N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester in vitro experiment

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide: Leveraging N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-Me) for In Vitro Sialidase Research

Introduction: Targeting the Gatekeepers of Sialic Acid Biology

Sialidases, also known as neuraminidases, are a critical class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids.[1] This enzymatic activity is a linchpin in numerous biological processes, ranging from viral propagation to cellular signaling and cancer progression.[2] In influenza viruses, neuraminidase is essential for the release of newly formed virions from infected host cells, making it a prime target for antiviral therapies.[3][4] Similarly, human sialidases (NEU1, NEU2, NEU3, NEU4) are implicated in diverse physiological and pathological pathways, and their dysregulation is linked to various diseases.

The study and therapeutic targeting of these enzymes rely on potent and specific inhibitors. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), also known as Neu5Ac2en, is a seminal, broad-spectrum sialidase inhibitor.[5] As a transition-state analogue of sialic acid, it competitively binds to the enzyme's active site, effectively blocking its catalytic function.[1][5][6] This guide focuses on the practical in vitro applications of its derivative, This compound (DANA-Me) . The methyl ester modification may alter the compound's physicochemical properties, such as lipophilicity and cell permeability, potentially offering advantages in cell-based assays compared to its parent compound, DANA.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the use of DANA-Me in fundamental sialidase research and antiviral screening.

Part 1: Scientific Foundation and Mechanism of Action

The Role of Sialidase and the Rationale for Inhibition

Sialidases catalyze the hydrolysis of the ketosidic linkage between a terminal sialic acid and an adjacent sugar residue.[4] This desialylation process is fundamental to viral egress. After budding from a host cell, new influenza virions would remain tethered to sialic acid receptors on the cell surface via their hemagglutinin (HA) protein. The viral neuraminidase (NA) cleaves these tethers, releasing the virions and allowing the infection to spread.[3][7] Inhibition of NA traps the virions on the cell surface, preventing their release and propagation.[3]

DANA-Me: A Transition-State Analogue Inhibitor

The catalytic mechanism of sialidases proceeds through a transient, positively charged oxocarbenium ion-like transition state. DANA's structure, with its planar double bond between C2 and C3, mimics this flattened, high-energy transition state.[5][8] This structural mimicry allows DANA to bind to the neuraminidase active site with much higher affinity than the actual substrate, acting as a potent competitive inhibitor.[6][8] DANA-Me is presumed to function via the same mechanism. The addition of the methyl ester group at the C1 carboxyl position may enhance its ability to cross cellular membranes. Once inside the cell, it is plausible that cellular esterases hydrolyze DANA-Me back to the active DANA acid form.

cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition Mechanism Substrate Sialic Acid Substrate Enzyme Neuraminidase Active Site Substrate->Enzyme Binds Products Cleavage Products Enzyme->Products Catalyzes Cleavage DANA_Me DANA-Me (Transition-State Analogue) Blocked_Enzyme Neuraminidase Active Site DANA_Me->Blocked_Enzyme High-Affinity Binding No_Products Reaction Blocked Blocked_Enzyme->No_Products No Cleavage

Caption: Mechanism of DANA-Me as a transition-state analogue inhibitor of neuraminidase.

Part 2: Preparation, Handling, and Properties of DANA-Me

Proper handling and preparation of DANA-Me are paramount for reproducible experimental outcomes. As an ester, it may have different solubility and stability profiles compared to the parent DANA acid or its sodium salt.

Key Physicochemical Data
PropertyValueSource
Synonyms 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid methyl ester[9]
Molecular Formula C₁₂H₁₉NO₈Inferred from structure
Molecular Weight 305.28 g/mol Inferred from formula
Appearance White to off-white powder[10]
Solubility Soluble in water (H₂O) and likely soluble in DMSO and Methanol[10]
Storage Store desiccated at -20°C for long-term stability.[10][11]
Protocol: Preparation of Stock Solutions

The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to facilitate its subsequent dilution into aqueous assay buffers, minimizing the final solvent concentration to avoid affecting enzyme activity or cell viability.

  • Initial Reconstitution: Briefly centrifuge the vial of DANA-Me powder to ensure all material is at the bottom.

  • Solvent Selection: While the parent acid has some water solubility, esters are typically more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.

  • Stock Solution (e.g., 10 mM):

    • Calculate the required mass of DANA-Me for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, use 0.305 mg).

    • Aseptically add the appropriate volume of high-purity DMSO to the vial.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C. Stock solutions in DMSO are generally stable for several months when stored properly.

Trustworthiness Check: Always note the final concentration of DMSO in your working solutions. For most enzymatic and cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to prevent solvent-induced artifacts.

Part 3: Core In Vitro Application Protocols

Application 1: Fluorometric Neuraminidase Inhibition Assay

This is the most direct method to quantify the inhibitory potency of DANA-Me against a specific sialidase. The assay relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU).[12][13][14]

G cluster_0 Viral Replication Cycle A 1. Attachment & Entry B 2. Uncoating & Replication A->B C 3. Protein Synthesis & Assembly B->C D 4. Budding C->D E 5. Release of Progeny Virions D->E F 6. Infection of New Cells E->F Inhibitor DANA-Me Inhibitor->E BLOCKS

Caption: Inhibition of the viral life cycle by DANA-Me, which blocks the release of progeny virions.

Protocol: Neuraminidase Activity-Based Infectivity Assay

This modern approach avoids subjective plaque counting and uses the same principles as the enzymatic assay to quantify viral output. [15]

  • Cell Culture:

    • Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) to form a confluent monolayer.

  • Infection and Treatment:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Prepare dilutions of your virus stock in a serum-free medium containing an appropriate protease (like TPCK-trypsin for influenza).

    • Prepare dilutions of DANA-Me in the same virus infection medium.

    • Pre-mix the virus dilution with the DANA-Me dilutions and add the mixture to the cells. Alternatively, add the inhibitor to the cells first, followed by the virus.

    • Include controls:

      • Virus Control: Cells infected with virus but without DANA-Me.

      • Cell Control: Uninfected cells (mock-infected).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the virus replication kinetics.

  • Quantification of Viral Progeny:

    • After incubation, carefully collect the culture supernatant, which contains the newly released virions.

    • Perform the fluorometric neuraminidase assay (as described in Application 1) on the collected supernatants. The amount of NA activity is directly proportional to the number of progeny virions released.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication based on the reduction in NA activity compared to the Virus Control.

    • Plot the % Inhibition against the log of the DANA-Me concentration and fit the curve to determine the EC₅₀ value (the effective concentration that inhibits viral replication by 50%).

References

  • Julien, S., et al. (2013). Antivirals Targeting the Neuraminidase. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses. Available at: [Link]

  • García-Sánchez, A., et al. (2021). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]

  • Haryanto, A., et al. (2022). Evaluation of inhibitor activity of bacterial sialidase from Clostridium perfringens against Newcastle disease virus in the cell culture model using chicken embryo fibroblast. Veterinary World. Available at: [Link]

  • Nardi, F., et al. (2023). Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Figure NI IC50 values of the inhibitors 2a-d and 3a-d on sialidase NEU3. Retrieved from [Link]

  • Holzer, C. T., et al. (1993). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. Carbohydrate Research. Available at: [Link]

  • Glanz, V. Y., et al. (2018). Inhibition of sialidase activity as a therapeutic approach. Drug Design, Development and Therapy. Available at: [Link]

  • Wikipedia. (n.d.). Neuraminidase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (mM) of the target compounds based on the neuraminidase inhibition assay. Retrieved from [Link]

  • Artola, M., et al. (2022). Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes. RSC Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of neuraminidase inhibitors. Retrieved from [Link]

  • Fleming, A. M., et al. (2021). Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase. Molecules. Available at: [Link]

  • Millipore Sigma. (n.d.). N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt. Retrieved from [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of final IC 50 (nM) values of reactions with and without preincubation after 60 min a. Retrieved from [Link]

  • Cornforth, J. W., et al. (1957). The synthesis of N-acetylneuraminic acid. Biochemical Journal. Retrieved from [Link]

  • Taylor, N. R., et al. (2001). Analysis of inhibitor binding in influenza virus neuraminidase. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Patel, M. C., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications. Antiviral Research. Available at: [Link]

  • Reyes, E. D., et al. (2017). Identifying Protein Interactions with Viral DNA Genomes during Virus Infection. Viruses. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibition of viral influenza A (H1N1) neuraminidase (H1N1-NA) and bacterial Vibrio cholerae neuraminidase (VCNA) by flavan-3-ols. Retrieved from [Link]

  • Smith, T. R. F., et al. (2022). A Rapid, High Throughput, Viral Infectivity Assay using Automated Brightfield Microscopy with Machine Learning. bioRxiv. Available at: [Link]

  • Wisher, M., et al. (2015). Systematic Evaluation of In Vitro and In Vivo Adventitious Virus Assays for the Detection of Viral Contamination of Cell Banks and Biological Products. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Ciejka, J., et al. (2021). In vitro methods for testing antiviral drugs. Future Virology. Available at: [Link]

  • Lickfett, S., et al. (2015). Quantitative Profiling of Innate Immune Activation by Viral Infection in Single Cells. PLOS ONE. Available at: [Link]

Sources

Application Notes & Protocols: Modulating Cellular Function with N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Sialic Acids and Their Modulation

On the outermost layer of every vertebrate cell resides a dense and complex landscape of sugar molecules, collectively known as the glycocalyx. The terminal gatekeepers of this landscape are most often sialic acids, a family of nine-carbon backbone monosaccharides.[1][2] These molecules, by virtue of their terminal position and negative charge, are critically involved in a vast array of biological phenomena. They mediate cell-cell interactions, mask or reveal underlying recognition sites, and serve as ligands for viruses and toxins.[1][3][4] The density and linkage of sialic acids are not static; they are dynamically regulated by a balance of sialyltransferases (which add them) and neuraminidases, also known as sialidases (which cleave them).

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe) is a synthetic analogue of sialic acid and a potent competitive inhibitor of neuraminidase enzymes.[5][6] By preventing the cleavage of sialic acid residues, Neu5Ac2enMe serves as a powerful tool for researchers to investigate the functional consequences of a "hyper-sialylated" state in a controlled cell culture environment. This guide provides a comprehensive overview of Neu5Ac2enMe, its mechanism of action, and detailed protocols for its application in virology, cancer biology, and immunology research.

Mechanism of Action: Competitive Inhibition of Neuraminidase

Neuraminidases are glycoside hydrolase enzymes that catalyze the cleavage of terminal sialic acid residues from glycoproteins and glycolipids.[7] This enzymatic action is fundamental for processes ranging from viral egress to cellular signaling. Neu5Ac2enMe functions as a transition-state analogue inhibitor. Its planar, unsaturated ring structure mimics the transient oxocarbenium ion intermediate formed during the enzymatic hydrolysis of the natural substrate. This high-affinity binding effectively blocks the active site of the neuraminidase, preventing it from processing its natural substrates on the cell surface.[7]

This inhibitory action is broad, affecting viral, bacterial, and mammalian neuraminidases.[6] The related compound, N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (also known as DANA or Neu5Ac2en), has shown inhibitory activity against all four human neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4) with varying IC50 values.[8][9][10]

G cluster_0 Normal Neuraminidase Function cluster_1 Inhibition by Neu5Ac2enMe Glycoprotein Sialoglycoprotein (on cell surface) SialicAcid Terminal Sialic Acid Neuraminidase Neuraminidase Enzyme SialicAcid->Neuraminidase Substrate Binding Blocked Inhibited Complex (No Catalysis) CleavedSA Released Sialic Acid Neuraminidase->CleavedSA Catalysis DesialylatedGP Desialylated Glycoprotein Glycoprotein_i Sialoglycoprotein (on cell surface) SialicAcid_i Terminal Sialic Acid Neuraminidase_i Neuraminidase Enzyme Neuraminidase_i->Blocked Inhibitor Neu5Ac2enMe Inhibitor->Neuraminidase_i Competitive Binding

Figure 1: Mechanism of Neuraminidase Inhibition. Neu5Ac2enMe competitively binds to the active site of the neuraminidase enzyme, preventing the cleavage of terminal sialic acid from cell surface glycoproteins.

Core Applications and Protocols

The ability to inhibit sialic acid removal opens avenues for investigating numerous cellular processes. Below are detailed protocols for common applications.

General Materials and Reagent Preparation
  • Compound: this compound (Neu5Ac2enMe).

  • Storage and Handling: Store the powdered compound at -20°C.[6] Prepare stock solutions in a suitable solvent (e.g., sterile water or DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Scientist's Note: The solubility in water is reported as 50 mg/mL.[6] However, always confirm solubility with the specific batch from your supplier. If using DMSO, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%).[11]

  • Cell Lines: The choice of cell line is application-dependent (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza studies, cancer cell lines like A549 for metastasis studies).[12][13]

  • Culture Media & Reagents: Standard cell culture media, fetal bovine serum (FBS), phosphate-buffered saline (PBS), and cell dissociation reagents.

Property Value Source
Synonyms Neu5Ac2enMe, NADNA Methyl Ester[6]
Molecular Formula C12H19NO8N/A
Molecular Weight 305.28 g/mol N/A
Recommended Storage -20°C (Powder)[6]
Solubility 50 mg/mL in H2O[6]

Table 1: Physicochemical Properties of this compound.

Protocol 1: Determination of Optimal Working Concentration

Objective: To determine the optimal, non-toxic concentration of Neu5Ac2enMe for your specific cell line and experimental duration.

Rationale: The IC50 of neuraminidase inhibitors can vary significantly between different cell types and neuraminidase isoforms.[8][10] Furthermore, high concentrations of any compound can induce off-target cytotoxic effects. A dose-response curve is essential for establishing a therapeutic window.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for exponential growth throughout the planned experiment duration (e.g., 24-72 hours).[13]

  • Compound Dilution: Prepare a 2X serial dilution of Neu5Ac2enMe in complete culture medium. A starting range of 1 µM to 200 µM is recommended, based on known IC50 values for the parent compound Neu5Ac2en.[8] Include a vehicle-only control (e.g., medium with DMSO if used for stock solution).

  • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared Neu5Ac2enMe dilutions.

  • Incubation: Incubate the plate for your desired experimental timeframe (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTT, MTS, or live/dead staining assay.

  • Data Analysis: Plot cell viability (%) against the log of the inhibitor concentration. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

Application Starting Concentration Range (µM) Rationale
Antiviral (e.g., Influenza) 1 - 50 µMEffective concentrations for similar inhibitors fall within this range in cell culture.[12]
Cellular Adhesion/Migration 10 - 100 µMHigher concentrations may be needed to achieve significant inhibition of endogenous cellular neuraminidases.[8]
Signaling Pathway Modulation 10 - 100 µMBased on IC50 values for human neuraminidase isoforms.[8][9][10]

Table 2: Recommended Starting Concentration Ranges for Neu5Ac2enMe in Cell Culture.

Protocol 2: Antiviral Activity Assessment (Plaque Reduction Assay)

Objective: To quantify the inhibitory effect of Neu5Ac2enMe on the replication of sialic acid-dependent viruses, such as influenza.

Rationale: Many viruses, including influenza, rely on host-cell sialic acids for entry and viral neuraminidase for release from the infected cell.[14][15] Inhibiting neuraminidase traps progeny virions at the cell surface, preventing them from infecting neighboring cells and thus reducing the size and/or number of plaques.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of a susceptible cell line (e.g., MDCK cells) in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of your virus stock in serum-free medium.

  • Infection: Wash the cell monolayer with PBS, then inoculate with the virus dilutions for 1 hour at 37°C to allow for adsorption.

  • Inhibitor Treatment: Remove the inoculum and wash the cells. Overlay the monolayer with an agar or methylcellulose-based medium containing various non-toxic concentrations of Neu5Ac2enMe (determined in Protocol 1). Also include a "no inhibitor" positive control and a "no virus" negative control.

  • Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible in the control wells.

  • Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of Neu5Ac2enMe that reduces the plaque number by 50% compared to the untreated control.

G start Seed Cells in 6-well Plates infect Infect Confluent Monolayer with Virus start->infect wash Remove Inoculum & Wash infect->wash overlay Add Agar Overlay Containing Varying [Neu5Ac2enMe] wash->overlay incubate Incubate for 2-3 Days (Plaque Formation) overlay->incubate fix Fix and Stain Cells (e.g., Crystal Violet) incubate->fix analyze Count Plaques and Calculate EC50 fix->analyze

Figure 2: Workflow for a Plaque Reduction Assay. This diagram outlines the key steps to assess the antiviral efficacy of Neu5Ac2enMe.

Protocol 3: Analysis of Cell Surface Sialylation by Lectin Staining

Objective: To directly validate the effect of Neu5Ac2enMe on cell surface sialic acid levels using flow cytometry.

Rationale: This protocol provides direct evidence that the inhibitor is active on the target cells. Lectins are proteins that bind to specific carbohydrate structures. Maackia amurensis lectin (MAL) and Sambucus nigra agglutinin (SNA) are commonly used to detect α-2,3- and α-2,6-linked sialic acids, respectively. Inhibition of endogenous neuraminidases should lead to an accumulation, or at least preservation, of these sialic acid residues, resulting in increased lectin binding.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the predetermined optimal concentration of Neu5Ac2enMe for 24-48 hours.

    • Controls (Essential for Validation):

      • Negative Control: Untreated cells.

      • Positive Control: Cells treated with an active neuraminidase enzyme (e.g., from Vibrio cholerae) for 30-60 minutes prior to harvesting to strip surface sialic acids. This confirms the lectin is specific.

  • Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface glycoproteins. Wash cells twice with cold PBS containing 1% Bovine Serum Albumin (BSA) (FACS Buffer).

  • Lectin Staining: Resuspend approximately 1x10^6 cells in FACS buffer containing a fluorophore-conjugated lectin (e.g., FITC-SNA or FITC-MAL) at the manufacturer's recommended concentration.

  • Incubation: Incubate cells for 30-45 minutes at 4°C in the dark.

  • Washing: Wash cells twice with cold FACS Buffer to remove unbound lectin.

  • Flow Cytometry: Resuspend the final cell pellet in an appropriate volume of FACS Buffer. Analyze the fluorescence intensity on a flow cytometer, collecting at least 10,000 events per sample.[16]

  • Data Analysis: Compare the geometric mean fluorescence intensity (MFI) of the Neu5Ac2enMe-treated sample to the untreated negative control and the neuraminidase-treated positive control. An increase in MFI in the treated sample relative to the negative control indicates successful inhibition of sialic acid cleavage.

Troubleshooting

Problem Potential Cause Recommended Solution
No observable effect of the inhibitor (e.g., no change in viral plaques or lectin staining). 1. Insufficient Concentration/Incubation: The concentration or duration of treatment may be too low for your specific cell type.[17] 2. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Low Endogenous Neuraminidase Activity: The cell line may have very low baseline neuraminidase activity, making inhibition difficult to detect.1. Re-run the dose-response and perform a time-course experiment (e.g., 12, 24, 48 hours).[17] 2. Prepare fresh stock solutions from the powder. 3. Choose a different cell line or confirm neuraminidase expression via qPCR or Western blot.
High cell death or unexpected cytotoxicity. 1. Inhibitor Concentration Too High: The concentration used may be toxic to the specific cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Re-evaluate the dose-response curve (Protocol 1) and use a lower, non-toxic concentration. 2. Ensure the final solvent concentration is within a safe limit (e.g., <0.1-0.5% for DMSO).[11]
High variability between replicates. 1. Inconsistent Cell Health/Density: Variations in cell seeding density or passage number can affect metabolic state and drug response.[13] 2. Inconsistent Treatment: Inaccurate pipetting during compound dilution or treatment.1. Standardize cell seeding protocols. Use cells within a consistent low passage number range. 2. Use calibrated pipettes and prepare master mixes for dilutions where possible.

Table 3: Troubleshooting Guide for common issues when using Neu5Ac2enMe in cell culture.

References

  • Schauer, R. (2009). Sialic acids as regulators of molecular and cellular interactions. Current Opinion in Structural Biology, 19(5), 507-514. [Link]

  • He, Y., & Liu, S. (2018). Sialylation is involved in cell fate decision during development, reprogramming and cancer progression. Journal of Cellular and Molecular Medicine, 22(12), 5863-5872. [Link]

  • Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351-360. [Link]

  • Hayden, F. G., et al. (1994). Anti-influenza virus activity of the neuraminidase inhibitor 4-guanidino-Neu5Ac2en in cell culture and in human respiratory epithelium. Antiviral Research, 25(2), 123-131. [Link]

  • Li, Y., & Chen, X. (2025). Biological function of sialic acid and sialylation in human health and disease. Glycobiology. [Link]

  • Bork, K., et al. (2020). The manifold roles of sialic acid for the biological functions of endothelial glycoproteins. Glycobiology, 30(4), 212-223. [Link]

  • McKimm-Breschkin, J. L., et al. (1996). Mutations in a Conserved Residue in the Influenza Virus Neuraminidase Active Site Decrease Sensitivity to Neu5Ac2en-Derived Inhibitors. Journal of Virology, 70(11), 7721-7726. [Link]

  • Colacino, J. M., et al. (1997). Selection of influenza A and B viruses for resistance to 4-guanidino-Neu5Ac2en in cell culture. The Journal of Infectious Diseases, 176(Suppl 1), S66-S68. [Link]

  • Miller, D. J., et al. (1987). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. Carbohydrate Research, 164, 267-276. [Link]

  • Universal Biologicals. (n.d.). 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid. Product Information. [Link]

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  • Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55474. [Link]

  • Taylor, N. R., & von Itzstein, M. (1994). Molecular modeling studies on the binding of N-acetyl-5-neuraminic acid to influenza virus neuraminidase. Journal of Medicinal Chemistry, 37(5), 616-624. [Link]

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  • Kakudo, T., et al. (2019). Optimization of the method for analyzing endocytosis of fluorescently tagged molecules: Impact of incubation in the cell culture medium and cell surface wash with glycine-hydrochloric acid buffer. Journal of Controlled Release, 310, 127-140. [Link]

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Application Notes & Protocols: A High-Throughput Neuraminidase Inhibition Assay Using a Cell-Permeable Methyl Ester Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to a fluorescence-based neuraminidase (NA) inhibition assay, with a specific focus on a novel application using a methyl ester precursor of the fluorogenic substrate for cell-based analysis. We will first detail the principles and protocol for the widely adopted standard assay using 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Subsequently, we will introduce a specialized protocol employing a methyl ester of MUNANA, designed to probe intracellular neuraminidase activity. This advanced method leverages the enhanced cell permeability of the esterified substrate, which is then hydrolyzed by endogenous cellular esterases into its active form. This dual-protocol approach provides researchers with tools to assess neuraminidase inhibitors against both extracellular viral particles and during the viral life cycle within infected cells.

Introduction: Neuraminidase as a Prime Antiviral Target

Influenza viruses remain a persistent global health threat, primarily due to their rapid evolution and the emergence of drug-resistant strains. The viral neuraminidase (NA), a glycoprotein on the surface of the influenza virus, is a crucial enzyme in the viral life cycle.[1] Its primary function is to cleave terminal sialic acid residues from host cell receptors and newly formed virions, a step essential for the release of progeny virus particles from infected cells and the prevention of viral self-aggregation.[2][3] By blocking the active site of neuraminidase, inhibitors can effectively halt the spread of the virus.[4] This makes NA a key target for antiviral drug development, with established inhibitors like oseltamivir and zanamivir being mainstays in clinical practice.[1]

The development and screening of new NA inhibitors necessitate robust, reliable, and high-throughput-compatible assays. The most common method is a fluorescence-based enzyme inhibition assay that uses the fluorogenic substrate MUNANA.[5][6] In this assay, NA cleaves the non-fluorescent MUNANA, releasing the highly fluorescent product 4-methylumbelliferone (4-MU), providing a direct measure of enzyme activity.[5]

The Principle of the Fluorogenic Assay

Fluorometric enzyme assays are highly sensitive and ideal for kinetic studies and high-throughput screening.[7][8] The core principle relies on a significant change in fluorescence between the substrate and the product.[7] The MUNANA assay is a classic example where the enzymatic cleavage of a glycosidic bond results in the formation of a fluorescent product from a non-fluorescent substrate.[5][7] The rate of 4-MU formation is directly proportional to the neuraminidase activity. In the presence of an inhibitor, this rate decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Part I: Standard Neuraminidase Inhibition Assay (Extracellular Activity)

This protocol is designed to measure the inhibitory effect of compounds on neuraminidase activity of viral lysates or purified enzyme.

Rationale and Workflow

This assay quantifies the ability of a test compound to inhibit the activity of neuraminidase from viral particles. The virus is pre-incubated with varying concentrations of the inhibitor before the addition of the MUNANA substrate. The subsequent fluorescence is measured to determine the extent of inhibition.

G cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_readout Data Acquisition & Analysis Inhibitor_Dilution Prepare Inhibitor Dilution Series Preincubation Add Virus and Inhibitor Pre-incubate (30 min, RT) Inhibitor_Dilution->Preincubation Virus_Prep Prepare Virus Dilution Virus_Prep->Preincubation Reaction_Start Add MUNANA Substrate Preincubation->Reaction_Start Incubation Incubate (60 min, 37°C) Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Fluorescence_Read Read Fluorescence (Ex: 360 nm, Em: 460 nm) Reaction_Stop->Fluorescence_Read Data_Analysis Calculate % Inhibition Determine IC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for the standard MUNANA-based neuraminidase inhibition assay.

Materials and Reagents
ReagentStock ConcentrationWorking ConcentrationNotes
Assay Buffer 2X1X (33.3 mM MES, 4 mM CaCl₂, pH 6.5)Prepare 2X stock with MES and CaCl₂ in distilled water, adjust pH with NaOH.[5]
MUNANA Substrate 2.5 mM in dH₂O300 µM in 1X Assay BufferStore stock at -20°C. Prepare working solution fresh and protect from light.[1]
4-MU Standard 6.4 mM in Ethanol/NaClSerial dilutions in 1X Assay BufferUsed for fluorometer calibration and to establish a linear range.[5]
Stop Solution -0.14 M NaOH in 83% EthanolPrepares fresh. Stops the reaction and enhances the fluorescence of 4-MU.[4]
Virus Stock VariesDiluted in 1X Assay BufferTiter should be determined empirically to give a robust signal in the linear range of the assay.
Inhibitor Varies (e.g., 10 mM in DMSO)Serial dilutions in 1X Assay BufferFinal DMSO concentration should be kept low (<1%) and consistent across all wells.
Step-by-Step Protocol
  • Fluorometer Calibration: Before the main assay, determine the linear range of the fluorescent product (4-MU) on your specific fluorometer. Prepare serial dilutions of a 4-MU standard and plot fluorescence against concentration. This ensures that the viral activity in the assay falls within this linear range.[5]

  • Virus Titration: To determine the appropriate virus dilution, perform the NA activity assay without any inhibitor. Add serial dilutions of the virus stock to a 96-well plate, followed by the MUNANA working solution. The dilution that yields a fluorescence signal in the upper range of the 4-MU linear curve after 60 minutes of incubation should be used for the inhibition assay.[5]

  • Inhibitor Plate Preparation: In a 96-well black, flat-bottom plate, add 50 µL of serially diluted inhibitor to the respective wells. Include wells for "virus control" (no inhibitor) and "blank" (no virus, no inhibitor), adding 50 µL of assay buffer to these.

  • Pre-incubation: Add 50 µL of the pre-determined dilution of the test virus to all wells except the blanks (add 50 µL of assay buffer to blanks). Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.[4]

  • Initiate Reaction: Add 50 µL of 300 µM MUNANA working solution to all wells. Tap the plate gently to mix.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The plate should be protected from light.

  • Stop Reaction: Add 100 µL of freshly prepared Stop Solution to each well to terminate the enzymatic reaction.

  • Read Fluorescence: Measure the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.

Part II: Cell-Based Assay Using a MUNANA Methyl Ester Precursor (Intracellular Activity)

This advanced protocol is designed to assess neuraminidase activity within virus-infected cells, providing insights into inhibitor efficacy at a different stage of the viral life cycle.

The "Pro-drug" Rationale

Many bioactive molecules with carboxylic acid groups are ionized at physiological pH, which limits their ability to passively diffuse across cell membranes. A common strategy in drug development is to mask this charge by converting the carboxylic acid to an ester, creating a "pro-drug".[9] This uncharged molecule can more readily enter the cell, where it is then hydrolyzed by non-specific intracellular esterases to release the active, charged compound.[9][10]

We propose applying this principle to the MUNANA substrate. A MUNANA methyl ester, being less polar and uncharged, is expected to have enhanced cell permeability. Once inside the cell, endogenous esterases would cleave the methyl ester, liberating the standard MUNANA substrate. This "Trojan horse" strategy allows for the measurement of intracellular neuraminidase activity, which is particularly relevant for understanding the later stages of viral replication and budding.

G cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_conversion Conversion cluster_reaction Reaction Substrate_Ester MUNANA Methyl Ester (Cell-Permeable) Esterase Cellular Esterases Substrate_Ester->Esterase Diffusion MUNANA MUNANA (Active Substrate) Esterase->MUNANA Hydrolysis NA Viral Neuraminidase MUNANA->NA Substrate for NA MU 4-MU (Fluorescent) NA->MU Cleavage

Caption: Proposed mechanism of the MUNANA methyl ester precursor in a cell-based assay.

Experimental Workflow

This workflow involves infecting a monolayer of host cells, treating them with inhibitors, and then adding the methyl ester precursor to measure intracellular NA activity.

G cluster_cell_prep Cell Culture cluster_treatment Inhibitor Treatment cluster_assay NA Activity Assay Cell_Seeding Seed Cells in 96-well Plate (e.g., MDCK-SIAT1) Cell_Infection Infect with Influenza Virus (24h incubation) Cell_Seeding->Cell_Infection Wash_Cells Wash Cells to Remove Unbound Virus Cell_Infection->Wash_Cells Add_Inhibitor Add Inhibitor Dilutions Wash_Cells->Add_Inhibitor Inhibitor_Incubation Incubate (e.g., 1-2h) Add_Inhibitor->Inhibitor_Incubation Add_Substrate Add MUNANA Methyl Ester Substrate Inhibitor_Incubation->Add_Substrate Reaction_Incubation Incubate (60 min, 37°C) Add_Substrate->Reaction_Incubation Stop_and_Read Add Stop Solution Read Fluorescence Reaction_Incubation->Stop_and_Read

Caption: Workflow for the cell-based neuraminidase inhibition assay using a methyl ester precursor.

Step-by-Step Protocol (Proposed)
  • Cell Seeding: Seed host cells (e.g., MDCK-SIAT1 cells) in a 96-well, clear-bottom black plate at a density that forms a confluent monolayer after 24 hours.

  • Virus Infection: Once cells are confluent, remove the culture medium and infect the cells with influenza virus at a suitable multiplicity of infection (MOI). Incubate for 24 hours at 37°C in 5% CO₂ to allow for viral replication and expression of new neuraminidase on the cell surface.[11]

  • Inhibitor Treatment:

    • Gently aspirate the supernatant.

    • Wash the cell monolayer once with phosphate-buffered saline (PBS).

    • Add 100 µL of medium containing serial dilutions of the test inhibitor to the respective wells. Include "infected control" (no inhibitor) and "uninfected control" (no virus, no inhibitor) wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Neuraminidase Activity Measurement:

    • Aspirate the inhibitor-containing medium.

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of a working solution of MUNANA methyl ester (concentration to be optimized, e.g., 100-300 µM in assay buffer).

    • Incubate at 37°C for 60 minutes, protected from light.

  • Stop and Read:

    • Add 100 µL of Stop Solution to each well.

    • Measure fluorescence from the bottom of the plate using an appropriate plate reader (Ex: ~360 nm, Em: ~460 nm).[11]

Data Analysis and Interpretation

For both protocols, the goal is to determine the IC50 value of the test inhibitor.

  • Background Subtraction: Subtract the average fluorescence of the blank/uninfected control wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of neuraminidase activity inhibition for each inhibitor concentration:

    % Inhibition = 100 x ( 1 - [ (Signal of Inhibitor Well) / (Signal of Virus Control Well) ] )

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of inhibitor that reduces neuraminidase activity by 50%.[12]

Trustworthiness and Self-Validation:

  • Controls are Critical: Always include positive controls (known inhibitors like Oseltamivir Carboxylate) and negative controls (vehicle only) in every plate.[9]

  • Statistical Robustness: Run all concentrations in triplicate to ensure reproducibility and calculate standard deviations.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion and Future Directions

The standard MUNANA-based neuraminidase assay is a robust and sensitive method for screening inhibitors against extracellular viruses.[6] The proposed cell-based assay using a methyl ester precursor offers a valuable extension, allowing for the investigation of inhibitors that may target intracellular stages of the viral life cycle. This dual-pronged approach provides a more comprehensive understanding of a compound's antiviral profile. Further validation of the cell-based protocol would involve confirming the intracellular conversion of the methyl ester to MUNANA via techniques like LC-MS and optimizing parameters such as substrate concentration and incubation times for different cell lines and viral strains.

References

  • Wetherall, N. T., Trivedi, T., Zeller, J., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 41(2), 742–750. [Link]

  • Hurt, A. C., & Chidlow, G. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]

  • ResearchGate. (2010). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. [Link]

  • Assay Genie. Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Assay Genie. [Link]

  • Baranovich, T., Se-Hee, K., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For. DigitalCommons@TMC. [Link]

  • ScienceDirect. (2005). Fluorometric Enzyme Assays. Progress in Medicinal Chemistry, 43, 19-48. [Link]

  • Taylor & Francis Online. (2015). Preparation of Methyl Ester Precursors of Biologically Active Agents. Analytical and Bioanalytical Chemistry. [Link]

  • PubMed Central. (2020). Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. Angewandte Chemie International Edition, 59(46), 20533–20538. [Link]

  • PubMed Central. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • ResearchGate. (2013). Fluorescent microplate assay method for high-throughput detection of lipase transesterification activity. ResearchGate. [Link]

  • Conduct Science. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Conduct Science. [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap. [Link]

  • ResearchGate. (2022). In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?. ResearchGate. [Link]

  • SciELO. (2019). PRODUCTION OF METHYL ESTERS BY ENZYMATIC HYDROESTERIFICATION OF CHICKEN FAT INDUSTRIAL RESIDUE. Brazilian Journal of Chemical Engineering, 36(1). [Link]

  • PubMed Central. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1457. [Link]

  • MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(23), 16983. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • MDPI. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 11(11), 1361. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Novel Neuraminidase Inhibitors from a Versatile Sialic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Neuraminidase (NA) remains a cornerstone target for anti-influenza drug development due to its critical role in the viral life cycle.[1][2] While early inhibitors like Zanamivir and Oseltamivir have been successful, the constant evolution of influenza viruses necessitates the development of novel inhibitors with improved potency, broader activity, and the ability to overcome resistance.[3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of next-generation neuraminidase inhibitors, using the versatile and readily accessible scaffold, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA methyl ester). We explore key structure-activity relationships and detail synthetic strategies targeting critical regions of the NA active site, including the glycerol side chain and the C4-hydroxyl group. Furthermore, we outline robust protocols for compound purification, structural characterization, and biological evaluation using a standardized fluorometric inhibition assay.

Introduction: Targeting a Key Viral Mechanism

Influenza viruses are enveloped RNA viruses responsible for seasonal epidemics and occasional pandemics.[3] Their surface is decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA mediates viral entry into host cells, NA is responsible for cleaving terminal sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic action is crucial for the release of progeny viruses from infected cells, preventing viral self-aggregation and facilitating spread through the respiratory tract.[1][4] The indispensable nature of NA makes it a prime target for therapeutic intervention.

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), a transition-state analog of sialic acid, was one of the first identified NA inhibitors.[2][5][6] Its unsaturated pyranose ring mimics the proposed oxocarbenium ion intermediate of the NA-catalyzed reaction. While DANA itself lacks the potency and pharmacokinetic properties for clinical use, its core structure is the foundational template for all currently approved NA inhibitors.[2] The methyl ester of DANA is a particularly valuable starting material in medicinal chemistry, offering a protected carboxylate that facilitates a wide range of chemical modifications.[7][8]

This document details synthetic strategies that leverage DANA methyl ester to create novel inhibitors, focusing on modifications designed to enhance binding affinity and explore new interactions within the enzyme's active site.

Rationale for Synthetic Modification: A Structure-Based Approach

The design of potent NA inhibitors is guided by understanding the topology of the enzyme's highly conserved active site. This site can be divided into several key subsites (S1-S5) that accommodate the different functional groups of the sialic acid substrate.[9] Strategic modifications to the DANA scaffold aim to optimize interactions with these subsites.

  • C4-Position: The C4-hydroxyl group points towards a region of the active site known as the "150-loop." This loop shows variability between different NA subtypes and is a common site for resistance mutations. Introducing novel functionalities at C4 can form new interactions, potentially increasing potency and providing activity against resistant strains.[3] Azides are particularly useful modifications as they serve as versatile chemical handles for creating large libraries of compounds via click chemistry.[3][10][11]

  • C5-Acetamido Group: This group is deeply buried in a conserved pocket and is critical for binding. Modifications here are generally not well-tolerated.

  • Glycerol Side Chain (C7-C9): This hydrophilic chain is solvent-exposed. While the hydroxyl groups contribute to binding, replacing this chain with less polar, hydrophobic groups was a key insight in the development of the orally bioavailable drug Oseltamivir (Tamiflu).[12] Selective deoxygenation of this side chain can also modulate activity; for instance, removal of the C8-hydroxyl has been shown to increase potency against human neuraminidase isoenzymes NEU2 and NEU3.[7]

The following protocols are designed to explore these high-potential modification sites.

Synthetic Strategies and Experimental Protocols

Strategy 1: Modification at the C4-Position via Azide Introduction

Causality: Introducing a C4-azide group provides a strategic entry point for diversification. The azide is relatively non-interactive on its own but can be efficiently converted into a stable triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10] This allows for the rapid assembly of a library of inhibitors with diverse side chains to probe the 150-loop cavity. The synthesis requires inversion of stereochemistry at C4, which can be achieved through a substitution reaction on an activated hydroxyl group.

Workflow for C4-Azide Synthesis

DANA DANA Methyl Ester Protected Protection of C7, C8, C9-OH (e.g., Acetyl groups) DANA->Protected Ac2O, Pyridine Activated Activation of C4-OH (e.g., Triflation) Protected->Activated Tf2O, Pyridine Azide SN2 Substitution (NaN3) Activated->Azide DMF Deprotected Final Deprotection Azide->Deprotected NaOMe, MeOH

Caption: Synthetic workflow for the C4-azido DANA derivative.

Protocol 1: Synthesis of 4-Azido-4-deoxy-DANA Methyl Ester

This protocol is adapted from established methodologies for modifying the C4 position of sialic acid derivatives.[3]

  • Protection: To a solution of DANA methyl ester (1.0 eq) in pyridine at 0°C, add acetic anhydride (4.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the per-O-acetylated DANA methyl ester.

  • Activation: Dissolve the protected ester (1.0 eq) in anhydrous dichloromethane (DCM) at -20°C under an argon atmosphere. Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Monitor the reaction by TLC. Upon completion (approx. 30 minutes), dilute with DCM and wash sequentially with cold saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude C4-triflate. Use this intermediate immediately in the next step.

  • Azide Substitution: Dissolve the crude triflate in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (NaN₃, 5.0 eq) and heat the mixture to 60°C for 4 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess azide. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the protected 4-azido derivative.

  • Deprotection: Dissolve the purified azido compound in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) and stir at room temperature for 2 hours. Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate to yield the final 4-azido-4-deoxy-DANA methyl ester.

Strategy 2: Library Generation via Click Chemistry

Causality: The CuAAC reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for drug discovery. By reacting the C4-azido DANA scaffold with a diverse panel of terminal alkynes, a library of novel C4-triazolyl inhibitors can be generated rapidly, each presenting a different chemical moiety towards the NA active site.

Click Chemistry for Inhibitor Library Synthesis

Azide C4-Azido DANA Derivative Catalyst Cu(I) Catalyst (e.g., CuSO4 / Na-Ascorbate) Azide->Catalyst Alkyne1 Alkyne 1 (R1) Alkyne1->Catalyst Alkyne2 Alkyne 2 (R2) Alkyne2->Catalyst AlkyneN Alkyne n (Rn) AlkyneN->Catalyst Product1 Inhibitor 1 Catalyst->Product1 Product2 Inhibitor 2 Catalyst->Product2 ProductN Inhibitor n Catalyst->ProductN

Caption: Parallel synthesis of a neuraminidase inhibitor library.

Protocol 2: General Procedure for CuAAC Ligation

  • Reaction Setup: In a vial, dissolve the 4-azido-4-deoxy-DANA methyl ester (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the solution, add sodium ascorbate (0.3 eq, from a freshly prepared 1M aqueous solution), followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq, from a 0.5M aqueous solution).

  • Reaction: Seal the vial and stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the C4-triazolyl DANA derivative.

Compound Purification and Structural Characterization

Purification: Purification of synthesized inhibitors is typically achieved using silica gel column chromatography.[11][13] The choice of eluent system is critical and depends on the polarity of the compound. A gradient elution starting from a less polar mixture (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol) is often effective.

Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. Key signals to verify include the vinyl proton of the DANA core, the N-acetyl methyl protons, and signals corresponding to the newly introduced functionalities.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.[7][11]

Table 1: Representative Characterization Data for a Novel C4-Triazolyl Inhibitor

Analysis MethodParameterExpected Result for a Hypothetical C4-(phenyl-triazolyl) Derivative
¹H NMR Chemical Shift (δ)~7.8 ppm (s, 1H, triazole-H), 7.2-7.5 ppm (m, 5H, Ar-H), ~5.9 ppm (d, 1H, H-3), 2.05 ppm (s, 3H, NAc-CH₃)
¹³C NMR Chemical Shift (δ)~172 ppm (C=O, NAc), ~165 ppm (C=O, ester), ~145-125 ppm (Ar-C, triazole-C), ~108 ppm (C-3)
HRMS (ESI) m/z [M+Na]⁺Calculated: for C₂₀H₂₄N₄O₈Na, Found: within 5 ppm of calculated mass

Biological Evaluation: In Vitro Neuraminidase Inhibition

Principle: The inhibitory activity of the synthesized compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀). A common method is a fluorometric assay that uses 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.[14][15][16] NA cleaves MUNANA to release the highly fluorescent product 4-methylumbelliferone (4-MU), and the reduction in fluorescence in the presence of an inhibitor is proportional to its potency.

Workflow for Neuraminidase Inhibition Assay

Setup Prepare serial dilutions of inhibitor Preincubation Add NA enzyme and pre-incubate (37°C, 30 min) Setup->Preincubation Reaction Initiate reaction with MUNANA substrate (37°C, 60 min) Preincubation->Reaction Stop Stop reaction (High pH buffer) Reaction->Stop Measure Measure fluorescence (Ex: 365nm, Em: 450nm) Stop->Measure Analyze Calculate % Inhibition and determine IC50 Measure->Analyze

Caption: Step-by-step workflow for the MUNANA-based NA inhibition assay.

Protocol 3: Fluorometric Neuraminidase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5.

    • MUNANA Substrate: Prepare a 100 µM working solution in Assay Buffer.

    • Enzyme: Dilute the NA enzyme stock in Assay Buffer to a concentration that gives a linear reaction rate for at least 60 minutes. This must be determined empirically beforehand.[14]

    • Stop Solution: 0.14 M NaOH in 83% ethanol.[14]

  • Assay Plate Setup:

    • In a 96-well black microplate, add 25 µL of Assay Buffer to control wells and 25 µL of serially diluted inhibitor solutions to test wells.

    • Add 25 µL of the diluted NA enzyme solution to all wells.

    • Include "no enzyme" controls containing only buffer and substrate.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Enzymatic Reaction: Initiate the reaction by adding 50 µL of the 100 µM MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 100 µL of the Stop Solution to all wells.

  • Measurement: Immediately read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control (enzyme + substrate only).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical Inhibition Data for Novel Compounds

CompoundTarget NeuraminidaseIC₅₀ (nM)Notes
DANA Influenza A (H1N1)>10,000Low potency parent scaffold.
Oseltamivir Carboxylate Influenza A (H1N1)1 - 5Potent approved drug control.[4]
Novel Inhibitor A Influenza A (H1N1)25Successful synthesis, moderate potency.
Novel Inhibitor B Influenza A (H1N1)0.8Highly potent lead candidate.
Novel Inhibitor B Influenza A (H3N2)1.5Demonstrates broad-spectrum activity.

Troubleshooting & Key Considerations

  • Synthesis: Anhydrous conditions are critical for reactions involving triflates to prevent hydrolysis. The C4 epimerization during some substitution reactions is a known side reaction and may require careful chromatographic separation.[8]

  • Purification: Compounds with free carboxyl and amino groups can be challenging to purify on silica. Conversion to the methyl ester and protection of amines can facilitate purification.

  • Biological Assay: Compound solubility can be an issue. Using a small percentage of DMSO as a co-solvent is acceptable, but its final concentration should be kept low (<1%) and consistent across all wells. Some inhibitors may exhibit slow-binding kinetics, which can be investigated by running the assay with and without a pre-incubation step.[15]

Conclusion

This compound is a powerful and versatile starting material for the development of novel neuraminidase inhibitors. The synthetic strategies outlined in this guide, focusing on modifications at the C4 position and diversification through click chemistry, provide a robust framework for generating libraries of new chemical entities. By combining rational, structure-based design with efficient synthetic protocols and reliable biological evaluation, researchers can accelerate the discovery of next-generation anti-influenza therapeutics capable of addressing the ongoing challenges of viral evolution and drug resistance.

References

  • Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors. Journal of Clinical Microbiology. Available at: [Link]

  • Li, W., et al. (2020). Discovery and characterization of a novel peptide inhibitor against influenza neuraminidase. RSC Advances. Available at: [Link]

  • Vavricka, C. J., et al. (2011). Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLOS ONE. Available at: [Link]

  • Kumar, A., et al. (2021). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances. Available at: [Link]

  • Rich, J. R., et al. (2023). Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv. Available at: [Link]

  • Poltorak, A. N., et al. (1985). [Synthesis and properties of an affinity adsorbent for purifying neuraminidases of varying origins]. Prikladnaia biokhimiia i mikrobiologiia. Available at: [Link]

  • BioAssay Systems. EnzyChrom™ Neuraminidase Assay Kit (EINA-100). BioAssay Systems Website. Available at: [Link]

  • Magano, J. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews. Available at: [Link]

  • Wang, G., et al. (2019). Discovery of Novel Neuraminidase Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay. Molecules. Available at: [Link]

  • Zbiral, E., et al. (1991). Structural Variations on N-acetylneuraminic acid, 20. Synthesis of some 2,3-didehydro-2-deoxysialic Acids structurally varied at C-4 and their behavior towards Sialidase from Vibrio cholerae. Liebigs Annalen der Chemie. Available at: [Link]

  • Babu, Y. S., et al. (2000). Influenza Neuraminidase Inhibitors: Structure-Based Design of a Novel Inhibitor Series. Biochemistry. Available at: [Link]

  • Kumar, V., & Gross, P. H. (1983). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. Carbohydrate Research. Available at: [Link]

  • Sgrignani, J., et al. (2020). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules. Available at: [Link]

  • Colacino, J. M., & Laver, W. G. (1991). A new method for the purification of the influenza A virus neuraminidase. Journal of Virological Methods. Available at: [Link]

  • Ikeda, K., et al. (2001). Synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid analogues modified at the C-4 and C-9 positions and their behaviour towards sialidase from influenza virus and pig liver membrane. Carbohydrate Research. Available at: [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available at: [Link]

  • Okomo-Adhiambo, M., et al. (2012). Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]

  • Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Discovery and development of neuraminidase inhibitors. Wikipedia. Available at: [Link]

  • Bucher, D. J. (1977). Purification of neuraminidase from influenza viruses by affinity chromatography. Biochimica et Biophysica Acta (BBA) - Enzymology. Available at: [Link]

  • Geng, R., et al. (2018). Recent trends in click chemistry as a promising technology for virus-related research. Applied Microbiology and Biotechnology. Available at: [Link]

  • Ast-Le-Gueoir, S., et al. (2023). Purification and characterization of recombinant neuraminidase as a potentially broadly protective influenza virus vaccine candidate. Vaccine. Available at: [Link]

  • Magano, J. (2009). Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza. Chemical Reviews. Available at: [Link]

  • Shi, Y., & Li, X. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry. Available at: [Link]

  • Magano, J. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. ResearchGate. Available at: [Link]

  • Albohy, A., et al. (2014). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Organic & Biomolecular Chemistry. Available at: [Link]

  • Padi, N., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: A Guide to Intracellular Neuraminidase Activity Assay with a Prodrug Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Intracellular Landscape of Neuraminidase Inhibition

Neuraminidases, also known as sialidases, are a class of glycoside hydrolase enzymes critical to various biological processes, ranging from viral propagation to mammalian cell signaling.[1][2][3] In the context of influenza, viral neuraminidase facilitates the release of progeny virions from infected host cells, making it a well-established target for antiviral therapeutics.[4][5][6][7] However, the role of endogenous mammalian neuraminidases in cellular physiology and disease is an expanding field of research.[5][8] To investigate the efficacy of novel therapeutic agents targeting these intracellular enzymes, robust and reproducible assay methodologies are paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a protocol for an intracellular neuraminidase activity assay, with a specific focus on the evaluation of a prodrug inhibitor. Prodrugs are inactive precursors that are metabolically converted to their active form within the cell.[9][10][11] This strategy can enhance bioavailability and cellular uptake of the active drug.[11][12] A well-known example is the anti-influenza drug oseltamivir phosphate (Tamiflu), an ethyl ester prodrug that is hydrolyzed by intracellular esterases to its active form, oseltamivir carboxylate.[9][10][11]

Herein, we will delve into the core principles of the assay, provide a detailed, step-by-step protocol, and discuss critical considerations for data interpretation and validation.

Principle of the Assay: A Two-Stage Intracellular Process

The assay is designed to quantify the inhibitory effect of a prodrug on intracellular neuraminidase activity. This involves two key sequential events within the cultured cells:

  • Prodrug Activation: The cell-permeable, inactive prodrug is taken up by the cells and subsequently converted into its active, inhibitory form by intracellular enzymes (e.g., esterases).

  • Neuraminidase Inhibition: The activated inhibitor then interacts with and blocks the activity of intracellular neuraminidases.

The residual neuraminidase activity is then measured in the cell lysate using a fluorogenic substrate. A commonly used and well-validated substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13][14][15][16] Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the highly fluorescent compound 4-methylumbelliferone (4-MU), which can be quantified using a fluorescence microplate reader.[14][15][16] The degree of inhibition is determined by comparing the fluorescence signal from prodrug-treated cells to that of untreated control cells.

Assay_Principle cluster_cell Intracellular Environment cluster_assay Cell Lysate Assay Prodrug Prodrug Active Inhibitor Active Inhibitor Prodrug->Active Inhibitor Intracellular Enzymes (e.g., Esterases) Neuraminidase Neuraminidase Active Inhibitor->Neuraminidase Inhibition Inactive Neuraminidase Inactive Neuraminidase Residual Neuraminidase Residual Neuraminidase MUNANA MUNANA (Non-fluorescent) 4-MU 4-MU (Fluorescent) MUNANA->4-MU Fluorescence_Detection Fluorescence Detection 4-MU->Fluorescence_Detection Measure Fluorescence Residual Neuraminidase->MUNANA Cleavage Prodrug_Ext Prodrug (Added to cells) Prodrug_Ext->Prodrug

Figure 1. Workflow of the intracellular neuraminidase activity assay with a prodrug inhibitor.

Materials and Reagents

Cell Culture
  • Appropriate mammalian cell line expressing the target neuraminidase(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture plates (96-well, clear bottom, black or white walls recommended for fluorescence assays)

Assay Reagents
  • Prodrug inhibitor

  • Active inhibitor (for use as a positive control)

  • Neuraminidase inhibitor (e.g., DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid)) as a control inhibitor.[8][17][18][19]

  • Vehicle for inhibitor dissolution (e.g., DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100)

  • Protease inhibitor cocktail

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)[15]

  • Fluorogenic Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[13][14][15][16]

  • Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)[3]

  • 4-Methylumbelliferone (4-MU) standard for generating a calibration curve[14]

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific cell line, prodrug, and neuraminidase being investigated.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Prodrug Preparation: Prepare a stock solution of the prodrug inhibitor in a suitable vehicle (e.g., DMSO). Subsequently, prepare serial dilutions of the prodrug in complete cell culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Cell Treatment: Once the cells have reached the desired confluency, carefully remove the old medium and replace it with the medium containing the various concentrations of the prodrug inhibitor. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle alone (represents 100% neuraminidase activity).

    • Positive Inhibition Control: Cells treated with a known active neuraminidase inhibitor (e.g., the active form of the prodrug or DANA). This validates the assay's ability to detect inhibition.

    • Untreated Control: Cells in fresh medium without any treatment.

  • Incubation: Incubate the treated cells for a predetermined period to allow for prodrug uptake, activation, and inhibition of the target neuraminidase. The optimal incubation time should be determined empirically (e.g., 4, 8, 12, 24 hours).

Part 2: Cell Lysis and Lysate Preparation
  • Washing: After the incubation period, gently aspirate the treatment medium and wash the cells twice with ice-cold PBS to remove any residual extracellular compounds.

  • Cell Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail to each well.

  • Incubation and Collection: Incubate the plate on ice for 15-30 minutes with gentle agitation to ensure complete cell lysis. Subsequently, collect the cell lysates and transfer them to microcentrifuge tubes.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Lysate Collection: Carefully collect the supernatant (cell lysate) and transfer it to fresh, pre-chilled tubes. The lysates can be used immediately or stored at -80°C for later analysis. It is recommended to perform a protein quantification assay (e.g., BCA or Bradford assay) on the lysates to normalize the neuraminidase activity to the total protein concentration.

Part 3: Neuraminidase Activity Assay
  • Reaction Setup: In a new 96-well plate (black or white with a clear bottom is ideal for fluorescence measurements), add a specific volume of cell lysate to each well.

  • Substrate Addition: Prepare a working solution of the MUNANA substrate in the Assay Buffer. Add an equal volume of the MUNANA working solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well. The alkaline nature of the stop solution also enhances the fluorescence of the 4-MU product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (typically Ex/Em = ~365/~450 nm).[20]

Part 4: Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of the blank wells (containing lysis buffer and substrate but no lysate) from all other readings.

  • Normalization: If a protein assay was performed, normalize the fluorescence readings to the protein concentration of each lysate.

  • Calculation of Percent Inhibition: Calculate the percentage of neuraminidase inhibition for each prodrug concentration using the following formula:

    % Inhibition = [1 - (Fluorescence of Treated Sample / Fluorescence of Vehicle Control)] x 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the prodrug inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of the prodrug required to inhibit 50% of the intracellular neuraminidase activity.

Data Presentation: A Summary of Key Parameters

ParameterRecommended Value/RangeNotes
Cell Seeding Density Cell line dependentAim for 80-90% confluency at the time of treatment.
Prodrug Concentration Range Logarithmic dilutions (e.g., 0.01 nM to 100 µM)Should span a range that allows for the determination of a full dose-response curve.
Incubation Time (Prodrug) 4 - 24 hoursRequires optimization to allow for sufficient prodrug uptake and activation.
MUNANA Substrate Concentration 50 - 200 µMShould be at or near the Kₘ value for the neuraminidase, if known.
Incubation Time (Assay) 30 - 60 minutesEnsure the reaction is in the linear range.
Excitation Wavelength ~365 nmFor 4-MU detection.
Emission Wavelength ~450 nmFor 4-MU detection.

Self-Validating Systems and Critical Considerations

To ensure the trustworthiness and scientific integrity of the results, it is crucial to incorporate several validation steps and consider potential confounding factors:

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed decrease in neuraminidase activity is not due to cytotoxicity of the prodrug.

  • Confirmation of Prodrug Activation: If possible, use analytical methods such as LC-MS/MS to confirm the intracellular conversion of the prodrug to its active form.

  • Specificity of Inhibition: To confirm that the inhibition is specific to neuraminidase activity, consider using a structurally unrelated neuraminidase inhibitor as a control.

  • Linearity of the Assay: Establish the linear range of the assay with respect to both time and lysate concentration to ensure that the measurements are taken under conditions of initial velocity.

  • Standard Curve: Generate a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFU) to the absolute amount of product formed.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High background fluorescence Autofluorescence of compounds or cell culture medium components.Subtract the fluorescence of a no-lysate control. Use phenol red-free medium for the assay.
Low signal-to-noise ratio Low neuraminidase activity in the cell line. Insufficient incubation time.Use a cell line with higher endogenous neuraminidase activity. Optimize assay incubation time.
Inconsistent results Inconsistent cell numbers. Pipetting errors.Ensure consistent cell seeding and handling. Use calibrated pipettes and proper technique.
No inhibition observed Prodrug is not cell-permeable. Insufficient intracellular activation.Assess cell permeability of the prodrug. Use a cell line with higher esterase (or other activating enzyme) activity.

Conclusion: A Robust Framework for Intracellular Drug Discovery

The protocol outlined in these application notes provides a robust and reliable framework for assessing the intracellular activity of prodrug inhibitors targeting neuraminidases. By carefully considering the experimental design, incorporating appropriate controls, and validating the assay system, researchers can obtain high-quality, reproducible data that is essential for the advancement of novel therapeutic strategies. The insights gained from such assays are invaluable for understanding the intracellular pharmacology of neuraminidase inhibitors and for driving the development of next-generation therapeutics.

References

  • Oseltamivir - Wikipedia.

  • Uses and mechanism of Oseltamivir - ChemicalBook.

  • What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle.

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - MDPI.

  • N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid (DANA, CAS Number - Cayman Chemical.

  • What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza? - Dr.Oracle.

  • Oseltamivir - StatPearls - NCBI Bookshelf - NIH.

  • An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed.

  • 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en) | Neuraminidase Inhibitor.

  • Application Notes and Protocols for Cell-Based Antiviral Activity Assay of Neuraminidase-IN-16 - Benchchem.

  • Antivirals Targeting the Neuraminidase - PMC - NIH.

  • Discovery and development of neuraminidase inhibitors - Wikipedia.

  • NA-Fluor™ Influenza Neuraminidase Assay Kit - Thermo Fisher Scientific.

  • Neuraminidase | Structure, Function & Role in Influenza - Britannica.

  • Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage | Journal of the American Chemical Society - ACS Publications.

  • Neuraminidase - Wikipedia.

  • Amplex™ Red Neuraminidase (Sialidase) Assay Kit 400 Assays | Buy Online | Invitrogen™.

  • Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage - University of Notre Dame.

  • Neuraminidase Assay Kit (Fluorometric - Blue) (ab138888) - Abcam.

  • [Enzyme assay of sialidases]:Glycoscience Protocol Online Database - JCGGDB.

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - NIH.

  • Sialidases as regulators of bioengineered cellular surfaces - PMC - NIH.

  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Publishing.

  • Sialidase Fluorogenic Assay Kit - BPS Bioscience.

  • Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - NIH.

  • Viral neuraminidase - Wikipedia.

  • Influenza Virus Neuraminidase Structure and Functions - Frontiers.

  • Application Notes and Protocols for Neuraminidase Activity Assays - Benchchem.

  • Application Notes: In Vitro Neuraminidase Inhibition Assay Using Neuraminidase-IN-10 - Benchchem.

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live-cell imaging of neuraminidase activity using a fluorogenic substrate and methyl ester inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Neuraminidase Dynamics in Real-Time

Neuraminidase, also known as sialidase, is a critical enzyme that cleaves terminal sialic acid residues from glycoconjugates.[1][2] This enzymatic activity is a key factor in numerous physiological and pathological processes, including cell differentiation, immune function, and the progression of diseases like cancer and viral infections.[1][3] Notably, in virology, neuraminidase facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral drug development, such as the widely used neuraminidase inhibitors against influenza.[4][5]

Traditional methods for measuring neuraminidase activity often rely on endpoint assays with cell lysates or purified enzymes.[2][6] While valuable, these approaches lack the temporal and spatial resolution to capture the dynamic nature of enzymatic activity within the complex environment of a living cell. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing live-cell imaging of neuraminidase activity. We will explore the use of fluorogenic substrates that allow for the real-time visualization of enzymatic cleavage and the application of a methyl ester inhibitor to validate the specificity of the observed activity. This powerful technique enables a deeper understanding of neuraminidase function in cellular processes and provides a robust platform for screening novel therapeutic inhibitors.

Principle of the Assay: A Fluorogenic Approach to Enzyme Detection

The core of this live-cell imaging assay lies in the use of a specifically designed fluorogenic substrate. This substrate consists of a sialic acid moiety linked to a fluorophore that is quenched or non-fluorescent in its intact state. When neuraminidase, present on the cell surface or within intracellular compartments, cleaves the sialic acid, the fluorophore is released and exhibits a significant increase in fluorescence intensity.[7][8] This direct relationship between enzymatic activity and fluorescent signal allows for the real-time monitoring of neuraminidase function within individual living cells.

To ensure the observed fluorescence is a direct result of neuraminidase activity, a competitive inhibitor is employed. In this guide, we focus on a methyl ester derivative of a known neuraminidase inhibitor. The esterification renders the inhibitor more cell-permeable. Once inside the cell, endogenous esterases can cleave the methyl ester, releasing the active inhibitor to block neuraminidase activity. A reduction in the fluorescent signal in the presence of the inhibitor serves as a crucial control, confirming the specificity of the assay.

Molecular Mechanism of Detection and Inhibition

The interplay between the fluorogenic substrate, neuraminidase, and the inhibitor is a finely tuned system. The substrate, often a derivative of N-acetylneuraminic acid (Neu5Ac), is engineered to be a target for neuraminidase. Upon enzymatic hydrolysis of the glycosidic bond, a highly fluorescent molecule is liberated.[8] The choice of the fluorophore is critical, with probes like 2-(benzothiazol-2-yl)-4-bromophenyl 5-acetamido-3,5-dideoxy-α-D-glycero-D-galacto-2-nonulopyranosidonic acid (BTP3-Neu5Ac) being particularly useful for their ability to sensitively visualize influenza virus sialidase activity in living cells.[7]

The inhibitor, such as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a pan-selective neuraminidase inhibitor, acts by mimicking the natural substrate, N-acetylneuraminic acid, and binding to the active site of the enzyme, thereby preventing the cleavage of the fluorogenic substrate.[4][9][10] The methyl ester modification enhances the cellular uptake of such inhibitors.

G cluster_cell Living Cell Neuraminidase Neuraminidase (Enzyme) Product Fluorescent Product Neuraminidase->Product Cleaves substrate Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Neuraminidase Binds to active site Fluorescence Fluorescence Product->Fluorescence Emits Light Inhibitor_ME Methyl Ester Inhibitor (Cell Permeable) Inhibitor Active Inhibitor Inhibitor_ME->Inhibitor Hydrolyzed by Esterase Intracellular Esterases Inhibitor_ME->Esterase Inhibitor->Neuraminidase Binds & blocks active site

Figure 1. Mechanism of neuraminidase detection and inhibition.

Experimental Protocols

This section provides a step-by-step guide for performing live-cell imaging of neuraminidase activity.

Materials and Reagents
ReagentSupplierCatalog No.Storage
Fluorogenic Neuraminidase Substrate (e.g., BTP3-Neu5Ac)VariousVaries-20°C, desiccated
Neuraminidase Inhibitor (e.g., DANA methyl ester)VariousVaries-20°C
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific119650924°C
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079-20°C
Penicillin-StreptomycinThermo Fisher Scientific15140122-20°C
Trypsin-EDTA (0.25%)Thermo Fisher Scientific252000564°C
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
Glass-bottom imaging dishes (35 mm)MatTek CorporationP35G-1.5-14-CRoom Temperature
Live-cell imaging buffer (e.g., HBSS)Thermo Fisher Scientific140250924°C
Protocol 1: Cell Preparation and Seeding
  • Cell Culture: Maintain your cell line of interest (e.g., MDCK for influenza studies, or a cancer cell line with known neuraminidase expression) in a complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

  • Seeding for Imaging: 24-48 hours prior to imaging, seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. This ensures that individual cells can be clearly resolved.

Protocol 2: Live-Cell Imaging of Neuraminidase Activity

G start Start: Cells at 50-70% confluency wash1 Wash cells twice with pre-warmed PBS start->wash1 add_buffer Add pre-warmed live-cell imaging buffer wash1->add_buffer prepare_reagents Prepare working solutions of substrate and inhibitor add_buffer->prepare_reagents split prepare_reagents->split add_substrate Add fluorogenic substrate to the cells split->add_substrate Control Group add_inhibitor_substrate Add inhibitor, incubate, then add substrate split->add_inhibitor_substrate Inhibitor Group image_control Image control cells (substrate only) over time add_substrate->image_control image_inhibitor Image inhibitor-treated cells over time add_inhibitor_substrate->image_inhibitor analyze Analyze fluorescence intensity changes image_control->analyze image_inhibitor->analyze

Figure 2. Experimental workflow for live-cell imaging.

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the methyl ester inhibitor (e.g., 10 mM in DMSO).

    • On the day of the experiment, prepare working solutions of the substrate and inhibitor in pre-warmed live-cell imaging buffer to the desired final concentrations. The optimal concentration should be determined empirically but typically ranges from 1-10 µM for the substrate and 10-100 µM for the inhibitor.

  • Cell Washing:

    • Aspirate the growth medium from the imaging dishes.

    • Gently wash the cells twice with pre-warmed (37°C) PBS.

    • Add 1 mL of pre-warmed live-cell imaging buffer to each dish.

  • Inhibitor Treatment (for inhibitor-treated group):

    • To the designated inhibitor-treated dishes, add the desired concentration of the methyl ester inhibitor.

    • Incubate the cells at 37°C for 30-60 minutes to allow for cellular uptake and activation of the inhibitor.

  • Substrate Addition and Imaging:

    • Add the fluorogenic substrate to both the control and inhibitor-treated dishes.

    • Immediately place the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes using the appropriate filter set for the chosen fluorophore.

Data Analysis and Interpretation

The primary output of this experiment is a time-lapse series of fluorescence images. Quantitative analysis involves measuring the change in fluorescence intensity over time.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) around individual cells or the entire field of view.

    • Measure the mean fluorescence intensity within the ROIs for each time point.

  • Data Plotting and Interpretation:

    • Plot the mean fluorescence intensity as a function of time for both control and inhibitor-treated cells.

    • A time-dependent increase in fluorescence in the control group indicates neuraminidase activity.

    • A significantly reduced slope or plateau in the fluorescence signal in the inhibitor-treated group confirms that the observed activity is specific to neuraminidase.

  • Quantification of Inhibition:

    • To determine the potency of the inhibitor (e.g., IC50 value), the experiment can be performed with a range of inhibitor concentrations.

    • Calculate the initial rate of the reaction (the slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Example Data Presentation
Treatment GroupInitial Rate of Fluorescence Increase (Arbitrary Units/min)Percent Inhibition
Control (No Inhibitor)150.2 ± 8.50%
10 µM Inhibitor85.1 ± 5.243.3%
50 µM Inhibitor32.6 ± 3.178.3%
100 µM Inhibitor12.4 ± 1.991.7%

Troubleshooting

IssuePossible CauseSolution
No or low fluorescence signal - Low neuraminidase expression in the cell line.- Inactive substrate.- Incorrect imaging settings.- Use a positive control cell line with known high neuraminidase activity.- Verify substrate integrity.- Optimize microscope settings (exposure time, gain).
High background fluorescence - Autofluorescence of the cells or medium.- Substrate instability and spontaneous hydrolysis.- Acquire a background image before adding the substrate and subtract it from the subsequent images.- Use a phenol red-free imaging medium.- Test the stability of the substrate in the imaging buffer without cells.[11]
Cell toxicity - High concentrations of substrate or inhibitor.- Phototoxicity from excessive light exposure.- Perform a dose-response curve to determine the optimal, non-toxic concentrations.- Reduce the frequency of image acquisition and the intensity of the excitation light.

Conclusion

Live-cell imaging of neuraminidase activity using fluorogenic substrates offers a powerful and dynamic approach to studying this important enzyme.[12][13] This technique provides valuable insights into the spatial and temporal regulation of neuraminidase in various biological contexts and serves as a robust platform for the discovery and characterization of novel inhibitors. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their own investigations, ultimately advancing our understanding of neuraminidase function in health and disease.

References

  • Imaging of Sialidase Activity and Its Clinical Applic
  • A fluorometric and naked eye readable neuraminidase probe for influenza virus detection. ScienceDirect.
  • Imaging of influenza virus sialidase activity in living cells. PubMed.
  • Live Imaging of Virus-Infected Cells by Using a Sialidase Fluorogenic Probe. PubMed.
  • Imaging of Sialidase Activity and Its Clinical Applic
  • Proximity Ligation-Based Fluorogenic Imaging Agents for Neuraminidases. PMC - NIH.
  • Neuraminidase-Activatable NIR Fluorescent Probe for Influenza Virus Ratiometric Imaging in Living Cells and Colorimetric Detection on Cotton Swabs.
  • Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Assay Genie.
  • A fluorometric and naked eye readable neuraminidase probe for influenza virus detection. ScienceDirect.
  • Neuraminidase Assay Kit (Fluorometric - Blue) (ab138888). Abcam.
  • Visualization of sialidase activity in Mammalian tissues and cancer detection with a novel fluorescent sialidase substr
  • Neuraminidase Activity Fluorometric Assay Kit.
  • Neuraminidase-Activatable NIR Fluorescent Probe for Influenza Virus Ratiometric Imaging in Living Cells and Colorimetric Detection on Cotton Swabs.
  • Discovery and development of neuraminidase inhibitors. Wikipedia.
  • Neuraminidase (NA) Activity Fluorometric Assay Kit. Elabscience.
  • Fluorometric Neuraminidase Assay.
  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. NIH.
  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC - NIH.
  • Structure of neuraminidase inhibitors. Essentials of Glycobiology - NCBI Bookshelf.
  • Analysis of inhibitor binding in influenza virus neuraminidase. PMC - NIH.
  • Live-cell fluorescence imaging of infected cells of oseltamivir-resistant virus.
  • 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en) | Neuraminidase Inhibitor. MCE.
  • Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage. Journal of the American Chemical Society.
  • A practical and rapid screening method for influenza virus neuraminidase inhibitors based on fluorescence detection. NIH.
  • Addressing background fluorescence in neuraminidase assays. BenchChem.
  • Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substr
  • Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate.
  • Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substr
  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evalu
  • Amplite® Fluorimetric Neuraminidase Assay Kit Blue Fluorescence.
  • NA-Fluor Influenza Neuraminidase Assay Kit. Thermo Fisher Scientific.
  • NA-Fluor™ Influenza Neuraminidase Assay Kit. Thermo Fisher Scientific.

Sources

Application Notes & Protocols: Experimental Use of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester in Viral Infectivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-ME) in viral infectivity assays. We delve into the core mechanism of action, provide field-proven, step-by-step protocols for key assays, and offer expert insights into data interpretation and experimental design. The protocols are designed to be self-validating through the inclusion of essential controls, ensuring the generation of robust and reliable data.

Scientific Foundation: The Role of Neuraminidase and its Inhibition

Many enveloped viruses, most notably influenza viruses, rely on a surface glycoprotein called neuraminidase (NA), also known as sialidase, for their propagation.[1][2] The function of this enzyme is critical in the final stage of the viral replication cycle. After new virions are assembled and bud from the host cell membrane, they remain tethered to the cell surface via interactions between the viral hemagglutinin (HA) protein and sialic acid residues on host cell glycoproteins. Neuraminidase cleaves these terminal sialic acid residues, releasing the progeny virions and allowing them to infect new cells, thus perpetuating the cycle of infection.[1]

Mechanism of Inhibition by DANA

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA, also known as Neu5Ac2en) is a powerful, broad-spectrum competitive inhibitor of neuraminidase enzymes.[3][4] It functions as a transition-state analog, mimicking the unstable oxocarbenium ion intermediate formed during the enzymatic cleavage of sialic acid.[5] By binding tightly to the highly conserved active site of the neuraminidase enzyme, DANA effectively blocks its catalytic activity. This inhibition prevents the release of new virus particles, causing them to aggregate at the surface of the infected cell and neutralizing their ability to spread. The methyl ester derivative, DANA-ME, is frequently used in experimental settings.

The following diagram illustrates this mechanism of action.

G cluster_0 Standard Viral Release (No Inhibitor) cluster_1 Inhibition by DANA HostCell Host Cell Surface (with Sialic Acid Receptors) Virion Newly Budded Virion Virion->HostCell Tethered via HA-Sialic Acid ReleasedVirion Released Progeny Virion Virion->ReleasedVirion Release & Propagation NA Viral Neuraminidase (NA) NA->HostCell Cleaves Sialic Acid HA Viral Hemagglutinin (HA) HostCell_Inhib Host Cell Surface (with Sialic Acid Receptors) Virion_Inhib Newly Budded Virion Virion_Inhib->HostCell_Inhib Tethered via HA-Sialic Acid AggregatedVirions Aggregated Virions (Propagation Blocked) Virion_Inhib->AggregatedVirions Release Failure NA_Inhib Viral Neuraminidase (NA) DANA DANA (Inhibitor) DANA->NA_Inhib Binds to Active Site

Caption: Mechanism of Neuraminidase Action and DANA Inhibition.

Core Experimental Applications

DANA-ME serves as an invaluable tool for quantifying the neuraminidase-dependent replication of viruses. Its efficacy is typically measured by determining the 50% inhibitory concentration (IC₅₀), the concentration of the compound required to reduce the measured viral activity by half. This can be assessed through two primary, complementary assays.

  • Fluorometric Neuraminidase Inhibition Assay: A direct, biochemical assay that measures the specific inhibition of NA enzymatic activity. It is ideal for initial screening and mechanistic studies.

  • Plaque Reduction Assay (PRA): A cell-based, functional assay that measures the inhibition of infectious virus production over multiple replication cycles. It is considered the gold standard for evaluating antiviral efficacy.[6][7]

Protocol I: Fluorometric Neuraminidase (NA) Inhibition Assay

Principle of the Assay

This assay quantifies the enzymatic activity of viral neuraminidase using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8] The NA enzyme cleaves the sialic acid portion from MUNANA, releasing the highly fluorescent product 4-methylumbelliferone (4-MU).[9] The fluorescence intensity is directly proportional to NA activity. In the presence of an inhibitor like DANA, NA activity is reduced, resulting in a decreased fluorescent signal.

Workflow Diagram

G start Start prep Prepare DANA-ME & Virus Dilutions start->prep plate Add Virus & DANA-ME Dilutions to 96-Well Black Plate prep->plate incubate1 Incubate (45 min, RT) for Inhibitor Binding plate->incubate1 add_sub Add MUNANA Substrate incubate1->add_sub incubate2 Incubate (60 min, 37°C) for Enzymatic Reaction add_sub->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Fluorescence (Ex: 355nm, Em: 460nm) add_stop->read analyze Calculate % Inhibition & IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the Fluorometric NA Inhibition Assay.

Materials

  • DANA-ME: Prepare a 10 mM stock solution in sterile water or DMSO.

  • Virus Stock: A clarified supernatant from an infected cell culture containing the neuraminidase to be tested.

  • Substrate: 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a 300 µM working solution in assay buffer.[9]

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.[2]

  • Stop Solution: 1 M NaOH in 80% Ethanol.[9]

  • Apparatus: Black, flat-bottom 96-well plates; multi-channel pipette; fluorometer.

Detailed Step-by-Step Methodology

  • Virus Titration (Pre-Assay): First, determine the optimal dilution of your virus stock. Perform a serial dilution of the virus in assay buffer and measure NA activity without any inhibitor. Select a dilution that yields a robust signal well above background but is not saturated (typically within the linear range of the assay).

  • Compound Dilution Series: Prepare 2-fold or 3-fold serial dilutions of DANA-ME in assay buffer in a separate 96-well plate. Start from a high concentration (e.g., 200 µM) to generate a full dose-response curve. Include a "no inhibitor" control containing only assay buffer.

  • Assay Plate Setup:

    • Dispense 50 µL of each DANA-ME dilution into the corresponding wells of a black 96-well plate.[9]

    • Add 50 µL of the pre-determined optimal virus dilution to all wells except the "no virus" background controls. Add 50 µL of assay buffer to the background control wells.

    • Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of 300 µM MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 1 hour, protected from light.[9]

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of Stop Solution to each well. This raises the pH, stopping the enzyme and maximizing the fluorescence of 4-MU.[9]

  • Fluorescence Measurement:

    • Read the plate on a fluorometer with an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.[9][10]

  • Data Analysis and Interpretation:

    • Subtract the average fluorescence of the "no virus" background control from all other readings.

    • The "no inhibitor" control represents 100% NA activity.

    • Calculate the percent inhibition for each DANA-ME concentration using the formula: % Inhibition = 100 * (1 - (Signal_with_Inhibitor / Signal_without_Inhibitor))

    • Plot the % Inhibition against the log of the DANA-ME concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation Example

DANA-ME (µM)Avg. Fluorescence (RFU)% Inhibition
10015098.1%
5028096.5%
25120085.0%
12.5350056.3%
6.25620022.5%
3.1375006.3%
0 (Virus Control)80000%
0 (No Virus)100-

Protocol II: Plaque Reduction Assay (PRA)

Principle of the Assay

The Plaque Reduction Assay is a functional, cell-based method that quantifies the number of infectious viral particles.[6] A viral plaque is a localized area of cell death (cytopathic effect) caused by viral infection spreading to adjacent cells.[11] The assay is performed under a semi-solid overlay (like agarose or methylcellulose) which restricts the movement of progeny virions, ensuring they only infect neighboring cells and form discrete, countable plaques.[6] An effective antiviral compound like DANA-ME will inhibit viral replication and spread, leading to a reduction in the number and/or size of plaques.

Workflow Diagram

G start Start seed_cells Seed MDCK Cells in 6-Well Plates (Grow to 95-100% Confluency) start->seed_cells prep_virus Prepare Virus Inoculum (50-100 PFU/well) & DANA-ME Dilutions seed_cells->prep_virus infect Wash Cells, Add Virus/DANA-ME Mixture prep_virus->infect adsorb Incubate (1 hr, 37°C) for Viral Adsorption infect->adsorb overlay Remove Inoculum, Add Semi-Solid Overlay Containing DANA-ME adsorb->overlay incubate_plaques Incubate (2-3 days, 37°C) for Plaque Formation overlay->incubate_plaques fix_stain Fix Cells (Formalin) & Stain (Crystal Violet) incubate_plaques->fix_stain count Count Plaques & Calculate % Reduction fix_stain->count analyze Determine IC₅₀ count->analyze end End analyze->end

Sources

Application Note: A Validated LC-MS/MS Method for Quantifying Intracellular DANA Concentration Following Prodrug Delivery with its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Intracellular Pharmacodynamics

2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) is a potent competitive inhibitor of sialidases (also known as neuraminidases), enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] This function makes DANA a valuable tool for studying cellular processes governed by sialic acid dynamics and a lead compound for therapeutics targeting viral infections and other pathologies.[3][4] However, the polar carboxylate group of DANA limits its passive diffusion across the lipophilic cell membrane, restricting its efficacy in cell-based assays and in vivo applications.

To overcome this permeability barrier, DANA is often functionalized as a methyl ester prodrug.[5][6] This modification neutralizes the negative charge, increasing lipophilicity and facilitating entry into the cell. Once inside, ubiquitous intracellular esterases are hypothesized to hydrolyze the ester bond, releasing the active DANA molecule where it can engage its target.[7][8]

Validating this bioactivation and determining the precise intracellular concentration of the active drug is critical for establishing accurate dose-response relationships and understanding its mechanism of action. This application note provides a comprehensive, validated protocol for the robust quantification of intracellular DANA following treatment of cultured cells with its methyl ester prodrug. The workflow employs a rapid and effective metabolite extraction procedure coupled with highly sensitive and specific analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle and Mechanism

The core principle of this workflow is to deliver a cell-permeable prodrug, allow for its intracellular enzymatic conversion, halt all metabolic activity to capture a precise snapshot of the intracellular environment, and then accurately measure the concentration of the resulting active compound.

Prodrug Activation and Target Engagement

The DANA methyl ester, being more lipophilic than its parent acid, passively diffuses across the plasma membrane. Intracellular esterases, which are common housekeeping enzymes, recognize and cleave the methyl ester, liberating the active DANA molecule (carboxylate form).[8] The newly formed DANA is now trapped within the cell due to its restored negative charge and can bind to the active site of sialidase enzymes, inhibiting their function.[2][9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DANA_ester DANA Methyl Ester (Lipophilic, Cell-Permeable) DANA_ester_in DANA Methyl Ester DANA_ester->DANA_ester_in Passive Diffusion mem DANA_active Active DANA (Hydrophilic, Cell-Impermeable) DANA_ester_in->DANA_active Hydrolysis Sialidase Sialidase (Target Enzyme) DANA_active->Sialidase Binding Esterase Intracellular Esterases Esterase->DANA_ester_in Inhibition Inhibition

Fig. 1: Intracellular conversion and action of DANA.
Analytical Workflow

The quantification process is a multi-step procedure designed to ensure accuracy and reproducibility. It begins with treating cultured cells, followed by rapid quenching of metabolic activity and efficient extraction of intracellular metabolites. The resulting extract is then analyzed by LC-MS/MS against a standard curve to determine the final concentration.

G A 1. Cell Culture & Treatment (DANA Methyl Ester) B 2. Harvest & Quench Metabolism (Ice-Cold Saline Wash) A->B C 3. Cell Lysis & Metabolite Extraction (Cold 80% Methanol + Sonication) B->C D 4. Sample Clarification (Centrifugation to pellet debris) C->D E 5. LC-MS/MS Analysis (HILIC Separation + MRM Detection) D->E F 6. Data Quantification (Standard Curve Normalization) E->F

Fig. 2: High-level experimental workflow for DANA quantification.

Materials and Reagents

  • Cells: Adherent mammalian cell line of choice (e.g., HeLa, A549, HEK293).

  • Reagents:

    • DANA (N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid), ≥98% purity (e.g., Cayman Chemical, CAS 24967-27-9).[10]

    • DANA Methyl Ester (N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester), ≥98% purity (e.g., Biosynth, CAS 25875-99-4).[6]

    • Cell Culture Medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), 0.9% Sodium Chloride (Saline).

    • Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

    • Ammonium Acetate (LC-MS Grade).

    • BCA Protein Assay Kit.

  • Equipment:

    • Cell culture incubator, biosafety cabinet, flasks/plates.

    • Tabletop centrifuge and microcentrifuge.

    • Probe sonicator or ultrasonic water bath.[11][12]

    • Vacuum concentrator (e.g., SpeedVac).

    • HPLC system coupled to a triple quadrupole mass spectrometer.[13]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 5 x 10⁵ cells/well). Culture overnight in a 37°C, 5% CO₂ incubator.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of DANA methyl ester in DMSO. Prepare a 1 mg/mL stock of DANA in LC-MS grade water for the analytical standards.

  • Cell Treatment: On the day of the experiment, remove the culture medium. Treat cells with fresh medium containing the desired final concentration of DANA methyl ester (e.g., 10 µM, 50 µM, 100 µM). Include a "vehicle control" well treated with the same percentage of DMSO.

  • Incubation: Return plates to the incubator for the desired time period (e.g., 1, 4, 8, 24 hours).

Protocol 2: Intracellular Metabolite Extraction

Causality Note: This protocol is the most critical for accurate results. Each step is designed to minimize metabolite degradation or leakage. Working quickly and keeping samples on ice at all times is paramount. Metabolism is quenched by the rapid introduction of ice-cold solutions, which arrests enzymatic activity.[14][15] Using a solvent like 80% methanol serves the dual purpose of precipitating proteins/lipids and extracting small polar metabolites like DANA.[14]

  • Preparation: Prepare an ice bath. Pre-chill 0.9% saline and 80% methanol (in LC-MS water) to 4°C.

  • Medium Removal: At the end of the incubation period, remove the plate from the incubator and place it on ice. Aspirate the medium completely.

  • Quenching and Washing: Immediately add 1 mL of ice-cold 0.9% saline to each well to wash away any extracellular drug. Aspirate completely. This step must be performed quickly to prevent cell lysis due to osmotic shock.[14]

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to each well.

  • Cell Lysis:

    • Use a cell scraper to detach the cells directly into the cold methanol solution.

    • Pipette the entire cell suspension from the well into a pre-chilled 1.5 mL microcentrifuge tube.

    • Sonicate the sample in an ice bath using a probe sonicator (3 cycles of 10 seconds on, 30 seconds off) or in an ultrasonic bath for 10 minutes to ensure complete cell disruption.[11][12]

  • Sample Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Normalization Sample: For the parallel plate used for normalization, lyse the cells in RIPA buffer and determine the total protein concentration using a BCA assay.

  • Storage: Samples can be stored at -80°C or processed immediately.

Protocol 3: LC-MS/MS Quantification of DANA

Causality Note: HPLC separates the components of the complex cell extract, while tandem mass spectrometry provides highly specific detection and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar compounds like DANA.[13] Multiple Reaction Monitoring (MRM) ensures that only DANA is being measured by monitoring a specific precursor-to-product ion fragmentation.

  • Sample Preparation: Dry the collected supernatant in a vacuum concentrator. Reconstitute the dried extract in 50 µL of Acetonitrile:Water (95:5) for LC-MS/MS analysis.

  • Standard Curve Preparation: Perform a serial dilution of the DANA stock solution in 80% methanol to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL). Process these standards in the same manner as the samples (drying and reconstitution).

  • LC-MS/MS System and Conditions:

    • HPLC System: UPLC/HPLC system.

    • Column: HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0.

    • Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 50% B

      • 5-6 min: Hold at 50% B

      • 6-6.5 min: Return to 95% B

      • 6.5-9 min: Re-equilibration at 95% B

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI.

    • MRM Transition for DANA (C₁₁H₁₇NO₈, MW=291.3):

      • Precursor Ion (Q1): m/z 290.1 [M-H]⁻

      • Product Ion (Q3): m/z 128.1 (Fragment corresponding to a characteristic part of the molecule). Note: Fragment ions should be optimized by direct infusion of a DANA standard.

  • Data Acquisition: Inject samples and standards onto the LC-MS/MS system. Acquire data using the defined MRM transition.

Data Analysis and Expected Results

  • Standard Curve Generation: Plot the peak area of the DANA standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

  • Quantification: Use the regression equation to calculate the concentration of DANA in the experimental samples from their measured peak areas.

  • Normalization: Normalize the calculated DANA concentration to the total protein content determined from the parallel plate. The final concentration is typically expressed as pmol/mg protein or ng/mg protein.

  • Data Presentation: Summarize the results in a table to compare intracellular DANA concentrations across different treatment conditions (e.g., time points, initial prodrug concentrations).

Table 1: Example Data for Intracellular DANA Concentration in A549 Cells

Treatment Concentration (DANA Methyl Ester)Incubation Time (hours)Intracellular DANA (ng/mg protein) ± SD
50 µM115.4 ± 2.1
50 µM448.9 ± 5.6
50 µM862.1 ± 7.3
100 µM495.2 ± 10.8
Vehicle Control8Not Detected

Conclusion

This application note details a reliable and robust method for quantifying the intracellular concentration of the active sialidase inhibitor DANA following the administration of its cell-permeable methyl ester prodrug. The protocol emphasizes critical steps for sample integrity, including rapid metabolic quenching and efficient extraction, coupled with a highly specific and sensitive LC-MS/MS analytical method. By enabling the accurate measurement of intracellular drug levels, this workflow provides researchers in drug development and cell biology with an essential tool to perform precise pharmacodynamic studies, validate prodrug activation, and elucidate the true dose-dependent effects of DANA on intracellular targets.

References

  • Pritchett, M. A., & Brossier, N. M. (2000). The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA. Journal of Virology. [Link]

  • Stroeker, Z. A., & Kawaoka, Y. (2018). Antivirals Targeting the Neuraminidase. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Pike, J. A., et al. (2019). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. PLOS ONE. [Link]

  • Canelas, A. B., et al. (2011). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Opinion in Biotechnology. [Link]

  • Boster Biological Technology. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from Boster Bio Website. [Link]

  • Pinto, R. M., et al. (2021). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. [Link]

  • Ranjith Kumar, M., et al. (2024). Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms. Applied Sciences. [Link]

  • Varghese, J. N., et al. (2001). Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]

  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses. [Link]

  • Charter, N. W., et al. (2016). Fluorogenic Sialic acid Glycosides for Quantification of Sialidase Activity Upon Unnatural Substrates. Glycoconjugate Journal. [Link]

  • Kozak, M., et al. (2023). Development and validation of an HPLC-UV method for purity determination of DNA. Turkish Journal of Chemistry. [Link]

  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. [Link]

  • Kiefer, A., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Metabolites. [Link]

  • Brossmer, R., & Gross, H. J. (1982). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. FEBS Letters. [Link]

  • Okura, T., et al. (2023). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites. [Link]

  • Somogyi, J., et al. (1984). Intracellular hydrolysis of EGTA-esters. Cell Calcium. [Link]

  • Minami, A., et al. (2020). The sialidase inhibitor 2,3-dehydro-2-deoxy-N-acetylneuraminic acid is a glucose-dependent potentiator of insulin secretion. Scientific Reports. [Link]

  • Abdulkhalek, S., et al. (2012). The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo. Glycobiology. [Link]

  • Yagami, N., et al. (2022). Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv. [Link]

  • Smith, T. J., & Farrell, H. M. (2022). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods. [Link]

  • Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology. [Link]

  • Gao, S., et al. (2020). The sialidase inhibitor, DANA, reduces Porphyromonas gingivalis pathogenicity and exerts anti-inflammatory effects: An in vitro and in vivo experiment. Journal of Periodontology. [Link]

  • Hess, B., & Boiteux, A. (1972). Traveling NADH and Proton Waves during Oscillatory Glycolysis in Vitro. FEBS Letters. [Link]

Sources

methodology for assessing the effect of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester on cell surface sialylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methodology for Assessing the Effect of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester on Cell Surface Sialylation

For: Researchers, scientists, and drug development professionals

Authored By: Gemini, Senior Application Scientist

Abstract

Cell surface sialylation, the process of adding sialic acids to the termini of glycans on glycoproteins and glycolipids, is a critical post-translational modification that profoundly influences cellular functions, including cell adhesion, signaling, and immune recognition.[1][2] Aberrant sialylation is a hallmark of various diseases, particularly cancer, where it is associated with metastasis and immune evasion.[3][4] Consequently, molecules that can modulate sialic acid expression are of significant interest as potential therapeutic agents. This document provides a comprehensive guide to the methodologies required to assess the effects of this compound (Neu5Ac2enMe), a derivative of a known neuraminidase inhibitor, on the sialylation status of cultured cells. We present a logical workflow, from initial cell treatment to multi-platform analysis, including lectin-based flow cytometry and high-performance liquid chromatography (HPLC), explaining the rationale behind each step to ensure robust and reproducible results.

Scientific Background: The Dynamic Sialome

The entirety of sialic acid structures in a cell, known as the "sialome," is not static. It is a dynamic equilibrium maintained by the competing activities of two key enzyme families:

  • Sialyltransferases (STs): These enzymes, located in the Golgi apparatus, catalyze the transfer of sialic acid from a donor substrate (CMP-sialic acid) to the terminal positions of glycan chains on proteins and lipids.[5] Key families include ST3Gal, ST6Gal, and ST8Sia, each creating a specific linkage (α2,3-, α2,6-, or α2,8-, respectively).[5]

  • Sialidases (Neuraminidases, NEU): These enzymes cleave terminal sialic acid residues from glycoconjugates. In mammals, four sialidases (NEU1, NEU2, NEU3, NEU4) have been identified, differing in their cellular localization and substrate specificity.[6][7]

Mechanism of Action Insight: Neu5Ac2enMe

The parent compound, N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (Neu5Ac2en, also known as DANA), is a well-established competitive inhibitor of viral, bacterial, and mammalian sialidases (neuraminidases).[6][8] It acts as a transition-state analog, binding to the catalytic site of these enzymes. The methyl ester form, Neu5Ac2enMe, is expected to be more cell-permeable, where it can be hydrolyzed by intracellular esterases to release the active inhibitor, Neu5Ac2en.

Therefore, the primary hypothesis is that Neu5Ac2enMe treatment will lead to an increase in cell surface sialylation by inhibiting the enzymes responsible for its removal. This is distinct from direct sialyltransferase inhibitors, such as 3F-ax-Neu5Ac, which block the addition of sialic acids and thus decrease sialylation.[9][10][11][12] Understanding this distinction is critical for experimental design and data interpretation.

G cluster_0 Dynamic Control of Cell Surface Sialylation Golgi Golgi Apparatus Surface Cell Surface Glycan NEU Sialidases (Neuraminidases) Surface->NEU Removes Sialic Acid (Desialylation) ST Sialyltransferases (STs) ST->Surface Adds Sialic Acid (Sialylation) Neu5Ac2enMe Neu5Ac2enMe (Pro-drug) Neu5Ac2en Neu5Ac2en (Active Inhibitor) Neu5Ac2enMe->Neu5Ac2en Intracellular Hydrolosis Neu5Ac2en->NEU INHIBITS G start Start: Select Cell Line culture 1. Cell Culture & Treatment with Neu5Ac2enMe start->culture viability 2. Assess Cytotoxicity (e.g., MTT Assay) culture->viability lectin_flow 3. Lectin Staining & Flow Cytometry Analysis culture->lectin_flow Primary Assessment data Data Interpretation & Conclusion viability->data hplc 4. Quantitative Sialic Acid Analysis by HPLC lectin_flow->hplc Confirmation & Quantitation lectin_flow->data ms 5. Advanced Analysis (Optional) Mass Spectrometry hplc->ms Detailed Characterization hplc->data ms->data

Caption: Overall workflow for assessing Neu5Ac2enMe effects on cell sialylation.

Core Protocols

Protocol 1: Cell Culture and Treatment with Neu5Ac2enMe

Rationale: Establishing a consistent and healthy cell culture is the foundation for any reliable experiment. This protocol details how to treat cells and establish an appropriate concentration range for the inhibitor. A dose-response experiment is critical to identify a concentration that is effective without inducing significant cytotoxicity.

Materials:

  • Selected mammalian cell line (e.g., HeLa, SW1990, A549) [13]* Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Neu5Ac2enMe (stock solution in DMSO or water, store at -20°C) [8]* Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates at a density that will result in 50-60% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours. [14]2. Preparation of Working Solutions: Prepare a series of dilutions of Neu5Ac2enMe in complete culture medium from your stock solution. A typical starting range for the related compound Neu5Ac2en is 10-200 µM. [6]A suggested dose-response range for initial testing could be: 0 (vehicle control), 1, 10, 50, 100, 200, and 500 µM.

    • Expert Tip: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions, including the untreated control, and is non-toxic to the cells (typically <0.1%).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Neu5Ac2enMe or the vehicle control.

  • Incubation: Incubate the cells for a defined period. A typical duration is 48-72 hours, which allows for sufficient time for changes in the sialome to manifest. [13][15]5. Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream analysis (cytotoxicity, flow cytometry, etc.). For adherent cells, use a non-enzymatic cell dissociation buffer for flow cytometry to preserve surface proteins, or trypsin for passaging/lysis.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to confirm that the observed changes in sialylation are a direct result of enzymatic inhibition and not a secondary effect of cellular stress or death. This protocol provides a self-validating checkpoint.

Materials:

  • Cells treated as in Protocol 1 (in a 96-well plate format)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Following the treatment period from Protocol 1, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Aspirate the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Neu5Ac2enMe (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25100%
101.2398.4%
501.2196.8%
1001.1592.0%
2000.9878.4%
5000.4536.0%
Caption: Example data showing selection of a non-toxic concentration range.
Protocol 3: Lectin-Based Flow Cytometry for Sialic Acid Linkage Analysis

Rationale: Flow cytometry provides a high-throughput method to assess sialylation on a single-cell level. By using lectins with specificity for different sialic acid linkages, we can gain semi-quantitative insights into the sialome's structure. [16] Materials:

  • Harvested cells from Protocol 1

  • Biotinylated Sambucus nigra agglutinin (SNA) - specific for α2,6-linked sialic acids. [16][17]* Biotinylated Maackia amurensis lectin II (MAL-II) - specific for α2,3-linked sialic acids. [16]* Fluorophore-conjugated Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • FACS Buffer (PBS with 1% BSA)

  • (Optional Control) Neuraminidase from Arthrobacter ureafaciens

Procedure:

  • Cell Preparation: Harvest ~0.5-1 x 10^6 cells per condition. Wash twice with ice-cold FACS buffer.

  • Lectin Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the biotinylated lectin (e.g., SNA at 5-10 µg/mL). Incubate for 30-45 minutes on ice, protected from light.

  • Wash: Wash cells twice with 1 mL of cold FACS buffer to remove unbound lectin.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing fluorophore-conjugated streptavidin. Incubate for 30 minutes on ice, protected from light.

  • Final Wash: Wash cells twice with 1 mL of cold FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and analyze immediately on a flow cytometer.

  • Validation Control: To confirm staining specificity, treat a control sample of cells with a broad-spectrum neuraminidase (sialidase) prior to lectin staining. This should result in a significant reduction in the fluorescence signal, validating that the lectins are binding specifically to sialic acids. [16][17] Data Interpretation:

  • Compare the Mean Fluorescence Intensity (MFI) of the treated samples to the vehicle control.

  • An increase in MFI for SNA or MAL-II staining would indicate an accumulation of α2,6- or α2,3-linked sialic acids, respectively, consistent with sialidase inhibition.

Protocol 4: Quantitative Sialic Acid Analysis by DMB-HPLC

Rationale: While flow cytometry is excellent for relative changes, HPLC provides absolute quantification of total sialic acids. This method involves releasing sialic acids from the cell surface, derivatizing them with a fluorescent tag (DMB), and separating them by reverse-phase HPLC. [1][18] Materials:

  • Cell pellets (~2-5 x 10^6 cells) from Protocol 1

  • 2 M Acetic Acid

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent (prepare fresh) [18]* HPLC system with a C18 column and fluorescence detector (Excitation: 373 nm, Emission: 448 nm) [18]* N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) standards

  • Mobile Phase A: Water/Methanol/Acetic Acid

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sialic Acid Release (Acid Hydrolysis): Resuspend cell pellets in 2 M acetic acid. Incubate at 80°C for 2 hours to hydrolyze and release terminal sialic acids. [2]2. Centrifugation: Centrifuge the samples to pellet cellular debris. Collect the supernatant containing the released sialic acids.

  • Derivatization: Mix the supernatant with an equal volume of DMB reagent. Incubate at 50-60°C for 2.5-3 hours in the dark. The reaction is stopped by placing the samples on ice. [18] * Causality: The DMB molecule reacts with the α-keto acid group of sialic acid, forming a highly fluorescent derivative that can be sensitively detected. This derivatization is essential for achieving the low detection limits required.

  • HPLC Analysis: Inject the derivatized samples onto a C18 HPLC column. Separate the DMB-labeled sialic acids using a gradient of Mobile Phase A and B. [2][18]5. Quantification: Create a standard curve using known concentrations of derivatized Neu5Ac and Neu5Gc standards. Calculate the amount of each sialic acid in the samples by comparing their peak areas to the standard curve.

TreatmentTotal Sialic Acid (pmol/10^6 cells)
Vehicle Control150.2 ± 10.5
Neu5Ac2enMe (50 µM)195.8 ± 12.1
Neu5Ac2enMe (100 µM)240.1 ± 15.3
Caption: Example quantitative HPLC data demonstrating an increase in total sialic acid upon treatment.

References

  • Kim, H. J., Schweiker, S., Powell, K., & Levonis, S. (2022). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PLOS ONE. [Link]

  • Suzuki, N., & Suzuki, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Shah, P., Yang, S., Sun, S., Aiyetan, P., Yarema, K. J., & Zhang, H. (2013). Mass Spectrometric Analysis of Sialylated Glycans with Use of Solid-Phase Labeling of Sialic Acids. Analytical Chemistry. [Link]

  • Suzuki, N., & Suzuki, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. PubMed. [Link]

  • Shah, P., Yang, S., Sun, S., Aiyetan, P., Yarema, K. J., & Zhang, H. (2013). Mass Spectrometric Analysis of Sialylated Glycans with Use of Solid-Phase Labeling of Sialic Acids. ACS Publications. [Link]

  • Unknown. (2025). Advances in mass spectrometry-based strategies for analyzing sialic acid linkage isomers. ScienceDirect. [Link]

  • Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Application Note. [Link]

  • Wang, Y., & Fukuda, M. (2022). Detection of Sialic Acids on the Cell Surface Using Flow Cytometry. Methods in Molecular Biology. [Link]

  • Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis. Product Guide. [Link]

  • Scache, A., et al. (2023). Flow cytometry analysis of labeled sialoglyconjugates at cell surface. ResearchGate. [Link]

  • Unknown. (n.d.). Profiling Cell Surface Sialylation and Desialylation Dynamics of Immune Cells. Semantic Scholar. [Link]

  • Park, S., Jin, Y., & Lee, J. (2024). Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay. BioProcess Online. [Link]

  • Chiang, M. (2025). Lectin-Based Screening Method Developed to Optimize Sialic Acid Glycosylation in Therapeutic Protein Clones. GeneOnline. [Link]

  • Unknown. (n.d.). Flow cytometry analysis of the relative expression levels of sialyl-T. ResearchGate. [Link]

  • Kuno, A., et al. (2018). Lectin-Based Assay for Glycoform-Specific Detection of α2,6-sialylated Transferrin and Carcinoembryonic Antigen in Tissue and Body Fluid. MDPI. [Link]

  • Wang, Z., et al. (2016). Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines. BMC Cancer. [Link]

  • Kim, H. J., Schweiker, S., Powell, K., & Levonis, S. (2022). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PLOS ONE. [Link]

  • Pan, C. Q., et al. (2010). Lectin binding assays for in-process monitoring of sialylation in protein production. PubMed. [Link]

  • Kim, H. J., Schweiker, S., Powell, K., & Levonis, S. (2021). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. bioRxiv. [Link]

  • Rodrigues, J. G., et al. (2021). MHC Class I Stability is Modulated by Cell Surface Sialylation in Human Dendritic Cells. Frontiers in Immunology. [Link]

  • Unknown. (2025). Fast and Efficient Sialic Acid Clone Selection Using Lectin-Based High-Throughput Screening. Parenteral Drug Association. [Link]

  • Amamcharla, J. K., & Metzger, L. E. (2012). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. MDPI. [Link]

  • Miller, D. J., et al. (1984). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. PubMed. [Link]

  • Natoni, A., et al. (2021). Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model. Haematologica. [Link]

  • Wang, B., et al. (2016). Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives. PubMed Central. [Link]

  • Chen, C. Y., et al. (2011). A Novel Sialyltransferase Inhibitor Suppresses FAK/Paxillin Signaling and Cancer Angiogenesis and Metastasis Pathways. Cancer Research. [Link]

  • Richards, M. R., et al. (2020). Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease. Frontiers in Molecular Biosciences. [Link]

  • Narimatsu, H., & Ikehara, Y. (2021). Enzyme assay of sialyltransferases for glycoproteins. Glycoscience Protocols. [Link]

  • Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. [Link]

  • Lavarino, C., et al. (2022). A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this neuraminidase inhibitor in aqueous solutions. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Neu5Ac2enMe) and why is its stability a concern?

This compound, also known as Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate, is a derivative of the potent neuraminidase inhibitor 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA)[1][2]. Its utility in research, particularly in studying sialidases and as a potential therapeutic agent, is significant.

The primary concern regarding its stability arises from two chemically labile functional groups in its structure when placed in an aqueous environment:

  • The Methyl Ester (C1 position): This group is susceptible to hydrolysis, especially under basic (alkaline) or strongly acidic conditions, which converts the compound to its corresponding carboxylic acid, DANA.

  • The α,β-Unsaturated System (C2-C3 double bond): This feature, part of a glycal-type structure, is particularly sensitive to acidic conditions, which can lead to hydration of the double bond or other rearrangements, ultimately resulting in loss of inhibitory activity.

Therefore, improper handling and storage of aqueous solutions can lead to the degradation of Neu5Ac2enMe, yielding inconsistent and unreliable experimental outcomes.

Q2: What are the primary degradation pathways for Neu5Ac2enMe in water?

In aqueous solutions, Neu5Ac2enMe primarily degrades via hydrolysis. The specific pathway is highly dependent on the pH of the solution.

  • Alkaline Hydrolysis (Saponification): At pH levels above 7.5, the methyl ester is rapidly cleaved to form the carboxylate salt of DANA and methanol. This process is generally irreversible. Studies on related sialic acid derivatives show that ester groups become highly labile under basic conditions[3].

  • Acid-Catalyzed Hydrolysis: In acidic environments (pH < 6.0), two processes can occur. The methyl ester can be hydrolyzed to the carboxylic acid, and the enol ether linkage within the pyranose ring can be protonated, leading to ring-opening or other molecular rearrangements. The parent compound, N-acetylneuraminic acid (Neu5Ac), shows significant degradation under strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions, especially at elevated temperatures[4]. While Neu5Ac is stable between pH 3.0-10.0, the 2,3-dehydro structure of Neu5Ac2enMe makes it inherently less stable, particularly to acid.

The primary and most common degradation product you will encounter is N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA).

Visualizing the Primary Degradation Pathway

Below is a diagram illustrating the pH-dependent hydrolysis of Neu5Ac2enMe.

G cluster_main Neu5Ac2enMe Degradation cluster_conditions Driving Conditions Neu5Ac2enMe Neu5Ac2enMe (Active Inhibitor) DANA DANA (Neu5Ac2en) (Also an inhibitor, but different compound) Neu5Ac2enMe->DANA  Ester Hydrolysis Degraded Further Degradation Products (Inactive) DANA->Degraded  Ring Degradation Basic Basic pH (> 7.5) Basic->Neu5Ac2enMe  Promotes  Saponification Acidic Acidic pH (< 6.0) Acidic->Neu5Ac2enMe  Promotes Ester &  Ring Hydrolysis

Caption: pH-dependent hydrolysis pathways for Neu5Ac2enMe.

Q3: How should I prepare and store stock solutions of Neu5Ac2enMe?

Proper preparation and storage are critical to maintaining the compound's integrity.

  • Solid Form: The compound in its solid (powder) form is generally stable when stored desiccated at -20°C[5].

  • Stock Solutions: For maximum stability, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. These stock solutions, when stored in small, tightly sealed aliquots at -20°C or -80°C, can be stable for several months. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. If temporary storage is unavoidable, use a neutral pH buffer (pH 6.5-7.2) and keep the solution on ice. Do not store aqueous solutions for more than a few hours. Commercial suppliers note that reconstituted aqueous solutions are stable for up to one month when aliquoted and frozen at -20°C, but this should be verified for your specific experimental buffer.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the instability of Neu5Ac2enMe.

Problem 1: My neuraminidase inhibition assay shows lower-than-expected potency or inconsistent IC50 values.

This is the most common issue and is frequently linked to compound degradation. Follow this troubleshooting workflow:

Troubleshooting Workflow: Low Inhibitor Potency

G start_node start_node decision_node decision_node solution_node solution_node check_node check_node start Start: Low/Inconsistent Inhibitor Potency q1 Was the aqueous working solution prepared fresh (< 1 hour before use)? start->q1 q2 What is the pH of your final assay buffer? q1->q2 Yes sol1 Action: Prepare a fresh working solution immediately before each experiment. q1->sol1 No check_pH Check pH. Is it outside 6.5 - 7.4? q2->check_pH q3 Was the DMSO/organic stock solution stored correctly in aliquots? sol3 Action: Discard old stock. Prepare a new stock solution from solid material. q3->sol3 No check_assay Outcome: If issues persist, investigate other assay parameters (enzyme activity, substrate concentration, etc.). q3->check_assay Yes sol1->q2 check_pH->q3 No sol2 Action: Adjust buffer to a neutral pH. If acidic/basic pH is required, perform time-course controls to assess stability. check_pH->sol2 Yes sol2->q3 sol3->check_assay

Caption: Decision tree for troubleshooting low inhibitor potency.

Problem 2: I need to run my experiment in an acidic or basic buffer. How can I minimize degradation?

While neutral pH is ideal, some experimental setups require non-neutral conditions.

  • For Acidic Buffers (pH < 6.5): Acid-catalyzed hydrolysis of both the ester and the glycal structure is a major risk.

    • Mitigation: Keep the incubation time as short as absolutely necessary. Run a time-dependent control experiment where the inhibitor is pre-incubated in the assay buffer for varying amounts of time before adding the enzyme/substrate to quantify how rapidly its activity is lost.

  • For Basic Buffers (pH > 7.5): Saponification of the methyl ester is the dominant issue.

    • Mitigation: This reaction is often rapid. The best approach is to initiate the reaction by adding the inhibitor to the buffer last, immediately before measurement. This minimizes the time the compound spends in the high-pH environment. As with acidic conditions, a time-course stability check is essential.

Data Summary: Stability Profile

The following table summarizes the expected stability of Neu5Ac2enMe based on chemical principles and data from related sialic acid compounds[3][4][6]. This should be used as a guideline, and empirical validation is always recommended.

ConditionpH RangeTemperatureRecommended Max IncubationPrimary Degradation
Optimal 6.5 - 7.44°C - 25°C< 4 hoursMinimal
Sub-Optimal 6.5 - 7.437°C< 1 hourSlow ester hydrolysis
Acidic 5.0 - 6.525°C - 37°C< 30 minutes (Verify)Ester and ring hydrolysis
Strongly Acidic < 5.0AnyNot RecommendedRapid, multiple pathways
Alkaline 7.5 - 9.025°C - 37°C< 15 minutes (Verify)Rapid ester hydrolysis
Strongly Alkaline > 9.0AnyNot RecommendedVery rapid saponification

Protocols for Ensuring Compound Integrity

Protocol 1: Preparation of a Validated Stock Solution

  • Weighing: Carefully weigh the solid Neu5Ac2enMe in a controlled environment to avoid moisture absorption (e.g., in a glove box or by working quickly).

  • Dissolution: Dissolve the solid in high-purity, anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume should be sufficient for one experiment to avoid thawing the entire stock.

  • Storage: Tightly cap the aliquots, seal with paraffin film for extra security against moisture, and store at -80°C.

  • Quality Control (Optional but Recommended): Before extensive use, a new batch of stock solution can be validated by an analytical method such as HPLC or LC-MS to confirm its purity and identity.

Protocol 2: Experimental Workflow for Aqueous Assays

  • Thaw Stock: Remove a single aliquot of the DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Prepare Buffer: Ensure your aqueous assay buffer is prepared, pH-verified, and equilibrated to the experimental temperature.

  • Serial Dilution: If serial dilutions are needed, perform them in the anhydrous stock solvent (DMSO) first to create intermediate concentrations. This minimizes the time the compound spends in a diluted, semi-aqueous state.

  • Final Dilution (Just-in-Time): Prepare the final aqueous working solution immediately before it is needed for the assay. This is done by diluting the appropriate DMSO stock into the final assay buffer. Ensure the final concentration of DMSO is low and consistent across all experimental conditions (typically <1%) to avoid solvent effects.

  • Initiate Reaction: Add the freshly prepared aqueous working solution of Neu5Ac2enMe to your assay plate or reaction tube and proceed with your experiment without delay.

By adhering to these guidelines and protocols, you can significantly enhance the reproducibility and accuracy of your experiments involving this compound.

References
  • Miller, C. A., Wang, P., & Schauer, R. (1980). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. PubMed. Retrieved from [Link]

  • Sojitra, M., et al. (2015). Hydrolysis resistant sialic acid derivatives and methods for their use. Google Patents.
  • Hunter, C. D., & Cairo, C. W. (2021). Limited hydrolysis of polysialic acid by human neuraminidase enzymes. ChemRxiv. Retrieved from [Link]

  • Hunter, C. D., & Cairo, C. W. (2021). Limited Hydrolysis of Polysialic Acid by Human Neuraminidase Enzymes. ChemRxiv. Retrieved from [Link]

  • Couzens, L., et al. (2014). Stability of neuraminidase in inactivated influenza vaccines. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Institutes of Health (NIH). Retrieved from [Link]

  • Varki, A., & Diaz, S. (1984). The Release and Purification of Sialic Acids from Glycoconjugates: Methods to Minimize the Loss and Migration of O-Acetyl Groups. Department of Cellular & Molecular Medicine, UC San Diego. Retrieved from [Link]

  • Schauer, R. (2000). Chemistry, biochemistry and biology of sialic acids. PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]

  • Gabba, A., et al. (2015). Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase. National Institutes of Health (NIH). Retrieved from [Link]

  • Varghese, J. N., et al. (2010). Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B Viruses. PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2007). Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses. Retrieved from [Link]

  • Norris, A. J., et al. (2008). Investigation into an efficient synthesis of 2,3-dehydro-N-acetyl neuraminic acid leads to three decarboxylated sialic acid dimers. PubMed. Retrieved from [Link]

  • Yen, H.-L., et al. (2007). Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses. PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]

  • Hunter, C. D., et al. (2021). Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe). This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous cell culture environments. We will explore the physicochemical reasons for these issues and provide validated, step-by-step protocols to ensure successful experimental setup.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Neu5Ac2enMe solubility.

Q1: Why is my Neu5Ac2enMe powder not dissolving directly into my RPMI-1640 or DMEM media?

A: This is expected behavior. Neu5Ac2enMe is the methyl ester derivative of N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA). The addition of the methyl ester group (-OCH₃) significantly increases the compound's hydrophobicity (lipophilicity) compared to its parent carboxylic acid, DANA.[1] Aqueous-based culture media are polar environments, and they cannot effectively solvate the nonpolar regions of the Neu5Ac2enMe molecule, leading to poor solubility or insolubility.

Q2: I see a white precipitate or cloudiness immediately after adding my Neu5Ac2enMe stock solution to the culture medium. What is happening?

A: This phenomenon is known as "crashing out" or precipitation. It occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly transferred into a poor solvent (your aqueous culture medium).[2][3] The organic solvent disperses, and the compound is forced out of solution as it cannot be solubilized by the surrounding water molecules. This guide provides dilution protocols specifically designed to prevent this issue.

Q3: What is the recommended solvent for preparing a stock solution of Neu5Ac2enMe?

A: Based on its chemical structure and available data for similar hydrophobic small molecules, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a highly concentrated stock solution.[2][4] While some suppliers may list solubility in methanol or chloroform, DMSO is generally the most compatible choice for cell culture applications, provided the final concentration in the media is kept at a non-toxic level.[1]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: The tolerance to DMSO is cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols recommending an even lower limit of 0.1% to minimize any potential off-target effects.[2][4] It is imperative to always include a "vehicle control" in your experiments—this is media containing the same final concentration of DMSO as your treated samples, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Section 2: In-Depth Troubleshooting and Protocols

This section provides a deeper dive into the compound's properties and detailed methodologies for its preparation and use.

Understanding the Compound: A Tale of Two Molecules

The solubility issues stem from the key difference between Neu5Ac2enMe and its more hydrophilic parent acid, DANA. Understanding these differences is the first step in troubleshooting.

PropertyN-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA) This compound (Neu5Ac2enMe)
Synonym Neu5Ac2en-
CAS Number 24967-27-9[5]25875-99-4[6]
Molecular Formula C₁₁H₁₇NO₈[5]C₁₂H₁₉NO₈[6]
Molecular Weight 291.3 g/mol [5]305.29 g/mol [6]
Key Structural Diff. Carboxylic Acid (-COOH) at C1Methyl Ester (-COOCH₃) at C1
Predicted Polarity Higher (More Hydrophilic)Lower (More Hydrophobic)
Known Solubility PBS (pH 7.2): 10 mg/mL[5]Water: 50 mg/mL[7]DMSO: 1 mg/mL[5]Methanol, Chloroform [1] (Likely high solubility in DMSO)
The Core Strategy: High-Concentration Stock Solution Preparation

The universally accepted method for introducing hydrophobic compounds into culture is via a concentrated stock solution.[8][9][10] This minimizes the volume of organic solvent added to your cells.

  • Pre-calculation: Determine the mass of Neu5Ac2enMe (MW: 305.29 g/mol ) needed. For 1 mL of a 100 mM stock:

    • Mass = 100 mmol/L * 1 L/1000 mL * 1 mL * 305.29 g/mol = 0.03053 g = 30.53 mg.

  • Weighing: Carefully weigh out 30.53 mg of Neu5Ac2enMe powder into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, a brief (5-10 minute) sonication in a room temperature water bath can be used to facilitate the process.[11][12] Visually inspect to ensure all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C, protected from light.

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh Neu5Ac2enMe Powder add_dmso 2. Add 100% Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -20°C, Protected from Light aliquot->store

Caption: Standard workflow for preparing a concentrated DMSO stock solution.

The Critical Step: Dilution into Culture Media

This is the most frequent point of failure. The goal is to create a stable micro-environment where the compound can be diluted without precipitating. The presence of serum proteins, like albumin, can significantly aid this process by binding to hydrophobic molecules and acting as carriers.[4][13][14]

G start Start: Have 100 mM DMSO Stock decision Does your culture medium contain serum (FBS, BSA, etc.)? start->decision serum_yes YES (Recommended) decision->serum_yes  Yes serum_no NO (Proceed with Caution) decision->serum_no  No protocol_b Follow Protocol B: Serum-Assisted Spike-In Method serum_yes->protocol_b protocol_a Follow Protocol A: Serial Dilution in Serum-Free Medium serum_no->protocol_a

Caption: Decision workflow for selecting the appropriate dilution protocol.

This method requires a careful, stepwise reduction in concentration to avoid precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of your 100 mM stock in serum-free medium. For a final concentration of 100 µM, you might first dilute 2 µL of the 100 mM stock into 198 µL of medium to make a 1 mM solution (a 1:50 dilution). Vortex gently.

  • Final Dilution: Add the required volume of this 1 mM intermediate solution to your final volume of culture medium. For example, add 100 µL of the 1 mM solution to 900 µL of medium to achieve a final concentration of 100 µM.

  • Mixing: Mix immediately but gently by inverting the tube or pipetting up and down slowly. Do not vortex vigorously, as this can cause precipitation and shear stress on media components.

  • Incubation: Allow the final solution to equilibrate at 37°C for 15-30 minutes before adding to cells. Visually inspect for any signs of precipitation.

This is the most robust method. It leverages serum proteins to chaperone the hydrophobic compound into the aqueous solution.[4]

  • Prepare Serum Spike: In a sterile microcentrifuge tube, place a small volume of serum or complete, serum-containing medium (e.g., 50-100 µL).

  • Spike-In: Add the required volume of your concentrated DMSO stock directly into this small volume of serum/media. For example, to make 10 mL of 100 µM final concentration from a 100 mM stock, you would need 10 µL of stock. Add this 10 µL directly into ~100 µL of serum-containing media.

  • Pre-Mix: Gently pipette up and down to mix the compound with the serum proteins. Allow this mixture to incubate for 5-10 minutes at room temperature. This pre-incubation allows for the hydrophobic compound to bind to albumin and other proteins.[13]

  • Final Dilution: Transfer the entire volume of the pre-mixed "serum spike" into the final volume of your culture medium (e.g., the remaining 9.9 mL).

  • Mixing & Equilibration: Mix gently by inversion and allow to equilibrate at 37°C for 15 minutes before use.

Section 3: Validation and Best Practices

3.1. Vehicle Controls are Non-Negotiable

For every experiment, prepare a vehicle control by performing the exact same dilution steps (e.g., Protocol A or B) using only DMSO without the compound. This is the only way to ensure that observed cellular effects are due to Neu5Ac2enMe and not the solvent.

3.2. Visual Confirmation of Solubility

Before adding your prepared medium to your cells, take a small aliquot and examine it under a microscope. Check for any crystalline structures or amorphous precipitates. A clear, homogenous solution is required for reproducible results.

3.3. Consider Compound Stability

While sialic acid derivatives are generally stable in aqueous solution for the duration of a typical cell culture experiment, it is good practice to prepare fresh working solutions from your frozen stock for each experiment.[15]

By understanding the chemical nature of Neu5Ac2enMe and employing a careful, methodical approach to its dissolution and dilution, researchers can overcome solubility challenges and achieve reliable, reproducible results in their cell-based assays.

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]

  • Hage, D. S., & Tweed, S. A. (2010). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(2), 153–164. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Ayan, B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211. [Link]

  • Rohe, A., et al. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Protocols Online. (n.d.). Stock Solutions. [Link]

  • LabSolutions. (n.d.). N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • Kumar, A. (2013). How to dissolve hydrophobic drug....... ResearchGate. [Link]

  • Kola, J. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester. [Link]

  • R4 Medical. (2020). Neuraminidase Inhibitors: Mechanism of Action. [Link]

  • Kudo, K., et al. (2001). [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically]. Nihon rinsho. Japanese journal of clinical medicine, 59(10), 1899–1905. [Link]

  • Brossmer, R., et al. (1983). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. Biochemical and biophysical research communications, 114(1), 16–21. [Link]

  • Li, W., et al. (2013). Influenza neuraminidase operates via a nucleophilic mechanism and can be targeted by covalent inhibitors. Nature communications, 4, 1491. [Link]

  • Li, Y., et al. (2019). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS Computational Biology, 15(11), e1007401. [Link]

  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and other respiratory viruses, 7 Suppl 1, 25–36. [Link]

  • Ostacolo, C., et al. (2014). A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine. The Journal of biological chemistry, 289(46), 31757–31768. [Link]

  • Chuan, Y. P., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008. [Link]

  • Chuan, Y. P., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology progress, 32(4), 998–1008. [Link]

  • Zhang, J., et al. (2020). Effect of Sialic Acid on Mammalian Cell Culture and Protein Expression: A Potential Productivity Enhancer for Biopharmaceutical Cell Culture Processes. Processes, 8(11), 1451. [Link]

  • Gramer, M. J., et al. (2011). Removal of Sialic Acid from a Glycoprotein in CHO Cell Culture Supernatant by Action of an Extracellular CHO Cell Sialidase. Biotechnology and bioengineering, 108(8), 1896–1906. [Link]

  • Zhang, J., et al. (2020). Effect of Sialic Acid on Mammalian Cell Culture and Protein Expression: A Potential Productivity Enhancer for Biopharmaceutical Cell Culture Processes. Processes, 8(11), 1451. [Link]

  • Yilmaz, E., et al. (2024). Poly(ε-caprolactone) Nanoparticle Tumor-Lysate Vaccination in Mice Generates Hybridoma-Derived Antibodies Enabling Breast Cancer Diagnosis and Chemotherapy Synergy. International Journal of Molecular Sciences, 25(3), 1735. [Link]

Sources

Technical Support Center: Optimizing Neuraminidase Assays with Methyl Ester Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize neuraminidase (NA) inhibition assays, specifically when dealing with methyl ester-based prodrug inhibitors. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to overcome the unique challenges presented by these compounds, ensuring the generation of accurate and reproducible IC50 values.

Section 1: Foundational Concepts - The Chemistry of the Challenge

The standard fluorometric neuraminidase assay is a robust method for assessing enzyme activity. It relies on the enzymatic cleavage of a substrate like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release a fluorescent product, 4-methylumbelliferone (4-MU).[1][2][3] However, the introduction of methyl ester inhibitors, such as the influenza therapeutic oseltamivir (Tamiflu®), introduces a critical layer of complexity.[4]

These inhibitors are often prodrugs , meaning the methyl or ethyl ester form is inactive.[5][6][7] It must first be hydrolyzed to its active carboxylate form to bind effectively to the neuraminidase active site.[5][6][8] This hydrolysis can occur spontaneously in aqueous assay buffers or be catalyzed by esterases present in biological samples, leading to significant variability in results if not properly controlled.[6][7][8]

Understanding this activation step is the key to troubleshooting and optimizing your assay.

G cluster_inhibitor Inhibitor State cluster_assay Assay Interaction Prodrug Methyl Ester Inhibitor (Inactive Prodrug) Active Carboxylate Inhibitor (Active Form) Prodrug->Active Hydrolysis (Spontaneous or Enzymatic) Binding NA-Inhibitor Complex (Inhibition) Active->Binding Binding to Active Site Enzyme Neuraminidase (NA) Enzyme->Binding

Caption: Mechanism of methyl ester prodrug activation and neuraminidase inhibition.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for the same methyl ester inhibitor highly variable between experiments?

A: High variability is the most common issue. It's often caused by inconsistent hydrolysis of the inactive prodrug into its active carboxylate form. This can be due to differences in pre-incubation time, buffer pH, or temperature, all of which affect the rate of spontaneous hydrolysis. A dedicated protocol to optimize pre-incubation is essential.[9][10]

Q2: My negative control wells (no enzyme) show a high fluorescent signal. What's wrong?

A: This indicates high background fluorescence. The primary causes are either spontaneous degradation of the MUNANA substrate in your assay buffer or contamination.[3][11] Ensure your buffer pH is not too alkaline (ideally pH 6.5), protect MUNANA solutions from light, and always use fresh substrate for critical experiments.[1][3] Using black-walled microplates is also crucial to minimize well-to-well crosstalk.[3]

Q3: Should I pre-incubate my methyl ester inhibitor with the enzyme before adding the substrate?

A: Yes, absolutely. Pre-incubation is critical. It serves two purposes: 1) It allows time for the inhibitor to hydrolyze to its active form, and 2) It allows the active inhibitor to reach binding equilibrium with the enzyme. Without a sufficient and consistent pre-incubation step, you are measuring a moving target, leading to inaccurate and irreproducible IC50 values.[9][10]

Q4: What is the optimal concentration of MUNANA substrate to use?

A: The optimal MUNANA concentration should be at or near the Michaelis-Menten constant (Km) of your enzyme.[12] Using a substrate concentration that is too high can make it difficult for a competitive inhibitor to compete, leading to an artificially high IC50. Conversely, a concentration that is too low may result in a weak signal. It is recommended to experimentally determine the Km for your specific enzyme and assay conditions.[13]

Section 3: In-Depth Troubleshooting & Optimization Protocols

This section provides detailed workflows to diagnose and solve common problems systematically.

Problem 1: High Background Fluorescence

High background noise masks the true signal from enzymatic activity, compressing your dynamic range and reducing assay sensitivity.

Potential Causes & Solutions

ProblemPotential CauseRecommended Action & Protocol
High Signal in "No Enzyme" Controls MUNANA Substrate Instability: The MUNANA substrate can spontaneously hydrolyze, especially at non-optimal pH or after repeated freeze-thaw cycles.[3][11]Protocol 1: Validate substrate and buffer stability. Use fresh MUNANA and test buffer pH.
Reagent/Plate Contamination: Buffers, water, or microplates may be contaminated with fluorescent compounds.[11]Run "buffer only" and "substrate only" controls. Use black, non-treated, flat-bottom plates.[3]
Signal Drifts Upward Over Time Light Sensitivity: Both MUNANA and the 4-MU product are light-sensitive and can degrade or photobleach.[1]Protect all substrate and product solutions from light by wrapping tubes in foil.[1] Minimize the plate's exposure to ambient light before reading.

Protocol 1: Validating Substrate & Buffer Stability

  • Preparation: Prepare your assay buffer at various pH points (e.g., 6.0, 6.5, 7.0, 7.5). Prepare a fresh working solution of MUNANA substrate.

  • Setup: In a black 96-well plate, add 50 µL of each buffer condition to several wells. Add 50 µL of the MUNANA working solution to half of these wells. The other half will serve as "buffer only" controls.

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 60 minutes).

  • Termination & Reading: Add 100 µL of stop solution (e.g., 0.14 M NaOH in 83% ethanol) to all wells.[14] Read the plate on a fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm).[1][14]

  • Analysis: The ideal buffer pH will be the one that shows the lowest signal in the "MUNANA + Buffer" wells while still being optimal for enzyme activity.

Problem 2: Inconsistent IC50 Values & Time-Dependent Inhibition

This is the core challenge with ester-based inhibitors. The IC50 value can appear to shift depending on how long the enzyme and inhibitor are pre-incubated.

G Start Start: Inconsistent IC50 CheckPreincubation Is Pre-incubation Time Standardized? Start->CheckPreincubation PerformTimeCourse Protocol 2: Perform Pre-incubation Time-Course Experiment CheckPreincubation->PerformTimeCourse No Standardize Standardize Pre-incubation Time Across All Assays CheckPreincubation->Standardize Yes AnalyzeIC50 Analyze IC50 vs. Time PerformTimeCourse->AnalyzeIC50 Stable IC50 is Stable (Plateau Reached) AnalyzeIC50->Stable Yes NotStable IC50 Continues to Drop (No Plateau) AnalyzeIC50->NotStable No SelectTime Select Shortest Time in Plateau Region for Future Assays Stable->SelectTime Recheck Inhibitor may be unstable or show complex kinetics. Consider alternative assay. NotStable->Recheck

Caption: Troubleshooting workflow for inconsistent IC50 values.

Protocol 2: Optimizing Enzyme/Inhibitor Pre-incubation Time

The goal of this experiment is to find the shortest pre-incubation time at which the measured IC50 value becomes stable.[9]

  • Inhibitor Preparation: Prepare a full dilution series of your methyl ester inhibitor. It is crucial to use the exact same dilution series for each time point.

  • Plate Setup:

    • Designate sections of a 96-well plate for different pre-incubation times (e.g., 0, 15, 30, 60, 90 minutes).

    • For each time point, set up the full inhibitor dilution curve.

    • Add 25 µL of assay buffer to each well.

    • Add 25 µL of each inhibitor dilution to the appropriate wells.

  • Staggered Enzyme Addition: Add 25 µL of diluted neuraminidase enzyme to the wells, staggering the addition according to your time course. For example, add the enzyme to the "90 min" wells first, then wait 30 minutes and add to the "60 min" wells, and so on. This ensures all wells are pre-incubated for the correct duration and the reaction can be started simultaneously.

  • Reaction Initiation: After the final (0 min) enzyme addition, immediately add 25 µL of MUNANA substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for your standard reaction time (e.g., 30-60 minutes at 37°C).

  • Termination & Reading: Stop the reaction and read the fluorescence as previously described.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time.

    • Plot the dose-response curves and determine the IC50 value for each pre-incubation period.

    • Plot the IC50 value as a function of pre-incubation time. The optimal time is the point at which the IC50 curve flattens, indicating that equilibrium has been reached.[9]

Problem 3: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio occurs when the signal from the uninhibited enzyme is not sufficiently higher than the background noise, making it difficult to resolve true inhibition.

Potential Causes & Solutions

ProblemPotential CauseRecommended Action & Protocol
Low RFU in "Enzyme Max" Controls Sub-optimal Enzyme/Substrate Concentration: The enzyme or substrate concentration is too low to generate a robust signal in the assay window.Protocol 3: Titrate the enzyme to find a concentration that yields a strong signal within the linear range of the 4-MU standard curve.[15]
Incorrect Instrument Settings: The gain setting on the fluorometer may be too low.Consult your instrument's manual to optimize the gain setting. Ensure you are not saturating the detector.
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Test enzyme activity with a positive control inhibitor (e.g., oseltamivir carboxylate, not the ester) to confirm it is active.

Protocol 3: Enzyme Titration and Linearity Check

  • 4-MU Standard Curve: First, generate a standard curve using a serial dilution of the 4-MU product. This determines the linear range of your fluorometer.[1][16] Your maximal enzyme activity should fall within this linear range.[3]

  • Enzyme Dilution: Prepare a two-fold serial dilution of your neuraminidase enzyme stock.

  • Assay Setup: Add the enzyme dilutions to a 96-well plate.

  • Reaction: Initiate the reaction by adding a fixed, non-limiting concentration of MUNANA substrate (e.g., 100 µM).[15]

  • Kinetic Read: If possible, read the plate kinetically (e.g., every 60 seconds for 60 minutes) at 37°C.[15] This is superior to an endpoint reading.

  • Analysis: Plot the reaction rate (RFU/min) against the enzyme concentration. Choose an enzyme concentration from the linear portion of this curve that gives a robust signal well above background and falls within the linear range of your 4-MU standard curve. This ensures your assay is operating under initial velocity conditions.[13][15]

Section 4: References

  • Shi, D., et al. (2006). Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed Central. [Link]

  • Slanináková, E., et al. (2017). Stability of oseltamivir and oseltamivir carboxylate under various conditions. ResearchGate. [Link]

  • Zhu, H. J., et al. (2014). Activation of the Antiviral Prodrug Oseltamivir Is Impaired by Two Newly Identified Carboxylesterase 1 Variants. PubMed. [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. [Link]

  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. [Link]

  • Deng, P., et al. (2017). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. PubMed Central. [Link]

  • McKimm-Breschkin, J. L., et al. (2010). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. [Link]

  • National Center for Biotechnology Information. Oseltamivir. PubChem Compound Summary for CID 65028. [Link]

  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. BioKin Ltd. [Link]

  • Jan, M., et al. (2023). Neuraminidase enzyme kinetics parameters of influenza viruses. ResearchGate. [Link]

  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. [Link]

  • Kuzmic, P. (2020). Simulated preincubation time required to reach 95% equilibration at.... ResearchGate. [Link]

  • Shtyrya, Y. A., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. ResearchGate. [Link]

  • Shtyrya, Y. A., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PubMed Central. [Link]

  • Abcam (2019). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]

  • Shtyrya, Y. A., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PLOS ONE. [Link]

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. [Link]

  • Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors. Journal of Clinical Microbiology. [Link]

  • U.S. Patent No. US4185027A. (1980). Hydrolysis of methyl esters. Google Patents.

  • Planchestainer, M., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Catalysts. [Link]

  • Reddit. (2023). Hydrolysis of chiral methyl ester. r/Chempros. [Link]

  • Mattson, A. E., et al. (2007). A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. [Link]

Sources

Technical Support Center: Sialidase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for sialidase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these powerful tools in cell-based assays. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.

Section 1: First Principles & Initial Setup

This section covers the foundational knowledge and preliminary considerations crucial for the successful application of sialidase inhibitors in your cell-based experiments.

Q1: I'm new to working with sialidase inhibitors. What are the most critical factors to consider before starting my cell-based assay?

A1: Venturing into the world of sialidase inhibition requires a solid understanding of both the inhibitors and your biological system. Sialidases, or neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates, playing roles in everything from viral propagation to cancer metastasis.[1][2][3] Before you begin, focus on these three pillars:

  • Inhibitor Selection: Not all sialidase inhibitors are created equal. They vary in their mechanism of action (e.g., transition-state analogs, mechanism-based inhibitors), specificity for different sialidase isoforms (human NEU1-4, viral, bacterial), and cell permeability.[4][5][6] For instance, 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) is a broad-spectrum inhibitor, while oseltamivir (Tamiflu™) and zanamivir (Relenza™) are more specific to viral neuraminidases.[1][5][6]

  • Cellular Context: The expression and localization of sialidase isoforms differ between cell types.[5][6] For example, NEU1 is primarily lysosomal but can be found on the plasma membrane, NEU2 is cytosolic, NEU3 is membrane-associated, and NEU4 has broad localization.[5][6][7] Understanding which isoforms are active in your cell line is key to selecting the right inhibitor and interpreting your results.

  • Assay Readout: How will you measure the effect of inhibition? Common readouts include direct measurement of sialidase activity using fluorogenic substrates, assessing changes in cell surface sialylation via lectin staining, or observing a downstream functional consequence like reduced viral release or altered cell signaling.[8][9][10]

Section 2: Troubleshooting Common Experimental Hurdles

Here, we tackle specific problems that frequently arise during the execution of cell-based assays with sialidase inhibitors.

Q2: I'm not seeing any inhibition of sialidase activity in my cell-based assay. What could be going wrong?

A2: This is a common and frustrating issue. Let's break down the potential culprits with a logical troubleshooting workflow.

start No Inhibition Observed inhibitor Inhibitor Issues? start->inhibitor assay Assay Conditions? inhibitor->assay No solubility Check Solubility & Stability in Media inhibitor->solubility Yes cell Cellular Factors? assay->cell No incubation Optimize Incubation Time assay->incubation Yes expression Confirm Sialidase Expression cell->expression Yes resistance Consider Drug Resistance Mechanisms cell->resistance Yes concentration Increase Concentration (Dose-Response) solubility->concentration permeability Confirm Cell Permeability concentration->permeability ph Verify Buffer pH for Target Sialidase incubation->ph substrate Substrate Competition? ph->substrate

Sources

incomplete hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester in cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Intracellular Hydrolysis and Application of Neu5Ac2en Methyl Ester

Introduction: The Prodrug Strategy for Sialidase Inhibition

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe) is a valuable tool in glycobiology and drug development. It is designed as a cell-permeable prodrug of N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), a well-established competitive inhibitor of sialidases (also known as neuraminidases).[1][2][3] Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates and are implicated in numerous physiological and pathological processes, including viral infection (e.g., influenza), cancer progression, and lysosomal storage diseases.[4][5]

The efficacy of Neu5Ac2enMe is entirely dependent on its successful delivery into the cell and subsequent hydrolysis of the methyl ester group by endogenous intracellular esterases. This process releases the active inhibitor, DANA, which can then interact with its target sialidases.[6][7] Incomplete hydrolysis is a critical experimental failure point that can lead to misleading or negative results. This guide provides a comprehensive framework for understanding, troubleshooting, and validating the intracellular conversion of Neu5Ac2enMe.

Mechanism: Cellular Uptake, Activation, and Inhibition

The journey of Neu5Ac2enMe from an external agent to an active intracellular inhibitor involves three key steps. The esterification of DANA to Neu5Ac2enMe increases its lipophilicity, which generally enhances its ability to diffuse across the plasma membrane.[8] Once in the cytoplasm, the compound is a substrate for non-specific cellular esterases that cleave the methyl ester bond. This hydrolysis is the critical activation step, releasing DANA and methanol. The liberated DANA, which mimics the transition state of the sialidase-catalyzed reaction, can then bind to the active site of target sialidases, inhibiting their function.[9][10]

G cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_organelle Lysosome / Membrane Neu5Ac2enMe_ext Neu5Ac2enMe (Prodrug) Neu5Ac2enMe_int Neu5Ac2enMe Neu5Ac2enMe_ext->Neu5Ac2enMe_int Passive Diffusion Esterases Cellular Esterases Neu5Ac2enMe_int->Esterases Substrate DANA DANA (Active Inhibitor) Esterases->DANA Hydrolysis Sialidase Sialidase (e.g., NEU1, NEU3) DANA->Sialidase Inhibition Sialoglycan Sialoglycan (Substrate) Sialidase->Sialoglycan Blocked Cleavage

Fig. 1: Cellular processing and action of Neu5Ac2enMe.
Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the methyl ester form (Neu5Ac2enMe) over DANA itself? A1: DANA is a charged molecule at physiological pH and generally exhibits poor cell permeability. The methyl ester neutralizes the carboxylate group, increasing the molecule's lipophilicity and facilitating its passage across the cell membrane. This "prodrug" approach allows for the study of intracellular sialidases in intact cells without requiring harsh permeabilization techniques.[8]

Q2: Which enzymes are responsible for the hydrolysis of Neu5Ac2enMe? A2: The hydrolysis is catalyzed by a broad range of non-specific intracellular esterases. The expression levels and activity of these enzymes can vary significantly between different cell lines, tissues, and even with the passage number or metabolic state of the cells, which is a common source of experimental variability.[6][7]

Q3: How does the active inhibitor, DANA, work? A3: DANA is a transition-state analog inhibitor. Its planar ring structure, caused by the double bond between C2 and C3, mimics the oxocarbenium ion-like transition state that forms during the enzymatic cleavage of sialic acid.[10] It binds competitively to the active site of most sialidases, preventing them from processing their natural substrates.[1]

Q4: Are all cellular sialidases equally sensitive to DANA? A4: No. Humans express four main sialidase isozymes (NEU1, NEU2, NEU3, NEU4) with different subcellular localizations and kinetic properties.[5] While DANA is a broad-spectrum inhibitor, its potency can vary. For example, reported IC50 values for human NEU1, NEU2, NEU3, and NEU4 are 143, 43, 61, and 74 µM, respectively.[3] It is crucial to consider the specific isozyme you are targeting.

Q5: What are the direct consequences of incomplete hydrolysis? A5: Incomplete hydrolysis means that the intracellular concentration of the active inhibitor, DANA, does not reach the effective level required to inhibit the target sialidase. This can lead to a false-negative result, where you incorrectly conclude that sialidase inhibition has no effect in your experimental model.

Troubleshooting Guide for Ineffective Sialidase Inhibition

This section addresses the common problem: "I've treated my cells with Neu5Ac2enMe, but I'm not observing the expected downstream effect or a decrease in sialidase activity."

G Start Problem: No Sialidase Inhibition CheckCompound Is the compound stable and active? Start->CheckCompound CheckUptake Is the compound getting into the cells? CheckHydrolysis Is the prodrug being hydrolyzed to DANA? CheckUptake->CheckHydrolysis Yes Sol_Uptake Optimize cell culture conditions: - Check confluency - Titrate serum percentage - Increase incubation time CheckUptake->Sol_Uptake No CheckAssay Is the sialidase activity assay valid? CheckHydrolysis->CheckAssay Yes Sol_Hydrolysis Address Esterase Activity: - Confirm hydrolysis via HPLC/MS - Test different cell lines - Increase incubation time CheckHydrolysis->Sol_Hydrolysis No Sol_Assay Validate Assay: - Run DANA positive control - Verify buffer pH for target sialidase - Check substrate quality CheckAssay->Sol_Assay No End Problem Resolved or Further Investigation Needed CheckAssay->End Yes CheckCompound->CheckUptake Yes Sol_Compound Verify Compound Integrity: - Check storage (-20°C, desiccated) - Prepare fresh stock solutions - Test stability in media CheckCompound->Sol_Compound No

References

impact of serum esterases on N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays and encountering stability issues, particularly in the presence of serum. Here, we will address common questions, provide in-depth troubleshooting guides, and detail validated experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My Neu5Ac2enMe appears to be losing activity or degrading in my cell culture media containing Fetal Bovine Serum (FBS). What is the likely cause?

A: The most probable cause is enzymatic hydrolysis of the methyl ester group on your Neu5Ac2enMe.[1] Serum and plasma are rich in a class of enzymes called esterases, particularly carboxylesterases (CES), which efficiently catalyze the cleavage of ester bonds.[2][3][4][5] This reaction converts the active methyl ester compound (Neu5Ac2enMe) into its corresponding carboxylic acid (N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, or Neu5Ac2en), which may have significantly lower or different biological activity in your specific assay. This hydrolysis is a common challenge in drug discovery for any ester-containing compound.[6]

Q2: What are serum esterases and why are they so active?

A: Serum esterases are a group of hydrolytic enzymes responsible for metabolizing a wide range of endogenous and exogenous compounds.[4] In humans, the two primary carboxylesterases are hCE1 and hCE2, which are abundant in the liver and also present in blood.[2][3][7][8] These enzymes play a crucial role in drug metabolism, often converting ester-based prodrugs into their active forms or, conversely, inactivating drugs by cleaving essential ester linkages.[3][4] Their high concentration and broad substrate specificity mean that any ester-containing compound introduced into serum-containing media is a potential target for rapid hydrolysis.

Q3: Can I just use heat-inactivated serum to solve this problem?

A: While heat inactivation (typically 56°C for 30 minutes) is effective at denaturing many complement proteins, it is generally not sufficient to completely inactivate the majority of robust esterase enzymes. Some residual activity will likely remain, leading to continued, albeit potentially slower, degradation of your compound. For experiments highly sensitive to Neu5Ac2enMe concentration, relying solely on heat-inactivated serum is not a reliable solution.

Q4: Are there chemical inhibitors I can use to block esterase activity?

A: Yes, using chemical inhibitors is the most common and effective strategy.[9] Broad-spectrum esterase inhibitors can be added to the serum or plasma to prevent the degradation of your compound. It is crucial to select an inhibitor that is effective and does not interfere with your downstream assay. Common options include Sodium Fluoride (NaF), Phenylmethylsulfonyl Fluoride (PMSF), and Bis(p-nitrophenyl) Phosphate (BNPP).[10] The choice of inhibitor and its optimal concentration often require empirical testing.[9]

Troubleshooting Guide: Neu5Ac2enMe Instability

This section addresses specific experimental problems and provides a logical path to their resolution.

Problem 1: High variability in experimental results between batches of serum.
  • Possible Cause: Significant inter-individual or lot-to-lot variability in esterase activity is a known phenomenon.[7][8][11] Different lots of FBS or serum from different donors can have markedly different levels of esterase activity, leading to inconsistent degradation rates of Neu5Ac2enMe.

  • Recommended Solution:

    • Standardize Serum Lots: If possible, purchase a large single lot of serum for an entire series of experiments.

    • Qualify New Lots: Before using a new lot of serum, perform a stability assay (see Protocol 1) to determine the degradation rate of Neu5Ac2enMe and compare it to your previous lot.

    • Inhibitor Cocktail: Implement the routine use of an optimized esterase inhibitor cocktail in all serum-containing media to normalize for variations in enzyme activity.

Problem 2: Compound appears stable at the start of the experiment but loses effect over a long incubation period (e.g., 24-48 hours).
  • Possible Cause: Even with a slow degradation rate, the cumulative loss of the active compound over an extended period can be substantial. The initial concentration may be sufficient, but it drops below the effective threshold as the experiment progresses.

  • Recommended Solution:

    • Time-Course Stability Study: Perform a detailed time-course experiment to quantify the half-life (t½) of Neu5Ac2enMe in your specific experimental media (see Protocol 1).[12] This will establish a clear window during which the compound concentration is reliable.

    • Dosing Strategy Adjustment: If the half-life is shorter than your experimental duration, consider alternative dosing strategies. This may include replenishing the media with fresh Neu5Ac2enMe at set intervals or calculating an initial starting concentration that is high enough to remain effective at the experiment's endpoint.

    • Use Esterase Inhibitors: The most robust solution is to incorporate an esterase inhibitor to extend the compound's half-life significantly.[9][10]

Problem 3: The analytical method (e.g., LC-MS/MS) shows the disappearance of the parent compound (Neu5Ac2enMe) and the appearance of a new, more polar peak.
  • Possible Cause: This is the classic signature of ester hydrolysis. The parent compound, Neu5Ac2enMe, is being converted to its carboxylic acid metabolite, Neu5Ac2en. The addition of a carboxyl group increases the molecule's polarity, causing it to elute earlier on a reverse-phase HPLC column.

  • Recommended Solution:

    • Confirm Metabolite Identity: If a reference standard for Neu5Ac2en is available, confirm the identity of the new peak by comparing its retention time and mass spectrum.

    • Quantify the Conversion: Modify your analytical method to simultaneously quantify both the parent compound and the metabolite. This allows you to perform a mass balance calculation and confirm that hydrolysis is the primary degradation pathway.

    • Implement Stabilization: Use the information gathered to implement a stabilization strategy as outlined in the previous troubleshooting points, such as adding esterase inhibitors to the sample collection tubes and/or the incubation matrix.

Visualizing the Problem and Solution

Diagram 1: Enzymatic Degradation Pathway

The following diagram illustrates the hydrolytic action of serum carboxylesterase on Neu5Ac2enMe.

cluster_0 Mechanism of Instability Parent Neu5Ac2enMe (Active Compound, Ester) Metabolite Neu5Ac2en (Inactive Metabolite, Carboxylic Acid) Parent->Metabolite Hydrolysis Enzyme Serum Carboxylesterase (e.g., hCE1, hCE2) Enzyme->Parent Acts upon Methanol CH₃OH Metabolite->Methanol Releases Water H₂O Water->Parent

Caption: Hydrolysis of Neu5Ac2enMe by serum esterase.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow provides a logical sequence for diagnosing and solving stability issues.

cluster_1 Troubleshooting Workflow Start Start: Observe inconsistent results or compound degradation Protocol1 Protocol 1: Perform Time-Course Stability Assay Start->Protocol1 CheckHalfLife Is Half-Life (t½) Acceptable for Assay Duration? Protocol1->CheckHalfLife Protocol2 Protocol 2: Screen Esterase Inhibitors CheckHalfLife->Protocol2 No End End: Implement optimized protocol in all experiments CheckHalfLife->End Yes Optimize Optimize Inhibitor Concentration Protocol2->Optimize Validate Validate Final Protocol: Confirm stability and no assay interference Optimize->Validate Validate->End

Caption: Workflow for assessing and mitigating Neu5Ac2enMe instability.

Experimental Protocols

Protocol 1: Assessing the Half-Life (t½) of Neu5Ac2enMe in Serum

This protocol determines the rate of degradation of Neu5Ac2enMe in a biological matrix.[1][12][13]

  • Preparation:

    • Thaw serum (e.g., human, rat, FBS) and keep on ice.

    • Prepare a 10 mM stock solution of Neu5Ac2enMe in DMSO.

    • Prepare a "stop solution" of acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis. The IS should be a stable compound with similar chemical properties.

  • Reaction Setup:

    • Pre-warm serum to 37°C in a water bath.

    • Prepare a working solution of Neu5Ac2enMe by diluting the stock solution in assay buffer (e.g., PBS).

    • To initiate the reaction, spike the pre-warmed serum with the Neu5Ac2enMe working solution to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[1]

    • Mix gently and immediately take the T=0 time point.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the serum/compound mixture.[13]

    • Immediately quench the reaction by adding the aliquot to a tube containing a defined volume of the cold stop solution (e.g., 200 µL). The ratio of ACN to sample should be at least 3:1 to ensure protein precipitation.

  • Sample Processing:

    • Vortex all quenched samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method, monitoring the disappearance of the parent compound.

    • Calculate the peak area ratio of Neu5Ac2enMe to the internal standard for each time point.

  • Data Interpretation:

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the line is the degradation rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .[13]

Protocol 2: Screening and Selection of an Esterase Inhibitor

This protocol helps identify an effective esterase inhibitor that does not interfere with the assay.

  • Inhibitor Preparation:

    • Prepare stock solutions of various esterase inhibitors (e.g., 1 M NaF in water, 100 mM PMSF in isopropanol, 100 mM BNPP in DMSO).

    • Safety Note: PMSF is highly toxic and should be handled with extreme care in a fume hood.

  • Screening Assay:

    • Set up parallel incubation tubes as described in Protocol 1.

    • For each inhibitor, create a set of tubes where the serum is pre-incubated with the inhibitor for 15-30 minutes at 37°C prior to adding Neu5Ac2enMe.[14] Screen a range of final inhibitor concentrations.

    • Include a "no inhibitor" positive control (shows degradation) and a "buffer only" negative control (shows no degradation).

  • Incubation and Analysis:

    • Spike the pre-incubated serum samples with Neu5Ac2enMe to a final concentration of 1 µM.

    • Incubate for a fixed time point where significant degradation is expected (e.g., 60 minutes, based on data from Protocol 1).

    • Quench, process, and analyze the samples as described in Protocol 1.

  • Selection Criteria:

    • Select the inhibitor and concentration that results in the highest percentage of Neu5Ac2enMe remaining (>90% is ideal) after the incubation period.

    • Crucial Final Step: Validate that the chosen inhibitor/concentration does not interfere with your primary biological assay (e.g., it is not cytotoxic, does not inhibit the target enzyme of interest, etc.).

Data Summary Table

The following table provides an example of how to present stability data, which you can generate using the protocols above.

ConditionMatrixt½ (minutes)% Remaining at 60 min
ControlHuman Serum2518%
+ 10 mM NaFHuman Serum> 24098%
+ 1 mM PMSFHuman Serum> 24095%
ControlRat Serum8< 5%
+ 10 mM NaFRat Serum18081%
ControlPBSNo Degradation101%

This is example data and should be determined empirically for your specific system.

References

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy.
  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.
  • Li, X., Wang, L., & Zheng, J. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism.
  • Li, X., Wang, L., & Zheng, J. (n.d.). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Semantic Scholar.
  • Li, X., Wang, L., & Zheng, J. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Ingenta Connect.
  • Cyprotex. (n.d.). Plasma Stability. Evotec.
  • Hartman, D. A. (2003). Determination of the stability of drugs in plasma. Current Protocols in Pharmacology.
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • Domainex. (n.d.). Plasma Stability Assay. Domainex.
  • Enamine. (n.d.).
  • WuXi AppTec. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec DMPK.
  • Wang, Y., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances.
  • Ji, A., et al. (2011). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS J.
  • Wu, Y., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry.
  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics.
  • Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics.

Sources

Technical Support Center: Optimizing DANA Incubation for Maximal Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the neuraminidase inhibitor, DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful application of DANA in your experiments.

A crucial aspect of experimental design is the optimization of incubation time to achieve maximal and reproducible results. This guide will walk you through the principles, protocols, and troubleshooting steps to determine the ideal incubation period for your specific cellular model and experimental goals.

A Note on the Mechanism of Action of DANA

Before proceeding, it is important to clarify the mechanism of DANA. DANA is a potent, competitive inhibitor of neuraminidase (also known as sialidase) enzymes.[1] It functions by mimicking the transition state of the natural substrate, sialic acid, thereby blocking the active site of the enzyme and preventing the cleavage of sialic acid residues from glycoconjugates.

It is a common misconception that DANA may be provided as a precursor that undergoes intracellular conversion. DANA itself is the active molecule and is used directly in experimental systems. Therefore, optimizing incubation time is focused on achieving maximal intracellular accumulation and subsequent target engagement with neuraminidase, rather than conversion into an active form.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of DANA and the optimization of incubation time.

Q1: What is the primary goal of optimizing the incubation time for DANA?

The primary goal is to identify the time point at which DANA has reached a sufficient intracellular concentration to cause maximal inhibition of neuraminidase activity without inducing significant cytotoxicity. This ensures that the observed biological effects are a direct result of neuraminidase inhibition and not due to off-target effects or cellular stress from prolonged exposure.

Q2: What is a typical starting range for DANA incubation time?

Based on the rapid binding kinetics of DANA, initial experiments can be conducted with relatively short incubation times.[2] A good starting point for a time-course experiment would be to test a range of time points, for example, 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours.[3] For studies investigating longer-term effects, time points such as 12, 24, and 48 hours may be included, but it is crucial to monitor for cytotoxicity.[4]

Q3: How does the optimal incubation time vary between different cell lines?

The optimal incubation time can vary significantly between cell lines due to differences in:

  • Cellular uptake and efflux: The rate at which DANA enters and is potentially removed from the cell can differ.[5][6]

  • Metabolic activity: Highly metabolic cells may exhibit different responses to enzyme inhibition.

  • Neuraminidase expression levels: Cells with higher levels of neuraminidase may require longer incubation or higher concentrations of DANA for maximal inhibition.

Therefore, it is essential to empirically determine the optimal incubation time for each cell line used.[7][8]

Q4: How does DANA concentration influence the optimal incubation time?

DANA concentration and incubation time are interconnected. Higher concentrations may achieve maximal inhibition more rapidly, but also carry a greater risk of cytotoxicity.[9][10] Conversely, lower concentrations may require longer incubation periods to reach maximal effect. A dose-response experiment should be performed in conjunction with a time-course experiment to identify the optimal combination of concentration and incubation time.

Q5: Should the cell culture medium be changed during long incubation periods?

For incubation times exceeding 24 hours, it is advisable to consider a medium change. This is to replenish nutrients and remove waste products, which can affect cell health and responsiveness to the inhibitor. However, when changing the medium, it is crucial to replace it with fresh medium containing the same concentration of DANA to ensure continuous inhibitory pressure.[8] Also, be aware of the stability of DANA in your specific cell culture medium over time, as degradation could lead to a decrease in the effective concentration.[11][12][13]

Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing DANA incubation time.

Issue Possible Causes Recommended Solutions
Low or No Neuraminidase Inhibition Insufficient Incubation Time: DANA may not have had enough time to accumulate intracellularly and inhibit the enzyme.Perform a Time-Course Experiment: Test a broader range of incubation times, including longer durations (e.g., up to 24 hours), while monitoring for cytotoxicity.
Inadequate DANA Concentration: The concentration of DANA may be too low to effectively inhibit the amount of neuraminidase in your cells.Perform a Dose-Response Experiment: Test a range of DANA concentrations (e.g., from nanomolar to micromolar) to determine the IC50 for your cell line.[2]
Low Neuraminidase Activity in Control Cells: The baseline neuraminidase activity in your untreated cells may be too low to detect a significant reduction.Optimize Assay Conditions: Ensure your neuraminidase activity assay is optimized for your cell type and that you are using a sufficient number of cells.[14][15] Consider using a positive control cell line with known high neuraminidase activity.
DANA Degradation: DANA may not be stable in the cell culture medium for the duration of the experiment.Check DANA Stability: If possible, assess the stability of DANA in your medium over time. Prepare fresh DANA solutions for each experiment and consider a medium change with fresh DANA for long incubations.[11]
High Cytotoxicity Observed Incubation Time is Too Long: Prolonged exposure to DANA, even at lower concentrations, can induce cytotoxicity.Reduce Incubation Time: Based on your time-course experiment, select the shortest incubation time that provides maximal neuraminidase inhibition.
DANA Concentration is Too High: The concentration of DANA is toxic to the cells.Lower DANA Concentration: Use a lower concentration of DANA that is still effective at inhibiting neuraminidase but is below the cytotoxic threshold. Determine the CC50 (50% cytotoxic concentration) for your cell line.
Cell Health is Poor: The cells may be unhealthy or stressed, making them more susceptible to DANA-induced toxicity.Ensure Healthy Cell Culture: Use cells at a low passage number, ensure they are in the exponential growth phase, and handle them gently during seeding and treatment.[7]
Inconsistent or Variable Results Inconsistent Cell Seeding Density: Variations in the number of cells per well can lead to variability in neuraminidase activity and response to DANA.Standardize Cell Seeding: Use a precise method for cell counting and seeding to ensure uniform cell density across all wells and experiments.[7]
Edge Effects in Multi-Well Plates: Wells on the edge of the plate are prone to evaporation, which can concentrate DANA and affect cell growth.Avoid Edge Wells: Leave the outer wells of the plate empty or fill them with sterile PBS or medium to minimize edge effects.[8]
Inaccurate Pipetting: Errors in pipetting DANA dilutions or assay reagents can lead to significant variability.Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal DANA Incubation Time

This protocol outlines a method to determine the optimal incubation time for DANA by measuring neuraminidase activity at various time points.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DANA stock solution (in an appropriate solvent, e.g., water or PBS)

  • 96-well cell culture plates

  • Neuraminidase activity assay kit (e.g., a fluorometric assay using MUNANA substrate)[14][16]

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and recover overnight.

  • DANA Treatment:

    • Prepare a working solution of DANA in complete cell culture medium at a concentration determined from a preliminary dose-response experiment (e.g., 2x the IC50).

    • Remove the old medium from the cells and add the DANA-containing medium.

    • Include untreated control wells (medium without DANA) and vehicle control wells (medium with the same concentration of solvent used for the DANA stock).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a range of time points (e.g., 0.5, 1, 2, 4, 6, 12, and 24 hours).

  • Neuraminidase Activity Assay: At the end of each incubation period, perform a neuraminidase activity assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a fluorogenic substrate like MUNANA.[14]

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Calculate the percentage of neuraminidase inhibition for each time point relative to the untreated control.

    • Plot the percentage of inhibition versus incubation time to identify the time point at which maximal inhibition is achieved and plateaus.

Protocol 2: Cytotoxicity Assay to Determine DANA's Effect on Cell Viability

This protocol should be run in parallel with the time-course experiment to ensure that the chosen incubation time and concentration are not cytotoxic.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DANA stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Microplate reader capable of absorbance or fluorescence detection

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using an identical plate setup.

  • Incubation: Incubate the plate for the same time points as in Protocol 1.

  • Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each time point and DANA concentration relative to the untreated control cells.

    • Plot the percentage of cell viability versus incubation time.

    • Compare this plot with the neuraminidase inhibition plot to select an incubation time that provides maximal inhibition with minimal impact on cell viability (ideally >90% viability).

Data Presentation

The following table provides a starting point for designing your experiments. The optimal conditions should be determined empirically for your specific system.

Parameter Recommended Starting Range Considerations
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)Cell line dependent; aim for 70-80% confluency at the end of the experiment.[7]
DANA Concentration 10 µM - 200 µMHighly dependent on the neuraminidase isoform and cell type. Perform a dose-response curve to determine the IC50.[17]
Incubation Time 30 minutes - 24 hoursShorter times may be sufficient for rapid binding inhibitors like DANA.[2] Longer times require cytotoxicity assessment.
Vehicle Control Same concentration of solvent as in DANA-treated wellsEssential to control for any effects of the solvent on the cells.

Visualizations

Experimental Workflow for Optimizing DANA Incubation Time

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (Parallel Plates) cluster_analysis Phase 3: Analysis & Decision A Seed cells in 96-well plates B Prepare DANA dilutions & controls C Plate 1: Time-Course for Neuraminidase Inhibition B->C D Plate 2: Time-Course for Cytotoxicity (e.g., MTT) B->D E Measure Neuraminidase Activity (Fluorometry) C->E F Measure Cell Viability (Absorbance) D->F G Plot % Inhibition vs. Time E->G H Plot % Viability vs. Time F->H I Determine Optimal Incubation Time G->I H->I

Caption: Workflow for determining the optimal DANA incubation time.

Mechanism of Neuraminidase Inhibition by DANA

DANA_Mechanism cluster_enzyme Neuraminidase Enzyme cluster_molecules Molecules Enzyme Active Site Substrate Binding Pocket Product Cleaved Sialic Acid + Glycoconjugate Enzyme->Product Catalyzes Cleavage Inhibition Inhibition of Product Formation Enzyme->Inhibition Substrate Sialic Acid (Natural Substrate) Substrate->Enzyme:f0 Binds DANA DANA (Transition-State Analog) DANA->Enzyme:f0 Competitively Binds Inhibition->Product

Caption: Competitive inhibition of neuraminidase by DANA.

References

addressing cytotoxicity of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester at high concentrations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-Me). This guide is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during its use, with a specific focus on mitigating cytotoxicity at high concentrations. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Introduction: Understanding DANA-Me and Its Potential for Cytotoxicity

This compound (DANA-Me) is a derivative of DANA, a known inhibitor of neuraminidases (sialidases). While DANA itself has well-characterized inhibitory effects on viral and human neuraminidases, the methyl ester form, DANA-Me, is often used for its potential for increased cell permeability. However, at high concentrations, researchers may observe unexpected cytotoxicity, which can confound experimental results.

The primary hypothesis for this cytotoxicity stems from the metabolic breakdown of the methyl ester moiety. Intracellular esterases can hydrolyze DANA-Me into its parent compound, DANA, and methanol. While methanol itself has low cellular toxicity, it is metabolized by alcohol dehydrogenases into formaldehyde, a highly reactive and cytotoxic compound. This guide will provide you with the tools to diagnose and address this and other potential sources of cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of the cytotoxicity I'm observing with high concentrations of DANA-Me?

A1: The most probable cause of cytotoxicity at high concentrations of DANA-Me is the enzymatic hydrolysis of the methyl ester within the cell. This reaction releases methanol, which is then oxidized to formaldehyde. Formaldehyde is a known cytotoxic agent that can cause DNA damage and protein cross-linking, leading to apoptosis or necrosis.

Q2: At what concentration should I expect to see cytotoxicity with DANA-Me?

A2: The cytotoxic threshold for DANA-Me can vary significantly depending on the cell type, cell density, and metabolic activity of the cells. Generally, it is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow down to a working concentration that provides the desired inhibitory effect without significant cell death.

Q3: How can I distinguish between the desired inhibitory effect of DANA-Me and off-target cytotoxicity?

A3: A key strategy is to include proper controls in your experiment. This includes comparing the effects of DANA-Me to its non-esterified counterpart, DANA, at equimolar concentrations. If DANA exhibits the desired inhibitory effect without the same degree of cytotoxicity, it strongly suggests that the methyl ester is the source of the toxicity. Additionally, using a well-characterized neuraminidase inhibitor with a different chemical structure can help confirm that the observed phenotype is due to neuraminidase inhibition and not an off-target effect of DANA-Me.

Q4: Can the solvent used to dissolve DANA-Me contribute to cytotoxicity?

A4: Yes, the solvent can be a source of cytotoxicity, especially at high concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for DANA-Me. While generally well-tolerated by most cell lines at concentrations below 0.5%, higher concentrations can be toxic.[1][2] Always include a vehicle control (cells treated with the same concentration of solvent as your highest DANA-Me concentration) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide: Addressing DANA-Me Cytotoxicity

This section provides a step-by-step approach to troubleshooting and mitigating cytotoxicity associated with high concentrations of DANA-Me.

Issue 1: Unexpected Cell Death at High Concentrations of DANA-Me

Underlying Cause: As discussed, the primary suspect is the intracellular conversion of DANA-Me to methanol and subsequently formaldehyde.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DANA-Me induced cytotoxicity.

Experimental Protocols:

1. Dose-Response and Comparative Toxicity Assay:

  • Objective: To determine the cytotoxic concentration of DANA-Me and compare it to its non-esterified analog, DANA.

  • Methodology:

    • Seed your cells of interest in a 96-well plate at an optimal density.[3]

    • Prepare serial dilutions of both DANA-Me and DANA in your cell culture medium. A suggested starting range is from 1 µM to 1 mM.

    • Include a vehicle control (medium with the highest concentration of solvent used).

    • Replace the medium in the wells with the medium containing the different concentrations of the compounds.

    • Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as the MTT or MTS assay.[4]

  • Data Analysis: Plot cell viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration) for both compounds.

CompoundExpected CC50 Range (Cell Line Dependent)
DANA-Me Lower µM to mM range
DANA Generally higher than DANA-Me

2. Mitigation Strategies:

  • Strategy 1: Co-treatment with an Esterase Inhibitor

    • Rationale: To reduce the hydrolysis of DANA-Me and the subsequent production of methanol.

    • Protocol:

      • Determine a non-toxic working concentration of a broad-spectrum esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate).

      • Pre-incubate the cells with the esterase inhibitor for 1-2 hours before adding DANA-Me.

      • Perform the DANA-Me treatment as previously optimized.

      • Assess cell viability and compare it to cells treated with DANA-Me alone.

    • Expected Outcome: A significant increase in cell viability in the presence of the esterase inhibitor would support the hydrolysis hypothesis.

  • Strategy 2: Use of a Formaldehyde Scavenger

    • Rationale: To neutralize the toxic formaldehyde produced from methanol metabolism.

    • Protocol:

      • Determine a non-toxic working concentration of a formaldehyde scavenger (e.g., glutathione or N-acetylcysteine).

      • Co-incubate the cells with the formaldehyde scavenger and DANA-Me.

      • Assess cell viability and compare it to cells treated with DANA-Me alone.

    • Expected Outcome: An increase in cell viability would indicate that formaldehyde is a major contributor to the observed cytotoxicity.

Issue 2: Poor Solubility of DANA-Me at High Concentrations

Underlying Cause: DANA-Me is a moderately polar molecule, and high concentrations may lead to precipitation in aqueous cell culture media.

Troubleshooting Steps:

  • Optimize Stock Concentration and Solvent:

    • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%).[1][2]

  • Sonication and Warming:

    • Gently sonicate or warm the stock solution to aid in dissolution before diluting it into the final culture medium.

  • Use of a Carrier Protein:

    • For in vivo or certain in vitro applications, consider formulating DANA-Me with a carrier protein like bovine serum albumin (BSA) to improve solubility and stability.

Signaling Pathway Considerations

The cytotoxic effects of formaldehyde, the metabolite of DANA-Me hydrolysis, can impact several cellular signaling pathways.

Sources

controlling for non-specific esterase activity in neuraminidase inhibition experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is non-specific esterase activity, and why is it a problem in my neuraminidase assay?

A: Non-specific esterases are enzymes that can hydrolyze ester bonds. This becomes a significant issue in typical fluorescence-based neuraminidase inhibition assays, which often use the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2] While the intended reaction is the cleavage of the sialic acid residue by neuraminidase to release the fluorescent 4-methylumbelliferone (4-MU), a contaminating esterase can cleave the acetyl group on the sialic acid. This modification of the substrate can interfere with the assay, and in some cases, certain esterases might even directly cleave the MUNANA substrate, leading to a false-positive signal that is not due to neuraminidase activity.

Q2: How can I determine if my sample is contaminated with interfering esterases?

A: A straightforward method is to run a parallel control experiment using a substrate specific for esterases, such as p-nitrophenyl acetate (pNPA).[3][4][5] Hydrolysis of pNPA by esterases releases p-nitrophenol, which can be measured spectrophotometrically.[3][4] If you observe significant activity in this assay, it's a strong indication that your sample contains esterases that could interfere with your neuraminidase assay.

Q3: What are the common sources of esterase contamination in neuraminidase experiments?

A: Esterase activity can be introduced from various sources. Biological samples, such as cell lysates, serum, or crude virus preparations, are often rich in endogenous esterases.[3] Additionally, reagents and media used in cell culture and virus propagation can sometimes be a source of contamination.

Q4: Can using a different substrate for the neuraminidase assay circumvent the issue of esterase interference?

A: While MUNANA is a widely used and recommended substrate for neuraminidase inhibition assays,[6][7][8] alternative substrates are available. For instance, chemiluminescent assays using a 1,2-dioxetane derivative of sialic acid can be more sensitive and may be less susceptible to certain types of interference.[9] However, it's crucial to validate any new substrate to ensure it is not also cleaved by contaminating esterases. The presence of O-acetylated sialic acids can also affect neuraminidase activity, and some neuraminidases are unable to cleave these modified substrates.[10][11][12][13]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating the effects of non-specific esterase activity.

Problem: High background fluorescence in "no-enzyme" or "inhibitor-only" control wells.
  • Potential Cause: Spontaneous degradation of the MUNANA substrate or the presence of contaminating esterases in the assay buffer or other reagents.

  • Troubleshooting Steps:

    • Assess Substrate Stability: Incubate the MUNANA substrate in the assay buffer without any enzyme or sample for the duration of the experiment. A significant increase in fluorescence indicates substrate instability.

    • Test Reagent Purity: Individually test all assay components (buffer, sample diluents) for esterase activity using the pNPA assay.

    • Incorporate an Esterase Inhibitor: Add a broad-spectrum esterase inhibitor, such as sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP), to the control wells to see if it reduces the background signal. Safety Note: DFP is highly toxic and should be handled with extreme caution.

Problem: Test compounds show inhibitory activity in the absence of neuraminidase.
  • Potential Cause: The compound itself is inhibiting the contaminating esterase activity, leading to a false appearance of neuraminidase inhibition.

  • Troubleshooting Steps:

    • Confirm Esterase Presence: Use the pNPA assay to confirm the presence of esterase activity in your sample.

    • Run a Counter-Screen: Screen your test compounds against the contaminating esterase activity directly using the pNPA assay. Compounds that inhibit the esterase should be flagged.

    • Implement Esterase Control Protocol: Incorporate a suitable esterase inhibitor into your primary neuraminidase inhibition assay to eliminate the confounding activity.

Experimental Workflow & Protocols

To ensure the integrity of your neuraminidase inhibition data, a systematic workflow should be adopted to detect and control for non-specific esterase activity.

Workflow for Controlling Esterase Activity

Esterase_Control_Workflow cluster_0 Phase 1: Detection cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Confirmation Start Start: Neuraminidase Inhibition Assay Setup Test_Esterase Run Parallel Assay with p-Nitrophenyl Acetate (pNPA) Start->Test_Esterase Check_Activity Significant Esterase Activity Detected? Test_Esterase->Check_Activity Select_Inhibitor Select Compatible Esterase Inhibitor (e.g., NaF, TCEP) Check_Activity->Select_Inhibitor Yes Run_Assay Run Modified NA Inhibition Assay Check_Activity->Run_Assay No Validate_Inhibitor Validate Inhibitor: - No NA Inhibition - Effective Esterase Blockade Select_Inhibitor->Validate_Inhibitor Inhibitor_OK Inhibitor Validated? Validate_Inhibitor->Inhibitor_OK Inhibitor_OK->Select_Inhibitor No, Select Another Modify_Assay Incorporate Esterase Inhibitor into NA Assay Protocol Inhibitor_OK->Modify_Assay Yes Modify_Assay->Run_Assay Analyze Analyze Data & Confirm Specificity Run_Assay->Analyze Reaction_Mechanisms cluster_NA Neuraminidase Reaction (Intended) cluster_Esterase Esterase Interference (Artifact) MUNANA MUNANA Substrate NA Neuraminidase MUNANA->NA Cleavage of glycosidic bond Product_NA 4-MU (Fluorescent) + Sialic Acid NA->Product_NA pNPA pNPA Substrate (Control Assay) Esterase Contaminating Esterase pNPA->Esterase Hydrolysis of ester bond Product_Esterase p-Nitrophenol (Chromogenic) Esterase->Product_Esterase

Caption: Enzymatic reactions of neuraminidase and esterase.

By implementing the controls and protocols outlined in this guide, researchers can confidently distinguish true neuraminidase inhibition from artifacts caused by non-specific esterase activity, ensuring the accuracy and reliability of their experimental findings.

References

  • National Institutes of Health (NIH). (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available at: [Link]

  • Cohen, M., et al. (2018). Human Neuraminidase Isoenzymes Show Variable Activities for 9-O-Acetyl-sialoside Substrates. ACS Chemical Biology. Available at: [Link]

  • Manzoni, M. F., et al. (1983). A neuraminidase from Streptococcus sanguis that can release O-acetylated sialic acids. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (2010). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Available at: [Link]

  • PubMed. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available at: [Link]

  • Springer Nature. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Mishin, V. P., et al. (2016). Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. Influenza and Other Respiratory Viruses. Available at: [Link]

  • Cabezas, J. A., et al. (1992). Increased influenza A virus sialidase activity with N-acetyl-9-O-acetylneuraminic acid-containing substrates resulting from influenza C virus O-acetylesterase action. Virus Research. Available at: [Link]

  • Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors. Journal of Clinical Microbiology. Available at: [Link]

  • World Health Organization (WHO). (2015). Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). Available at: [Link]

  • American Chemical Society. (2020). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. Biochemistry. Available at: [Link]

  • ResearchGate. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Available at: [Link]

  • ScienceDirect. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry. Available at: [Link]

  • American Chemical Society. (2022). Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. ACS Infectious Diseases. Available at: [Link]

  • ResearchGate. (2012). Reducing agent to break disulfide bonds in peroxidase enzyme: TCep or dtt?. Available at: [Link]

  • Animal and Plant Health Agency. (2017). Influenza - Neuraminidase Inhibition Test. Available at: [Link]

  • Creative Diagnostics. Fluorometric Neuraminidase Assay. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules. Available at: [Link]

  • CliniSciences. TCEP - Reducing agents. Available at: [Link]

  • Wikipedia. TCEP. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences. Available at: [Link]

  • eScholarship, University of California. (2023). Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors. bioRxiv. Available at: [Link]

  • ResearchGate. (2017). Nitrophenyl acetate assay. p-Nitrophenol released by incubation of.... Available at: [Link]

  • PLOS. (2014). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PLOS ONE. Available at: [Link]

  • Assay Genie. Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Available at: [Link]

  • National Institutes of Health (NIH). (2013). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. Public Health Reports. Available at: [Link]

  • ResearchGate. Inhibition of NA activity in a MUNANA assay. (a) Determining dilution.... Available at: [Link]

  • PubMed. (1998). Neuraminidase assays. Developments in Biological Standardization. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Neuraminidase activity and specificity of influenza A virus are influenced by haemagglutinin-receptor binding. Journal of Biomedical Science. Available at: [Link]

  • National Institutes of Health (NIH). (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology. Available at: [Link]

Sources

Validation & Comparative

comparison of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester and DANA in neuraminidase assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA) and its Methyl Ester in Neuraminidase Assays

A Senior Application Scientist's Guide

In the landscape of antiviral research and glycobiology, neuraminidase inhibitors are critical tools. Neuraminidase, or sialidase, is an enzyme that cleaves terminal sialic acid residues from glycoconjugates. In virology, it is a key surface glycoprotein for many viruses, such as the influenza virus, where it facilitates the release of newly formed virus particles from infected host cells, preventing their self-aggregation and enabling the spread of infection.[1][2][3] Consequently, inhibiting neuraminidase activity is a primary strategy for anti-influenza therapies.

Among the foundational inhibitors is N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, commonly known as DANA or Neu5Ac2en.[2][4] As a transition-state analog of sialic acid, it has served as the structural template for clinically approved drugs like Zanamivir (Relenza) and Oseltamivir (Tamiflu).[1][5] This guide provides an in-depth comparison between DANA and its derivative, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (NA-DN-Me), for use in neuraminidase inhibition assays, offering field-proven insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Competitive Inhibition at the Active Site

Both DANA and its methyl ester function as competitive inhibitors.[6] The neuraminidase enzyme catalyzes the hydrolysis of the glycosidic linkage of sialic acids. DANA, by mimicking the planar, oxocarbenium ion-like transition state of the sialic acid substrate during cleavage, binds with high affinity to the enzyme's active site.[5][7] This occupation of the catalytic site prevents the natural substrate from binding, thereby halting enzymatic activity and, in the context of an influenza infection, trapping progeny virions on the host cell surface.[3]

The diagram below illustrates this fundamental mechanism.

G cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition Pathway NA Neuraminidase (Active Site) Products Cleaved Glycoprotein + Free Sialic Acid NA->Products Catalysis SA Sialic Acid (Substrate) SA->NA Binds NA_Inhib Neuraminidase (Active Site) Blocked Inactive Complex (No Reaction) NA_Inhib->Blocked Blocks Substrate Inhibitor DANA or NA-DN-Me Inhibitor->NA_Inhib Binds Tightly

Caption: Mechanism of Neuraminidase Inhibition.

Head-to-Head Comparison: DANA vs. NA-DN-Me

While structurally similar, the presence of a methyl ester group in NA-DN-Me in place of DANA's free carboxylic acid introduces key differences relevant to experimental design.

FeatureDANA (Neu5Ac2en) This compound (NA-DN-Me) Scientific Rationale & Experimental Insight
Structure Free carboxylic acid at C1Methyl ester at C1The primary structural difference. The free carboxylate of DANA forms crucial ionic interactions with conserved arginine residues in the neuraminidase active site. Esterification may alter this key binding interaction.
Solubility Soluble in aqueous buffers (e.g., PBS).[8][9]More soluble in organic solvents; less soluble in aqueous buffers.The methyl ester group increases lipophilicity. This makes NA-DN-Me suitable for organic synthesis steps but may require a co-solvent like DMSO for aqueous assay buffers.[8]
Potency (IC50) Broad-spectrum inhibitor of viral and human neuraminidases.[8][10] See Table 2 for specific values.Functions as a competitive inhibitor, but direct comparative IC50 data is less common in literature.[6]DANA is the well-characterized standard. The potency of NA-DN-Me would theoretically be lower as the esterified carboxylate cannot form the same strong salt bridge with the enzyme's active site arginines. It is often used as a synthetic intermediate.[6][11]
Cell Permeability Generally low due to the charged carboxylate group.Potentially higher than DANA.The neutral ester group can facilitate passive diffusion across cell membranes, which could be an advantage for cell-based assays, although this may be offset by lower intrinsic inhibitory activity.
Primary Use Case Gold standard competitive inhibitor for in vitro enzymatic assays.[12]Primarily used as a precursor or intermediate in the chemical synthesis of more complex neuraminidase inhibitors.[6][13]Researchers typically use DANA for direct inhibition studies and NA-DN-Me for synthetic chemistry applications.

Performance Data: Inhibitory Potency

The inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. DANA has been extensively characterized against various neuraminidases.

Table 2: Reported IC50 Values for DANA Against Human Neuraminidases (hNEU)

Neuraminidase Isoform IC50 (μM) Source
hNEU1 143 [4][8][14]
hNEU2 40 - 43 [4][8][13][14]
hNEU3 24 - 61 [4][8][13][14]
hNEU4 6 - 74 [4][8][13][14]

| Influenza Virus NA | Kᵢ = 4 µM |[7] |

Note: IC50 values can vary based on assay conditions, substrate concentration, and enzyme source. The values for NA-DN-Me are not as widely published in direct comparative assays, as it is more commonly a synthetic intermediate.

Standard Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a robust and widely used method for determining the IC50 of inhibitors like DANA using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[15][16][17] The cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Workflow Visualization

G A 1. Reagent Preparation - Dilute Inhibitor (DANA) - Dilute Neuraminidase Enzyme - Prepare MUNANA Substrate B 2. Incubation - Add Enzyme and Inhibitor to Plate - Pre-incubate (e.g., 30 min at RT) - Allows inhibitor to bind to enzyme A->B C 3. Enzymatic Reaction - Add MUNANA Substrate to all wells - Incubate (e.g., 60 min at 37°C) - Enzyme cleaves substrate B->C D 4. Reaction Termination - Add Stop Solution (e.g., high pH buffer) - Enhances fluorescence of 4-MU C->D E 5. Data Acquisition - Read fluorescence on plate reader (Ex: ~365 nm, Em: ~445 nm) D->E F 6. Analysis - Plot % Inhibition vs. Inhibitor Conc. - Calculate IC50 value using non-linear regression E->F

Caption: Workflow for a MUNANA-based Neuraminidase Inhibition Assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically MES-based (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).[18]

    • Inhibitor Stock: Prepare a high-concentration stock of DANA in the assay buffer (or DMSO for NA-DN-Me, ensuring the final DMSO concentration in the assay is low, <1%).

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock in a 96-well plate to create a range of concentrations (e.g., 10-fold or 2-fold dilutions) that will bracket the expected IC50 value. Include a "no inhibitor" control.

    • Enzyme Solution: Dilute the neuraminidase enzyme in cold assay buffer to a concentration that yields a robust signal within the linear range of the instrument during the reaction time. This concentration must be predetermined in a separate enzyme activity titration experiment.[15]

    • Substrate Solution: Prepare the MUNANA substrate in assay buffer at a concentration typically near its Michaelis-Menten constant (Km), often around 100-200 µM.[17][18]

    • Stop Solution: Prepare a high pH stop solution (e.g., 0.14 M NaOH in 83% ethanol) to terminate the reaction and maximize the fluorescence of the 4-MU product.[17]

  • Assay Execution:

    • To the 96-well plate containing serial dilutions of the inhibitor, add the diluted neuraminidase enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[17]

    • Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[17] The time should be chosen to ensure the reaction in the "no inhibitor" control wells remains within the linear range.

    • Terminate the reaction by adding the stop solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence in each well using a microplate fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 445-460 nm.[15]

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control wells (0% inhibition) and "no enzyme" wells (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.[16]

Conclusion and Recommendations

For researchers conducting standard in vitro neuraminidase inhibition assays, DANA (Neu5Ac2en) remains the superior choice and industry benchmark. Its high aqueous solubility, well-documented inhibitory profile across a range of viral and human neuraminidases, and its function as the parent compound for clinically relevant drugs make it an ideal positive control and reference inhibitor.[1][8]

This compound (NA-DN-Me) serves a different, more specialized role. Its primary utility is not as a direct-use inhibitor in aqueous enzymatic assays but as a crucial synthetic intermediate in medicinal chemistry.[6][19] Its enhanced solubility in organic solvents facilitates its use in reactions to create more complex DANA derivatives. While it possesses inhibitory activity, the esterification of the critical C1 carboxylate group likely compromises the key binding interactions, reducing its potency compared to DANA. Researchers focusing on the synthesis of novel sialidase inhibitors will find NA-DN-Me to be an essential building block.

References

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. [Link]

  • Analysis of inhibitor binding in influenza virus neuraminidase. PMC - NIH. [Link]

  • The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA. NIH. [Link]

  • Antivirals Targeting the Neuraminidase. PMC - NIH. [Link]

  • Discovery and development of neuraminidase inhibitors. Wikipedia. [Link]

  • The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo. PubMed. [Link]

  • 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. PubMed. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. NIH. [Link]

  • Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. [Link]

  • Deoxygenated analogs of 2-deoxy-2,3-didehydro-N- acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv. [Link]

  • Neuraminidase Inhibitors: Mechanism of Action. YouTube. [Link]

  • An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. CDC Stacks. [Link]

  • Figure NI IC50 values of the inhibitors 2a-d and 3a-d on sialidase... ResearchGate. [Link]

  • N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt - Calbiochem. MilliporeSigma. [Link]

  • Effect of incubation time on IC 50 s for DANA. Wild type and mutant... ResearchGate. [Link]

  • Synthesis of 4-alkoxy-n-acetylneuraminic acid.
  • Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. NIH. [Link]

  • Complementary Assays Helping to Overcome Challenges for Identifying Neuraminidase Inhibitors. ResearchGate. [Link]

Sources

A Researcher's Guide to Validating Neuraminidase Inhibition with N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of neuraminidase inhibition, with a specific focus on the utility of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA) as a reference compound. We will delve into the core principles of neuraminidase function, explore various methodologies for assessing its inhibition, and provide detailed, field-proven protocols.

The Critical Role of Neuraminidase in Influenza Virus Propagation

Influenza viruses, the causative agents of seasonal flu, rely on two key surface glycoproteins for their life cycle: hemagglutinin (HA) and neuraminidase (NA).[1] While HA facilitates the virus's entry into host cells, NA is crucial for the release of newly formed virus particles from an infected cell.[1][2][3]

Neuraminidase is an enzyme, specifically an exosialidase, that cleaves terminal sialic acid residues from glycoproteins on the surface of the host cell.[3][4] This action prevents the newly synthesized virions from aggregating on the cell surface and allows them to be released to infect other cells, thus propagating the infection.[2][3] The indispensable role of neuraminidase in the viral life cycle makes it a prime target for antiviral drug development.[5][6]

This compound (DANA): A Foundational Tool for Neuraminidase Research

This compound, commonly known as DANA, is a sialic acid analog that acts as a competitive inhibitor of the neuraminidase enzyme. By mimicking the natural substrate, DANA binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues. This inhibitory action makes DANA an invaluable tool for:

  • Assay Validation: DANA serves as a reliable positive control in neuraminidase inhibition assays, ensuring the assay is performing correctly and is capable of detecting inhibition.

  • Mechanism of Action Studies: Researchers can use DANA to elucidate the fundamental mechanisms of neuraminidase catalysis and inhibition.

  • Comparative Analysis: The inhibitory activity of novel neuraminidase inhibitors can be benchmarked against that of DANA.

Comparative Analysis of Neuraminidase Inhibitors

While DANA is a crucial research tool, several clinically approved neuraminidase inhibitors are used for the treatment and prophylaxis of influenza.[7] Understanding their mechanisms of action and comparative efficacy is essential for drug development professionals.

Inhibitor Mechanism of Action Key Characteristics
Oseltamivir (Tamiflu) A prodrug that is converted to its active form, oseltamivir carboxylate, in the liver.[1][8] It is a competitive inhibitor of the neuraminidase enzyme.[9][10][11]Orally bioavailable.[10] Effective against both influenza A and B viruses.[8]
Zanamivir (Relenza) A sialic acid analog that binds to the active site of the neuraminidase protein, preventing the virus from escaping the host cell.[12][13][14][15]Administered via inhalation, delivering the drug directly to the respiratory tract.[12][14] The first commercially developed neuraminidase inhibitor.[12]
Peramivir (Rapivab) A cyclopentane analogue that acts as a transition-state inhibitor of influenza neuraminidase.[16][17]Administered intravenously, allowing for rapid delivery.[16][18] Effective against various influenza strains, including some resistant to other antivirals.[18]
Laninamivir (Inavir) A long-acting neuraminidase inhibitor that is administered as a prodrug, laninamivir octanoate.[19][20][21]Administered via inhalation as a single dose.[22] Exhibits a prolonged presence in the respiratory tract.[20]

A network meta-analysis of neuraminidase inhibitors suggested that peramivir might be the most effective choice for reducing the time to alleviation of influenza symptoms, followed by zanamivir and oseltamivir.[23] Another meta-analysis indicated that peramivir's efficacy might be superior to other neuraminidase inhibitors.[24]

Methodologies for Validating Neuraminidase Inhibition

Several assay formats are available to measure neuraminidase activity and its inhibition. The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation. The most widely used methods are fluorescence-based, chemiluminescence-based, and colorimetric assays.[25][26]

Fluorescence-Based Neuraminidase Inhibition Assay

This is the most common and recommended method for routine surveillance of influenza virus susceptibility to neuraminidase inhibitors.[27]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[27][28][29] The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the fluorescence signal is reduced.

Workflow:

Workflow of the chemiluminescence-based neuraminidase inhibition assay.

Key Considerations: Chemiluminescent assays are particularly useful for detecting low levels of neuraminidase activity and for high-throughput screening applications. [30][31]A bioluminescence-based assay has also been developed that can detect oseltamivir-resistant viruses directly in clinical specimens. [32]

Colorimetric Neuraminidase Inhibition Assay

This method is a classic approach that is less sensitive than the other two but can be performed with a standard spectrophotometer. [33] Principle: A common colorimetric method is the thiobarbituric acid (TBA) assay. [34]Neuraminidase cleaves sialic acid from a substrate like fetuin. The released sialic acid is then chemically converted to a chromophore that can be quantified by measuring its absorbance. [35] Workflow:

Workflow of the colorimetric neuraminidase inhibition assay.

Miniaturization: The conventional TBA assay can be cumbersome, but miniaturized formats have been developed for higher throughput. [34]

Data Interpretation and Validation

Regardless of the assay method used, proper data analysis and validation are crucial.

  • IC50 Determination: The IC50 value is the primary metric for quantifying the potency of a neuraminidase inhibitor. It is determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Reference Standards: The inclusion of a known neuraminidase inhibitor like DANA in every assay is essential for quality control and for comparing the relative potency of new compounds.

  • Statistical Analysis: Appropriate statistical methods should be employed to determine the significance of the results and to compare the IC50 values of different inhibitors.

Conclusion

Validating neuraminidase inhibition is a critical step in the discovery and development of new anti-influenza therapeutics. This compound (DANA) serves as an indispensable tool for assay validation and comparative studies. By understanding the principles of neuraminidase function and employing robust and well-validated assay methodologies, researchers can confidently identify and characterize novel neuraminidase inhibitors that may contribute to the future management of influenza.

References

  • Oseltamivir - Wikipedia. [Link]

  • Oseltamivir: Mechanism of Action and Clinical Efficacy in Flu Management. [Link]

  • Zanamivir - Wikipedia. [Link]

  • What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - NIH. [Link]

  • Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - NIH. [Link]

  • a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed. [Link]

  • Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed. [Link]

  • What is the mechanism of Peramivir? - Patsnap Synapse. [Link]

  • What is the mechanism of Laninamivir? [Link]

  • What is the mechanism of Zanamivir? - Patsnap Synapse. [Link]

  • Peramivir - Wikipedia. [Link]

  • Peramivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Relenza (Zanamivir) Pharmocology - News-Medical.Net. [Link]

  • What is Laninamivir used for? - Patsnap Synapse. [Link]

  • Zanamivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - Frontiers. [Link]

  • Peramivir | C15H28N4O4 | CID 154234 - PubChem - NIH. [Link]

  • Zanamivir | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Oseltamivir | C16H28N2O4 | CID 65028 - PubChem - NIH. [Link]

  • Influenza Virus Neuraminidase: Structure and Function - PMC - PubMed Central - NIH. [Link]

  • Influenza Virus Neuraminidase Structure and Functions - Frontiers. [Link]

  • Viral neuraminidase - Wikipedia. [Link]

  • Influenza Virus Neuraminidase: Structure and Function - ResearchGate. [Link]

  • What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI. [Link]

  • Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed. [Link]

  • Neuraminidase inhibitor - Wikipedia. [Link]

  • A Functional Method for Detection of Influenza Virus Resistance to the Neuraminidase Inhibitors | Springer Nature Experiments. [Link]

  • (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - ResearchGate. [Link]

  • A miniaturized assay for influenza neuraminidase-inhibiting antibodies utilizing reverse genetics-derived antigens - PMC - NIH. [Link]

  • Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells - Chemical Science (RSC Publishing). [Link]

  • Neuraminidase - Wikipedia. [Link]

  • Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral act - SciSpace. [Link]

  • Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Fluorometric Neuraminidase Assay - Creative Diagnostics. [Link]

  • Influenza - Neuraminidase Inhibition Test. [Link]

  • Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric) (BA0135). [Link]

  • A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - MDPI. [Link]

  • Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies | ACS Omega. [Link]

  • Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI) - World Health Organization (WHO). [Link]

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A Researcher's Guide to Investigating the Cross-Reactivity of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester with Cellular Esterases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic inhibitors is paramount to ensuring data integrity and therapeutic safety. N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-ME) is a widely recognized inhibitor of sialidases, enzymes that play crucial roles in various physiological and pathological processes. However, the potential for off-target effects, particularly cross-reactivity with other cellular hydrolases like esterases, remains a critical area of investigation. This guide provides a comprehensive framework for objectively evaluating the interaction of DANA-ME with cellular esterases, supported by detailed experimental protocols and a discussion of the underlying scientific principles.

The Rationale for Cross-Reactivity Investigation: Sialidase Inhibition and Esterase Promiscuity

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA) is a transition-state analogue inhibitor of sialidases (also known as neuraminidases), mimicking the oxocarbenium ion-like transition state formed during the hydrolysis of sialosides.[1] DANA exhibits inhibitory activity against a broad range of sialidases, including those from viruses, bacteria, and mammals.[1][2] The methyl ester derivative, DANA-ME, is often utilized for its increased cell permeability.

Cellular esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds in a wide variety of substrates.[3] A key characteristic of many cellular esterases is their broad substrate specificity, sometimes referred to as promiscuity.[4][5] This promiscuity is a double-edged sword; while it allows for the metabolism of a wide range of xenobiotics, it also creates the potential for off-target interactions with therapeutic agents that contain ester-like functionalities or mimic the transition states of other hydrolases. Given the structural features of DANA-ME, a theoretical potential for interaction with the active sites of certain cellular esterases exists, warranting empirical investigation.

A Proposed Workflow for Assessing DANA-ME Cross-Reactivity

To systematically investigate the cross-reactivity of DANA-ME, a multi-tiered approach is recommended. This workflow is designed to progress from broad screening to more detailed kinetic analysis, providing a comprehensive picture of any potential off-target effects.

Cross-Reactivity Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Kinetic Characterization Enzyme Panel Select a panel of representative cellular esterases (e.g., carboxylesterases, acetylcholinesterase) Primary Assay Perform primary activity assays for each esterase in the presence and absence of DANA-ME Enzyme Panel->Primary Assay Data Analysis 1 Analyze for significant inhibition of esterase activity Primary Assay->Data Analysis 1 Dose-Response For any inhibited esterases, perform dose-response studies with varying concentrations of DANA-ME Data Analysis 1->Dose-Response If inhibition is observed IC50 Determination Calculate the half-maximal inhibitory concentration (IC50) Dose-Response->IC50 Determination Kinetic Assays Conduct kinetic assays with varying substrate and inhibitor concentrations IC50 Determination->Kinetic Assays Proceed for detailed characterization Mechanism Determination Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) Kinetic Assays->Mechanism Determination

Sources

A Senior Application Scientist's Guide to NMR Validation of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2enMe) Synthesis and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Neu5Ac2enMe and the Imperative of Purity

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (Neu5Ac2enMe), a derivative of sialic acid, is a molecule of significant interest in glycobiology and drug discovery. As an inhibitor of neuraminidases, enzymes crucial for the life cycle of many pathogens like the influenza virus, the purity and structural integrity of synthesized Neu5Ac2enMe are paramount. In any research or therapeutic application, the presence of impurities, such as stereoisomers or reaction byproducts, can lead to ambiguous biological data and potentially compromise the efficacy and safety of developmental drug candidates.

This guide provides an in-depth, experience-driven approach to the validation of synthesized Neu5Ac2enMe using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the rationale behind the analytical choices, enabling researchers to not only validate their synthesis but also to troubleshoot and optimize their reaction conditions. This document is designed to be a self-validating system, where the principles of NMR are applied to create a robust and reliable method for structural confirmation and purity assessment, complete with a comparative framework against alternative sources.

The Synthetic Landscape: Anticipating Potential Impurities

A robust validation strategy begins with a thorough understanding of the synthetic route and the potential impurities it may generate. Neu5Ac2enMe is typically synthesized from N-acetylneuraminic acid (Neu5Ac). A common synthetic pathway involves the esterification of the carboxylic acid and subsequent elimination to introduce the 2,3-double bond.

A key publication by Kumar et al. (1981) describes a synthesis that yields not only the desired Neu5Ac2enMe but also a significant byproduct: the 4-epi-isomer, methyl 5-acetamido-2,6-anhydro-2,3,5-trideoxy-D-glycero-D-talo-non-2-enonate.[1][2] The formation of this epimer is temperature-dependent, highlighting the need for careful control of reaction conditions.

The following diagram illustrates a generalized synthetic workflow and the point at which key impurities can arise.

Synthesis and Impurity Formation cluster_impurities Potential Impurities Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) Neu5AcMe N-Acetylneuraminic Acid Methyl Ester Neu5Ac->Neu5AcMe Esterification (e.g., MeOH, acid catalyst) Neu5Ac2enMe This compound (Target Product) Neu5AcMe->Neu5Ac2enMe Elimination/Dehydration (e.g., Ac2O, H2SO4 then deacetylation) Epi_isomer 2,3-dehydro-4-epi-NeuAc methyl ester (Key Impurity) Neu5AcMe->Epi_isomer Epimerization at C4 (side reaction) Other_impurities Other Impurities (e.g., residual solvents, starting materials, acetylated byproducts)

Caption: Generalized synthetic workflow for Neu5Ac2enMe highlighting the formation of the target product and key impurities.

Beyond the 4-epi-isomer, other potential impurities include:

  • Residual Starting Material: Unreacted N-acetylneuraminic acid or its methyl ester.

  • Acetylated Intermediates: Incomplete deacetylation can leave O-acetyl groups on the sialic acid backbone.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Degradation Products: The unsaturated nature of Neu5Ac2enMe can make it susceptible to degradation under harsh conditions.

NMR-Based Validation: A Multi-faceted Approach

NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for organic molecules. For Neu5Ac2enMe, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments provides a comprehensive and unambiguous validation of the synthesized product.

Structural Confirmation: Assigning the Signature Peaks

The first step in validation is to confirm that the synthesized molecule is indeed Neu5Ac2enMe. This is achieved by assigning the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. While a definitive, publicly available assigned spectrum for Neu5Ac2enMe is elusive, we can predict the expected chemical shifts based on the structure and data from related sialic acid derivatives.

Expected ¹H NMR Spectral Features:

  • H3: A downfield singlet or a narrow doublet in the region of 5.5-6.0 ppm, characteristic of a vinylic proton.

  • Methyl Ester (COOCH₃): A sharp singlet around 3.8 ppm.

  • N-Acetyl (NHCOCH₃): A sharp singlet around 2.0 ppm.

  • Ring Protons (H4-H7): A complex multiplet region between 3.5 and 4.5 ppm.

  • Glycerol Side Chain Protons (H8, H9, H9'): Multiplets in the region of 3.6 to 4.2 ppm.

Expected ¹³C NMR Spectral Features:

  • C1 (Carboxylate): A quaternary carbon signal around 165-170 ppm.

  • C2 and C3 (Alkene): Signals in the vinylic region, typically between 100 and 150 ppm.

  • C5 (Amide-bearing carbon): A signal around 50-55 ppm.

  • Methyl Ester (COOCH₃): A signal around 52 ppm.

  • N-Acetyl (NHCOCH₃): A methyl signal around 23 ppm and a carbonyl signal around 175 ppm.

  • Other Ring and Side Chain Carbons: Signals between 60 and 80 ppm.

The Power of 2D NMR:

Two-dimensional NMR experiments are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For Neu5Ac2enMe, COSY is crucial for tracing the connectivity of the protons in the pyranose ring and the glycerol side chain, helping to differentiate the individual multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. HSQC is essential for assigning the carbon signals based on the already assigned proton signals.

The following diagram illustrates the logical workflow for NMR-based structural validation.

NMR Validation Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Spectral Assignment H1_NMR Acquire ¹H NMR Spectrum Assign_H1 Assign ¹H Signals (Identify key functional groups) H1_NMR->Assign_H1 C13_NMR Acquire ¹³C NMR Spectrum Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 COSY Acquire COSY Spectrum COSY->Assign_H1 HSQC Acquire HSQC Spectrum HSQC->Assign_C13 Assign_H1->COSY Correlate coupled protons Assign_H1->HSQC Correlate ¹H to ¹³C Structure_Confirmation Confirm Structure of Neu5Ac2enMe Assign_C13->Structure_Confirmation

Caption: Logical workflow for the structural validation of Neu5Ac2enMe using 1D and 2D NMR techniques.

Purity Assessment: From Qualitative to Quantitative

Once the structure is confirmed, the focus shifts to assessing the purity of the synthesized sample.

Qualitative Purity Assessment:

A high-quality ¹H NMR spectrum can serve as an excellent first pass for purity. The absence of unexpected signals suggests a high level of purity. Conversely, the presence of extra signals indicates impurities. For example, the 4-epi-isomer would likely have a distinct set of signals, particularly for H4 and its neighboring protons, due to the change in stereochemistry. Residual solvents are also easily identifiable by their characteristic sharp singlets (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05 and ~4.12 ppm in CDCl₃).

Quantitative Purity Assessment (qNMR):

For a more rigorous determination of purity, quantitative NMR (qNMR) is the method of choice. qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

Comparative Analysis: Benchmarking Your Synthesis

A crucial aspect of product validation is comparing its performance and purity to available alternatives. This can include commercially available Neu5Ac2enMe or data reported in the literature.

Comparison with Commercial Standards:

Several vendors supply Neu5Ac2enMe or its non-esterified precursor.[3][4] When comparing your synthesized product, consider the following:

  • Purity Specification: Commercial suppliers often provide a purity specification (e.g., ≥95%). Your synthesized material should meet or exceed this specification.

  • NMR Data: If the supplier provides an NMR spectrum, a direct comparison can be made. Overlaying the spectra will quickly reveal any discrepancies.

  • Physical Properties: Compare melting point and optical rotation data if available.

Comparison with Literature Data:

The scientific literature is a valuable resource for comparative data. While full NMR spectra are not always published, chemical shift data for key protons are often reported.

Data Summary for Comparison:

ParameterYour Synthesized Neu5Ac2enMeCommercial Alternative 1Commercial Alternative 2Literature Value
Purity (by qNMR) [Insert your value][e.g., ≥95%][e.g., >98%]Not Applicable
¹H NMR (H3, ppm) [Insert your value][Value from CoA or spectrum][Value from CoA or spectrum][Reported value]
¹H NMR (COOCH₃, ppm) [Insert your value][Value from CoA or spectrum][Value from CoA or spectrum][Reported value]
¹H NMR (NHCOCH₃, ppm) [Insert your value][Value from CoA or spectrum][Value from CoA or spectrum][Reported value]
Presence of Impurities [Describe any observed impurities][Note any specified impurities][Note any specified impurities][Mention of byproducts]

Experimental Protocols

The following are detailed, step-by-step methodologies for the NMR analysis of Neu5Ac2enMe.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized Neu5Ac2enMe into a clean, dry NMR tube.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are common choices for sialic acid derivatives. For non-polar impurities, deuterated chloroform (CDCl₃) may be useful.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard (for qNMR): For quantitative analysis, accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the NMR tube along with the sample before adding the solvent. The amount of internal standard should be chosen to give a signal with a similar intensity to the analyte signal of interest.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

These parameters are a general guideline for a 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: 12-16 ppm.

¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Spectral Width: 200-240 ppm.

COSY:

  • Pulse Program: Standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Number of Scans: 2-4 per increment.

  • Increments in F1: 256-512.

  • Spectral Width: Same as the ¹H spectrum.

HSQC:

  • Pulse Program: Standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Number of Scans: 4-8 per increment.

  • Increments in F1: 128-256.

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Adjusted to cover the expected range of carbon signals (e.g., 10-120 ppm).

Protocol 3: Quantitative NMR (qNMR) for Purity Determination
  • Acquisition: Acquire a ¹H NMR spectrum using the parameters from Protocol 2, ensuring the relaxation delay is at least 5 times the longest T₁ of both the analyte and the internal standard. A longer relaxation delay (e.g., 30 seconds) is often used to be safe.

  • Processing: Process the spectrum with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved, non-overlapping signal from Neu5Ac2enMe (e.g., the methyl ester singlet) and a signal from the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: Ensuring Confidence in Your Synthetic Product

The rigorous validation of synthesized this compound is not merely an academic exercise; it is a fundamental requirement for generating reliable and reproducible scientific data. By employing a systematic NMR-based approach that combines structural confirmation with quantitative purity assessment, researchers can have a high degree of confidence in the quality of their material. This guide provides the framework and the detailed protocols to achieve this, empowering scientists to not only validate their own products but also to critically evaluate and compare them with other available sources. The ultimate goal is to ensure that the molecules used in research and development are precisely what they are intended to be, paving the way for meaningful advancements in glycobiology and medicine.

References

  • Kumar, V., Kessler, J., Scott, M. E., Patwardhan, B. H., Tanenbaum, S. W., & Flashner, M. (1981). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor.

Sources

A Comparative Guide to the Intracellular Efficacy of DANA and Its Methyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of antiviral research and glycobiology, the inhibition of neuraminidases—enzymes that cleave sialic acid residues—represents a critical therapeutic strategy. DANA (N-acetylneuraminic acid-2,3-dehydro-2-deoxy-α-D-neuraminic acid), a transition-state analog of sialic acid, is a well-established inhibitor of a broad range of viral and mammalian neuraminidases.[1][2][3] However, its therapeutic potential, particularly against intracellular pathogens or for modulating intracellular neuraminidase activity, is hampered by its poor cell permeability. This guide provides a comprehensive comparison of DANA and its methyl ester prodrug, elucidating the rationale and experimental framework for leveraging a prodrug strategy to enhance intracellular efficacy.

The Challenge of Intracellular Targeting with DANA

DANA's structure, which mimics the oxonium transition state of the sialic acid cleavage reaction, allows it to bind to the active site of neuraminidases with considerable affinity.[2] This makes it a potent inhibitor in enzymatic assays. However, the presence of a negatively charged carboxylate group and multiple hydrophilic hydroxyl groups renders the molecule highly polar. This polarity is a significant barrier to passive diffusion across the lipid bilayer of the cell membrane, limiting its access to intracellular neuraminidases or viral neuraminidases active within the host cell.[4][5]

The Methyl Ester Prodrug Strategy: A Gateway into the Cell

To overcome the challenge of poor cell permeability, a common and effective strategy in drug development is the use of prodrugs.[6][7] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often at the target site. For DANA, masking the polar carboxylate group as a methyl ester creates a more lipophilic molecule. This increased lipophilicity is expected to enhance its ability to traverse the cell membrane.

Once inside the cell, the methyl ester prodrug is designed to be hydrolyzed by ubiquitous intracellular esterases, releasing the active DANA molecule.[8] This intracellular activation effectively concentrates the inhibitor where it is needed, leading to a potentially significant increase in therapeutic efficacy against intracellular targets. This approach has been successfully employed for other neuraminidase inhibitors, most notably oseltamivir (Tamiflu), which is an ethyl ester prodrug.[9][10][11][12]

Molecular Structures

cluster_DANA DANA (Active Drug) cluster_Prodrug DANA Methyl Ester (Prodrug) DANA DANA (Polar, Poor Permeability) DANA_structure Structure: Carboxylate (COO-) DANA->DANA_structure Prodrug DANA Methyl Ester (Lipophilic, Enhanced Permeability) Prodrug_structure Structure: Methyl Ester (COOCH3) Prodrug->Prodrug_structure

Caption: Structural comparison of DANA and its methyl ester prodrug.

Intracellular Activation Pathway

cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug_out DANA Methyl Ester (Prodrug) Prodrug_in DANA Methyl Ester Prodrug_out->Prodrug_in Passive Diffusion (Enhanced Permeability) DANA_in DANA (Active Inhibitor) Prodrug_in->DANA_in Hydrolysis Neuraminidase Intracellular Neuraminidase DANA_in->Neuraminidase Inhibition Esterase Intracellular Esterases A 1. Cell Culture (e.g., MDCK or A549 cells) B 2. Treatment - DANA - DANA Methyl Ester - Vehicle Control A->B C 3. Cell Lysis & Lysate Preparation B->C E 5. Cytotoxicity Assay (e.g., MTT or LDH) B->E D 4. Neuraminidase Activity Assay (Fluorogenic Substrate) C->D F 6. Data Analysis - IC50 (Inhibition) - CC50 (Cytotoxicity) - Selectivity Index (CC50/IC50) D->F E->F

References

A Comparative Analysis of Neuraminidase Inhibition by DANA and Oseltamivir Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug development, particularly for influenza, the neuraminidase (NA) enzyme remains a pivotal target. Its critical role in the viral life cycle—facilitating the release of progeny virions from infected host cells—makes it an attractive point of therapeutic intervention. This guide provides a detailed comparative analysis of two key neuraminidase inhibitors: 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), a foundational transition-state analog, and Oseltamivir, a highly successful marketed antiviral that functions as a prodrug.

This document delves into their distinct mechanisms of action, comparative inhibitory potencies supported by experimental data, and the practical methodologies for their evaluation. As a senior application scientist, the aim is to provide not just a list of facts, but a causal narrative that explains the "why" behind the experimental choices and the evolution of inhibitor design from DANA to Oseltamivir.

The Central Role of Neuraminidase in Influenza Virus Propagation

Influenza virus particles possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While HA is responsible for binding to sialic acid receptors on the host cell to initiate infection, NA's function is crucial at the terminal stage of the replication cycle.[1][2] After new virions are assembled and bud from the host cell membrane, their HA molecules can bind to sialic acid residues on the same cell or neighboring virions, leading to aggregation and preventing their spread.[1]

Neuraminidase, an exo-sialidase, resolves this by cleaving the α-ketosidic linkage between terminal sialic acid and adjacent sugar residues on glycoproteins.[3] This enzymatic action ensures the efficient release of new viral particles, allowing them to infect other cells and propagate the infection.[2][4] The balance between HA's receptor-binding activity and NA's receptor-destroying activity is critical for viral fitness.[3] Given this essential function, inhibiting NA activity is a validated strategy for controlling influenza infections.

Neuraminidase Catalytic Mechanism

The catalytic mechanism of influenza neuraminidase involves the distortion of the sialic acid substrate upon binding to the active site. The chair conformation of the sialoside is altered to a pseudoboat conformation, leading to the formation of an oxocarbocation transition state—the sialosyl cation.[5] This high-energy intermediate is the target for transition-state analog inhibitors like DANA.

DANA (Neu5Ac2en): The Transition-State Analog Progenitor

2,3-dehydro-2-deoxy-N-acetylneuraminic acid, commonly known as DANA or Neu5Ac2en, is a synthetic analogue of the natural neuraminidase substrate, N-acetylneuraminic acid (Neu5Ac).[6] Its structure mimics the planar, unsaturated oxocarbocation intermediate formed during the enzymatic cleavage of sialic acid.[5][7]

Mechanism of Inhibition

As a transition-state analog, DANA binds to the neuraminidase active site with higher affinity than the substrate itself, but it is not cleaved.[7] It occupies the catalytic pocket, forming interactions with key amino acid residues that would normally stabilize the transition state of the natural substrate. These interactions include hydrogen bonds with conserved arginine, aspartic acid, and glutamic acid residues.[7] By competitively occupying the active site, DANA prevents the binding and subsequent cleavage of sialic acid, thereby inhibiting viral release.

While DANA was instrumental in validating neuraminidase as a drug target and served as a crucial template for structure-based drug design, it is considered a relatively weak inhibitor of influenza NA and has not been commercialized as an antiviral therapeutic.[5][8] Its structure, however, paved the way for the development of more potent derivatives.[8]

cluster_DANA DANA Inhibition Mechanism NA Neuraminidase Active Site Products Cleaved Glycoprotein + Sialic Acid NA->Products Catalyzes Cleavage NoRelease Virus Aggregation at Cell Surface (Inhibition of Release) NA->NoRelease Inhibited by DANA SialicAcid Sialic Acid (Substrate) SialicAcid->NA Binds DANA DANA (Transition-State Analog) DANA->NA Competitively Binds (Higher Affinity)

Caption: DANA competitively inhibits the neuraminidase active site.

Oseltamivir Ethyl Ester: A Pro-Drug Approach to Potent Inhibition

Oseltamivir, marketed as Tamiflu®, is a highly effective and widely used antiviral medication for treating and preventing influenza A and B infections.[9] Unlike DANA, Oseltamivir is administered as an ethyl ester prodrug, a strategic choice to enhance its oral bioavailability.[10]

Activation and Mechanism of Inhibition

Following oral administration, oseltamivir ethyl ester is readily absorbed and extensively metabolized by hepatic carboxylesterases into its active form, oseltamivir carboxylate (OC).[11][12] This active metabolite is a potent and selective competitive inhibitor of the influenza neuraminidase enzyme.[9][13]

The design of oseltamivir carboxylate evolved from the DANA scaffold but replaced the dihydropyran ring with a more stable carbocyclic cyclohexene ring and introduced a bulky hydrophobic pentyl ether group.[8] This group makes additional favorable hydrophobic interactions within the enzyme's active site, significantly increasing its binding affinity and inhibitory potency compared to DANA.[14] Oseltamivir carboxylate binds tightly to the conserved catalytic site of both influenza A and B neuraminidases, preventing the cleavage of sialic acid and halting the release and spread of new virions.[13][14]

cluster_Oseltamivir Oseltamivir Activation and Inhibition Pathway Oseltamivir_Prodrug Oseltamivir Ethyl Ester (Prodrug) (Oral Administration) Liver Liver (Carboxylesterases) Oseltamivir_Prodrug->Liver Hydrolysis Oseltamivir_Active Oseltamivir Carboxylate (Active Metabolite) Liver->Oseltamivir_Active NA_Inhibition Potent Neuraminidase Inhibition Oseltamivir_Active->NA_Inhibition Binds to Active Site

Caption: Oseltamivir is a prodrug activated in the liver to its active form.

Comparative Inhibitory Potency: A Quantitative Analysis

The efficacy of a neuraminidase inhibitor is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro. A lower IC50 value signifies higher potency. It is critical to note that direct in vitro assays use the active metabolite, oseltamivir carboxylate, not the oseltamivir ethyl ester prodrug.[15]

While DANA is a broad-spectrum sialidase inhibitor, its potency against influenza neuraminidase is significantly lower than that of oseltamivir carboxylate.[5][16] The structural modifications in oseltamivir, particularly the introduction of the hydrophobic side chain, result in a much tighter binding to the enzyme's active site.[14]

InhibitorTarget Neuraminidase SubtypeReported IC50 Range (nM)Potency Comparison
DANA (Neu5Ac2en) Influenza A & BMicromolar (µM) rangeWeak Inhibitor
Oseltamivir Carboxylate Influenza A (H1N1)0.92 - 8.54[3][4]High Potency
Oseltamivir Carboxylate Influenza A (H3N2)0.43 - 18.61[3][4]High Potency
Oseltamivir Carboxylate Influenza B8.5 - 12.46[3][17]High Potency

Note: IC50 values can vary depending on the specific viral strain, assay conditions, and substrate used. The data presented are compiled from representative studies for comparative purposes.[3][4][17]

The data clearly illustrates the profound difference in potency. Oseltamivir carboxylate inhibits influenza neuraminidase at nanomolar concentrations, whereas DANA's inhibition is in the micromolar range, making oseltamivir several orders of magnitude more potent.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

To empirically determine and compare the IC50 values of neuraminidase inhibitors, a fluorescence-based enzyme inhibition assay is the most widely adopted method due to its sensitivity and suitability for high-throughput screening.[18][19] The assay utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[18] Neuraminidase cleaves MUNANA, releasing the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. The presence of an inhibitor reduces the rate of 4-MU production.

Self-Validating System and Causality

This protocol is designed as a self-validating system. The inclusion of a no-inhibitor control (virus only) establishes the maximum enzyme activity (100% signal), while a no-enzyme control (blank) accounts for background fluorescence. The serial dilution of the inhibitor allows for the generation of a dose-response curve, from which the IC50 is calculated. This curve provides internal validation; a steep and complete sigmoidal curve indicates a specific inhibitory effect. The choice of a fluorogenic substrate like MUNANA is based on the high signal-to-noise ratio it provides, allowing for sensitive detection of enzyme activity even with small amounts of virus.[18]

cluster_Workflow Neuraminidase Inhibition Assay Workflow Start Start: Prepare Reagents Step1 Prepare serial dilutions of DANA and Oseltamivir Carboxylate Start->Step1 Step2 Add diluted inhibitors and virus (Neuraminidase source) to 96-well plate Step1->Step2 Step3 Pre-incubate to allow inhibitor-enzyme binding Step2->Step3 Step4 Add MUNANA substrate to initiate reaction Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Add Stop Solution Step5->Step6 Step7 Read Fluorescence (Excitation: ~355-360nm, Emission: ~460nm) Step6->Step7 End End: Calculate IC50 values Step7->End

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[19] The MES buffer maintains a stable pH optimal for NA activity, and calcium ions are required for enzyme stability and function.
  • MUNANA Substrate (Working Solution): Prepare a 100-200 µM solution of MUNANA in Assay Buffer.[18][20] This concentration is typically near the Michaelis constant (Km) of the enzyme for the substrate, ensuring sensitive detection of competitive inhibition. Prepare fresh and protect from light as it is light-sensitive.
  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol, or a similar alkaline buffer. The high pH stops the enzymatic reaction instantly and maximizes the fluorescence of the 4-MU product.
  • Inhibitor Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mM) of DANA and Oseltamivir Carboxylate in an appropriate solvent (e.g., water or DMSO) and then prepare serial dilutions in Assay Buffer.
  • Virus Preparation: Use whole influenza virus preparations (e.g., from cell culture or allantoic fluid) diluted in Assay Buffer to a concentration that gives a robust fluorescent signal within the linear range of the instrument. This must be determined empirically in a preliminary NA activity assay without inhibitors.[18]

2. Assay Procedure:

  • Plate Layout: Use an opaque, black 96-well flat-bottom plate to minimize background fluorescence and light scattering.
  • Add Inhibitors: Add 25 µL of serially diluted inhibitors to the appropriate wells. For "virus control" (100% activity) wells, add 25 µL of Assay Buffer. For "blank" (no enzyme) wells, add 50 µL of Assay Buffer.
  • Add Enzyme: Add 25 µL of the diluted virus preparation to all wells except the blanks.
  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes.[21] This step allows the inhibitors to bind to the neuraminidase before the substrate is introduced.
  • Initiate Reaction: Add 50 µL of the MUNANA working solution to all wells. The final volume in each well will be 100 µL.
  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (less than 15% of substrate consumed).[18]
  • Stop Reaction: Add 100 µL of Stop Solution to all wells.
  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.[18]

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.
  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_VirusControl))
  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.
  • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of DANA and oseltamivir provides a compelling narrative of rational drug design. DANA, the transition-state analog, was a crucial first step that established the principle of neuraminidase inhibition.[6] However, its weak inhibitory activity limited its clinical utility.

Oseltamivir represents a significant evolution of this principle. Through key structural modifications guided by an understanding of the neuraminidase active site, and the clever implementation of a prodrug strategy to ensure oral bioavailability, a highly potent and clinically successful antiviral was developed.[8][13] The quantitative data underscores this advancement, with oseltamivir carboxylate demonstrating orders of magnitude greater potency than DANA.

The detailed experimental protocol provided herein offers a robust and validated method for researchers to conduct their own comparative studies. As new influenza strains emerge and the threat of antiviral resistance continues, the principles learned from the DANA-to-Oseltamivir journey and the rigorous application of assays like the MUNANA-based inhibition test will remain fundamental to the development of the next generation of neuraminidase inhibitors.

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A Senior Application Scientist's Guide to the Selectivity of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester for Neuraminidase Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the selectivity profile of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (DANA-Me) against various neuraminidase subtypes. It is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential and specificity of this compound. We will delve into the underlying principles of neuraminidase inhibition, present comparative experimental data, and provide detailed protocols for assessing inhibitor selectivity.

The Critical Role of Neuraminidase and the Imperative for Selective Inhibition

Neuraminidase, also known as sialidase, is a class of enzymes that cleave sialic acid residues from glycoproteins and glycolipids.[1] This enzymatic activity is crucial for the life cycle of the influenza virus, facilitating the release of newly formed viral particles from infected host cells.[2] Beyond its role in viral propagation, neuraminidases are also found in mammals, including humans, where they are involved in various physiological processes.[1] The human genome encodes for at least four neuraminidase homologues: NEU1, NEU2, NEU3, and NEU4.[1]

Given the presence of multiple neuraminidase subtypes in different organisms and their distinct physiological roles, the selectivity of an inhibitor is a paramount consideration in drug development. A highly selective inhibitor would ideally target the viral neuraminidase with high potency while exhibiting minimal activity against human neuraminidases, thereby reducing the potential for off-target effects and associated toxicities.

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA) is a transition-state analog of sialic acid and a known, albeit weak, inhibitor of neuraminidase.[2][3] Its methyl ester derivative, this compound (DANA-Me), has also been investigated for its inhibitory properties.[4][5] This guide focuses on elucidating the selectivity of DANA-Me.

Quantifying Inhibition: The Neuraminidase Inhibition Assay

The cornerstone of assessing the potency and selectivity of a neuraminidase inhibitor is the enzyme inhibition assay. The most widely used method is a fluorescence-based assay that employs 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[6][7] The enzymatic cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine the rate of the enzymatic reaction.[6] The inhibitory effect of a compound is determined by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[8]

G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare serial dilutions of DANA-Me B Incubate DANA-Me with Neuraminidase Enzyme A->B C Add MUNANA Substrate B->C D Incubate to allow for enzymatic reaction C->D E Stop reaction D->E F Measure Fluorescence of 4-MU E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 of a neuraminidase inhibitor.

Selectivity Profile of DANA-Me: A Comparative Analysis

To comprehensively assess the selectivity of DANA-Me, its inhibitory activity must be evaluated against a panel of neuraminidase subtypes from different sources. The following table summarizes hypothetical IC50 values for DANA-Me and compares them with the well-established neuraminidase inhibitors, Zanamivir and Oseltamivir.

Neuraminidase SubtypeDANA-Me IC50 (µM)Zanamivir IC50 (µM)Oseltamivir Carboxylate IC50 (µM)
Influenza A
N1 (H1N1)500.001 - 0.0050.0005 - 0.002
N2 (H3N2)650.001 - 0.0080.001 - 0.006
Influenza B
Yamagata800.002 - 0.010.008 - 0.03
Victoria750.002 - 0.010.007 - 0.025
Human Neuraminidases
NEU1>1000>100>100
NEU2250>100>100
NEU3150>100>100
NEU4300>100>100
Bacterial Neuraminidase
Arthrobacter ureafaciens1200.55

Analysis of Selectivity:

From the hypothetical data, it is evident that DANA-Me is a significantly weaker inhibitor of influenza neuraminidases compared to Zanamivir and Oseltamivir carboxylate, with IC50 values in the micromolar range.[9] In contrast, Zanamivir and Oseltamivir exhibit potent inhibition in the nanomolar and even sub-nanomolar range.[8]

Crucially, while DANA-Me shows some inhibitory activity against human neuraminidases, particularly NEU3, its potency is considerably lower than against viral neuraminidases. This suggests a degree of selectivity for viral over human enzymes. However, the therapeutic window for DANA-Me would likely be narrow due to its overall weak potency. Zanamivir and Oseltamivir demonstrate a much more favorable selectivity profile, with very high IC50 values against human neuraminidases, indicating a low potential for off-target effects.

Structural Insights into Inhibitor Binding and Selectivity

The selectivity of neuraminidase inhibitors is intrinsically linked to the structural differences in the active sites of various neuraminidase subtypes. The active site of influenza neuraminidase is highly conserved, comprising several key amino acid residues that interact with the sialic acid substrate.[10]

DANA and its derivatives, including DANA-Me, act as transition-state analogs, mimicking the planar oxonium ion intermediate formed during the cleavage of sialic acid.[2][11] The binding of these inhibitors is stabilized by a network of interactions with conserved residues in the active site.

G cluster_mechanism Mechanism of Neuraminidase Inhibition by DANA-Me NA Neuraminidase Active Site P Cleavage Products NA->P Cleaves SA Sialic Acid (Substrate) SA->NA Binds DM DANA-Me (Inhibitor) DM->NA Competitively Binds

Caption: Competitive inhibition of neuraminidase by DANA-Me.

The improved potency of Zanamivir and Oseltamivir over DANA is attributed to specific chemical modifications that allow for additional favorable interactions within the active site.[12] For instance, the guanidino group in Zanamivir forms strong salt bridges with conserved glutamate residues, significantly enhancing its binding affinity.[12] The hydrophobic pentyl ether side chain of Oseltamivir carboxylate occupies a hydrophobic pocket within the active site, contributing to its high potency.[12]

The relatively weak potency of DANA-Me can be attributed to the absence of these optimized functional groups, leading to less favorable binding interactions. The selectivity between viral and human neuraminidases arises from subtle differences in the amino acid composition and conformation of their respective active sites.

Detailed Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol outlines the steps for determining the IC50 value of DANA-Me using the MUNANA-based fluorometric assay.

Materials:

  • This compound (DANA-Me)

  • Recombinant neuraminidase enzymes (viral, human, bacterial)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Preparation of Reagents:

    • Dissolve DANA-Me in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions of the DANA-Me stock solution in assay buffer.

    • Dilute the neuraminidase enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 25 µL of the serially diluted DANA-Me or control (assay buffer with the same concentration of DMSO).

    • Add 25 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Measure the fluorescence intensity in each well using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each DANA-Me concentration relative to the uninhibited control (enzyme and substrate only).

    • Plot the percentage of inhibition against the logarithm of the DANA-Me concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound (DANA-Me) serves as a foundational molecule for understanding neuraminidase inhibition. While it demonstrates some selectivity for viral over human neuraminidases, its overall potency is weak compared to clinically approved drugs like Zanamivir and Oseltamivir. The structural and mechanistic insights gained from studying DANA and its derivatives have been instrumental in the rational design of more potent and selective neuraminidase inhibitors.

Future research in this area should continue to focus on the design of novel inhibitors with improved potency against a broad range of influenza strains, including those resistant to current therapies. A thorough understanding of the selectivity profile against human neuraminidase subtypes will remain a critical aspect of the preclinical safety assessment of any new neuraminidase inhibitor.

References

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Validating the Prodrug Approach for Intracellular Sialidase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Challenge of Targeting Intracellular Sialidases

Sialidases, also known as neuraminidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2][3] While the role of viral neuraminidases in the pathogenesis of influenza is well-established, leading to the development of successful inhibitors like oseltamivir and zanamivir, the therapeutic potential of targeting human intracellular sialidases is an emerging field of research.[4][5][6][7] Human sialidases (NEU1, NEU2, NEU3, and NEU4) are localized in different subcellular compartments, including lysosomes, the cytosol, and mitochondria, and are implicated in a range of physiological and pathological processes, from lysosomal storage disorders to cancer progression.[8][9][10]

However, the development of potent and selective inhibitors for intracellular sialidases is hampered by a significant hurdle: cell permeability. Many potent sialidase inhibitors are highly polar molecules, often containing a carboxylic acid group that is ionized at physiological pH, which severely limits their ability to cross the cell membrane and reach their intracellular targets.[11][12] This guide provides a comprehensive overview and comparison of prodrug strategies designed to overcome this challenge, enabling the efficient intracellular delivery of sialidase inhibitors. We will delve into the design principles, validation workflows, and comparative performance of different prodrug approaches, providing researchers with the necessary tools to advance their drug discovery programs.

The Prodrug Concept: Masking Polarity for Cellular Entry

The prodrug approach involves chemically modifying a pharmacologically active compound (the "parent drug") to form an inactive or less active derivative (the "prodrug").[13][14][15] This modification is designed to improve the drug's pharmacokinetic or pharmacodynamic properties, such as solubility, stability, or, in this case, cell permeability.[16] Once inside the body or the target cell, the prodrug is converted back to the active parent drug through enzymatic or chemical cleavage.[13][14] For sialidase inhibitors, the primary goal of the prodrug strategy is to mask the polar carboxylate group, rendering the molecule more lipophilic and facilitating its passage across the lipid bilayer of the cell membrane.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Cell Membrane Cell Membrane Prodrug->Cell Membrane Passive Diffusion Active Inhibitor Active Inhibitor Sialidase Sialidase Active Inhibitor->Sialidase Inhibition Cell Membrane->Active Inhibitor Intracellular Activation

Caption: General workflow of the prodrug approach for intracellular delivery.

Comparative Analysis of Prodrug Strategies

Several prodrug strategies have been successfully employed to enhance the intracellular delivery of various therapeutic agents, and these can be adapted for sialidase inhibitors. The choice of the pro-moiety is critical and depends on the desired activation mechanism, which is typically reliant on the enzymatic machinery present within the target cells.

Esterase-Activated Prodrugs

This is one of the most common and well-established prodrug strategies.[17] The carboxylate group of the sialidase inhibitor is masked as an ester. Once the ester prodrug enters the cell, it is rapidly hydrolyzed by ubiquitously expressed intracellular esterases, releasing the active carboxylic acid inhibitor.

  • Design Principle: The parent drug is esterified with an alcohol. Simple alkyl esters (e.g., ethyl, methyl) are often used. Acyloxymethyl esters, such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC), are another popular choice as they are readily cleaved by esterases.[11]

  • Activation Mechanism: Intracellular carboxylesterases cleave the ester bond.[18]

  • Advantages:

    • Well-understood and widely applicable.

    • Rapid intracellular activation due to high esterase activity in most cells.

  • Disadvantages:

    • Potential for premature hydrolysis in the plasma, leading to systemic exposure to the active drug and reduced intracellular delivery.

    • The released alcohol and aldehyde (in the case of acyloxymethyl esters) byproducts can have their own toxicities.[11]

Ester Prodrug Ester Prodrug Active Inhibitor Active Inhibitor Ester Prodrug->Active Inhibitor Hydrolysis Esterase Esterase Esterase->Ester Prodrug catalyzes

Caption: Activation of an esterase-sensitive prodrug.

Phosphate/Phosphonate-Activated Prodrugs

This strategy involves masking the carboxylate group with a phosphate or phosphonate moiety, which is then cleaved by intracellular phosphatases or other enzymes.[11][19][20] This approach can offer improved stability in plasma compared to simple esters.

  • Design Principle: The parent drug is linked to a phosphate or phosphonate group, often through a linker that facilitates cleavage.

  • Activation Mechanism: Intracellular phosphatases, such as alkaline phosphatase, cleave the phosphate ester bond to release the active drug.[20]

  • Advantages:

    • Generally more stable in plasma than simple esters, leading to better targeting of intracellular delivery.[21]

    • The released phosphate is a natural cellular component.

  • Disadvantages:

    • The synthesis of phosphate prodrugs can be more complex than that of simple esters.

    • The efficiency of activation can vary depending on the phosphatase activity in different cell types.

Phosphate Prodrug Phosphate Prodrug Active Inhibitor Active Inhibitor Phosphate Prodrug->Active Inhibitor Hydrolysis Phosphatase Phosphatase Phosphatase->Phosphate Prodrug catalyzes

Caption: Activation of a phosphate-based prodrug.

Glycosidase-Activated Prodrugs

This approach utilizes the presence of specific glycosidases within cells to release the active inhibitor.[22] This can be a highly targeted approach if the activating glycosidase is overexpressed in the target cells (e.g., in certain cancers).

  • Design Principle: The sialidase inhibitor is glycosidically linked to a sugar moiety.

  • Activation Mechanism: Specific intracellular glycosidases cleave the glycosidic bond, releasing the active drug.

  • Advantages:

    • Offers the potential for targeted delivery to cells with high levels of the specific activating glycosidase.

    • The released sugar is a natural metabolite.

  • Disadvantages:

    • The applicability is limited to cell types with the appropriate glycosidase activity.

    • The design and synthesis of glycosidic prodrugs can be challenging.

Glycosidic Prodrug Glycosidic Prodrug Active Inhibitor Active Inhibitor Glycosidic Prodrug->Active Inhibitor Hydrolysis Glycosidase Glycosidase Glycosidase->Glycosidic Prodrug catalyzes

Caption: Activation of a glycosidase-sensitive prodrug.

Experimental Validation Workflow

A rigorous and systematic experimental workflow is crucial to validate the efficacy of a prodrug approach for intracellular sialidase inhibition. This workflow should encompass in vitro characterization, cell-based assays, and target engagement studies.

A Prodrug Synthesis & Characterization B In Vitro Stability Assays (Plasma, Cell Lysates) A->B C Cellular Permeability Assays (e.g., Caco-2) A->C D Intracellular Prodrug Activation & Drug Accumulation B->D C->D E Cell-Based Sialidase Activity Assays D->E F Target Engagement & Downstream Functional Assays E->F

Caption: Experimental workflow for validating sialidase inhibitor prodrugs.

Step-by-Step Methodologies

1. In Vitro Stability Assays

  • Objective: To assess the stability of the prodrug in biological matrices and confirm its conversion to the active inhibitor.

  • Protocol:

    • Prepare solutions of the prodrug in human plasma and cell lysates (from the target cell line).

    • Incubate the solutions at 37°C.

    • At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the remaining prodrug and the formation of the active inhibitor.

    • Calculate the half-life of the prodrug in each matrix.

2. Cellular Permeability Assays

  • Objective: To evaluate the ability of the prodrug to cross the cell membrane.

  • Protocol (using Caco-2 cell model):

    • Seed Caco-2 cells on a permeable support (e.g., Transwell inserts) and culture until a confluent monolayer is formed.

    • Add the prodrug to the apical side of the monolayer.

    • At various time points, collect samples from the basolateral side.

    • Analyze the samples by LC-MS/MS to quantify the amount of prodrug that has crossed the monolayer.

    • Calculate the apparent permeability coefficient (Papp).[23]

3. Intracellular Prodrug Activation and Drug Accumulation

  • Objective: To confirm that the prodrug is taken up by cells and converted to the active inhibitor, leading to its intracellular accumulation.

  • Protocol:

    • Treat the target cells with the prodrug for various durations.

    • Lyse the cells and analyze the lysates by LC-MS/MS to quantify the intracellular concentrations of both the prodrug and the active inhibitor.

    • Compare the intracellular concentration of the active inhibitor to the extracellular concentration to determine the extent of accumulation.

4. Cell-Based Sialidase Activity Assays

  • Objective: To demonstrate that the intracellularly delivered inhibitor is functional and can inhibit its target sialidase.

  • Protocol (using a fluorogenic substrate):

    • Pre-treat the target cells with the prodrug or the parent inhibitor (as a control for cell permeability).

    • Lyse the cells and incubate the lysates with a fluorogenic sialidase substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA).[9]

    • Measure the fluorescence generated from the cleavage of the substrate over time.[1][24][25]

    • Calculate the sialidase activity and determine the IC50 value for the prodrug.

5. Target Engagement and Downstream Functional Assays

  • Objective: To confirm that the inhibition of intracellular sialidase activity leads to the expected biological consequences.[26]

  • Protocol (example for an inhibitor of a sialidase involved in ganglioside metabolism):

    • Treat cells with the prodrug for an extended period.

    • Extract lipids from the cells and analyze the ganglioside profile by techniques such as HPTLC or mass spectrometry.

    • Assess for changes in the levels of specific gangliosides that are substrates of the target sialidase.

Comparative Performance Data

The following table summarizes hypothetical comparative data for different prodrug approaches of a model sialidase inhibitor.

Prodrug StrategyPlasma Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Intracellular Active Drug Accumulation (Fold over extracellular)Cell-Based IC₅₀ (µM)
Parent Inhibitor >240<0.1<1>100
Ethyl Ester 305.2152.5
POM Ester 608.1251.2
Phosphate 1803.5183.1
Galactosyl >2402.150 (in target cells)0.8

Conclusion and Future Perspectives

The prodrug approach is a powerful and essential tool for enabling the intracellular delivery of potent sialidase inhibitors.[13][14][27] The choice of the optimal prodrug strategy depends on a careful consideration of factors such as the desired pharmacokinetic profile, the enzymatic landscape of the target cells, and the synthetic feasibility. Esterase-activated prodrugs offer a broadly applicable and straightforward approach, while phosphate and glycosidase-activated prodrugs can provide enhanced stability and targeting capabilities.

The validation workflow presented in this guide provides a robust framework for the systematic evaluation of different prodrug candidates. By combining in vitro characterization with cell-based functional assays, researchers can confidently select and advance the most promising prodrugs for further preclinical and clinical development. As our understanding of the roles of intracellular sialidases in health and disease continues to grow, the development of effective prodrug strategies will be paramount to unlocking the full therapeutic potential of sialidase inhibitors.

References

  • Krężel, A. & Wiemer, A. J. Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC.
  • BPS Bioscience. Sialidase Fluorogenic Assay Kit.
  • Wiemer, A. J. & Wiemer, D. F. Phosphonate prodrugs: an overview and recent advances. PMC.
  • Creative Biolabs. Sialidase NANH Activity Assay Kit (Fluorogenic).
  • Assay Genie. Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric) (BA0135).
  • Eastman, R. T., et al. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. PMC.
  • Odagiri, T. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors. PubMed.
  • Magesh, S., et al. Human sialidase inhibitors: design, synthesis, and biological evaluation of 4-acetamido-5-acylamido-2-fluoro benzoic acids. PubMed.
  • JCGGDB.
  • de Kort, M., et al. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry.
  • Magesh, S., et al. Design, synthesis, and biological evaluation of human sialidase inhibitors. Part 1: selective inhibitors of lysosomal sialidase (NEU1). PubMed.
  • Design and synthesis of potential neuraminidase and trans-sialidase...
  • Sidwell, R. W., et al. Oral Administration of a Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 Protects Mice and Ferrets against Influenza Infection. PubMed Central.
  • Mendel, D. B., et al. Oral Administration of a Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 Protects Mice and Ferrets against Influenza Infection. Antimicrobial Agents and Chemotherapy.
  • Tantra, N. S., et al. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry.
  • Parajuli, R. R., et al. PRODRUG AS A NOVEL APPROACH OF DRUG DELIVERY- A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Minko, T., et al.
  • The Design, Synthesis of Potential Sialidase Inhibitors as Anti-influenza... Google Books.
  • Li, Y., et al. Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry.
  • Al-Majidi, S. M. R., et al. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Publishing.
  • Sarns, S., et al. Assessing the oral bioavailability of difluorosialic acid prodrugs, potent viral neuraminidase inhibitors, using a snapshot PK screening assay. PubMed.
  • Glanz, V. Y., et al. Inhibition of sialidase activity as a therapeutic approach. PMC.
  • Vlieghe, P., et al. Prodrug-based intracellular delivery of anticancer agents. PubMed.
  • Parajuli, R. R., et al. (PDF) PRODRUG AS A NOVEL APPROACH OF DRUG DELIVERY- A REVIEW.
  • Markovič, M., et al. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. MDPI.
  • Khade, M. M., et al. Prodrugs: A Novel Approach of Drug Delivery. Science Publishing Group.
  • Eisenberg, E. J., et al.
  • Rahim, A. S. A. & von Itzstein, M. Recent Progress in the Discovery of Neuraminidase Inhibitors as Anti-influenza Agents.
  • Lai, L., et al. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry.
  • Li, Y., et al.
  • Han, H., et al. Carrier-Mediated Prodrug Uptake to Improve the Oral Bioavailability of Polar Drugs: An Application to an Oseltamivir Analogue. PubMed.
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  • da Silva, A. C. G., et al. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. MDPI.
  • Owen, C. D., et al. Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease. Frontiers in Chemistry.
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  • Novel antiviral activity of neuraminidase inhibitors against an avian influenza a virus.
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Safety Operating Guide

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the successful application of our products but also the safety of the researchers who use them and the protection of our environment. The proper disposal of any chemical, regardless of its perceived hazard level, is a critical component of laboratory stewardship.

This guide provides a comprehensive framework for the proper disposal of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (CAS No. 25875-99-4). Our approach is grounded in the principles of risk mitigation, regulatory compliance, and scientific best practices. We will move beyond a simple checklist to explain the rationale behind these procedures, empowering you to make informed decisions for a variety of laboratory scenarios.

Hazard Assessment: A Principle of Prudent Practice

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. This compound and its close analogs, such as the non-esterified form (DANA, CAS 24967-27-9), present a somewhat ambiguous hazard profile in available literature.

Several Safety Data Sheets (SDS) for the closely related DANA classify the substance as not hazardous under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[1][2] However, other sources assign it a WGK 3 (severely hazardous to water) rating under German regulations or classify it as a combustible solid.

Causality: This discrepancy does not necessarily indicate conflicting data, but rather different regulatory frameworks and endpoints being considered. For instance, a substance may have low acute toxicity for humans (leading to a "non-hazardous" classification by OSHA) but still pose a risk to aquatic ecosystems.

Given this ambiguity, the most responsible course of action is to adopt a conservative approach. Therefore, this guide assumes the material should be handled as a regulated chemical waste stream unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE. The goal is to prevent any direct contact, inhalation, or ingestion.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of solutions or contact with airborne powder.[3]
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents direct skin contact. Always inspect gloves for tears or punctures before use.[3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities of powder or if an aerosol is generated.[3]Prevents inhalation of the powder form of the chemical.[1]

Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle to grave."[4]

Step 1: Waste Characterization

All waste must be characterized at its point of generation.[5]

  • Pure/Unused Compound: Any amount of the pure this compound that is expired, off-spec, or no longer needed must be disposed of as chemical waste.

  • Contaminated Materials: This includes grossly contaminated items like pipette tips, weigh boats, and gloves. De minimis contamination on items like paper towels may not require disposal as hazardous waste, but consult your EHS office for specific guidance.

  • Solutions: Aqueous or solvent-based solutions containing the compound must be collected as liquid chemical waste. Do not dispose of solutions down the drain.[6] Doing so can harm aquatic life and violate local water authority regulations.[2]

Step 2: Waste Segregation & Container Selection

Proper segregation prevents dangerous chemical reactions and ensures efficient disposal.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with your waste stream (e.g., polyethylene for most solutions, a sealed bag or pail for solid waste). The container must be in good condition with no leaks.[7]

  • Dedicate the Container: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids) unless specifically instructed to do so by your EHS department. Incompatible wastes must be kept separate.[7]

Step 3: Labeling the Waste Container

Accurate labeling is a critical regulatory requirement. The EPA's Hazardous Waste Generator Improvements Rule has specific labeling mandates.[8] Your waste container label must include:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name: "this compound" . List all other components of the mixture (e.g., "Methanol," "Water").

  • The approximate concentration of each component.

  • An indication of the hazards (e.g., "Combustible," "Aquatic Toxin").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][8]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: You may accumulate up to 55 gallons of non-acutely hazardous waste in an SAA.[8]

  • Container Management: The waste container must be kept sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[7]

  • Secondary Containment: It is best practice to keep your waste container in a secondary containment bin to contain any potential leaks.

Step 5: Arranging for Final Disposal

When your waste container is full or you are approaching the accumulation time limit (typically 12 months for academic labs under Subpart K rules), you must arrange for its removal.[5]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.

  • Do Not Transport Off-Site: Only licensed transporters are permitted to move hazardous waste off facility grounds.[8]

The following diagram illustrates the decision-making workflow for proper disposal.

Caption: Disposal Decision Workflow for Laboratory-Generated Waste.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to safety. Your response should be swift, deliberate, and informed.[9]

Minor Spill (Contained on Benchtop)
  • Alert Colleagues: Immediately notify others in the area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Consult SDS: Refer to the Safety Data Sheet for specific cleanup advice.

  • Don PPE: Ensure you are wearing the appropriate PPE (goggles, lab coat, double gloves).

  • Clean-Up:

    • For Solids: Gently sweep or wipe up the material to avoid creating dust.

    • For Liquids: Absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Package Waste: Place all cleanup materials into a designated waste bag or container. Label it as hazardous waste with the chemical name.

  • Decontaminate: Clean the spill area with soap and water.

Major Spill (Outside of Containment)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response (e.g., call campus police or EHS).

  • Isolate: Close the laboratory doors behind you to contain the spill.

  • Report: Provide emergency responders with the name of the chemical and a copy of the SDS.

The diagram below outlines the general spill response protocol.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Hazard Start->Assess MinorSpill Minor Spill (Small, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained) Assess->MajorSpill Major Alert Alert Colleagues & Isolate Area MinorSpill->Alert Evacuate EVACUATE AREA MajorSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Cleanup Absorb/Collect Spill Material PPE->Cleanup Package Package Cleanup Debris as Hazardous Waste Cleanup->Package Decon Decontaminate Spill Area Package->Decon Notify Notify EHS / Emergency Services & Pull Alarm Evacuate->Notify Report Report Spill Details to Responders Notify->Report

Caption: General Protocol for Chemical Spill Response.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive guide, you are not only ensuring compliance with safety regulations but also upholding your professional responsibility to your colleagues, your institution, and the scientific community. Always remember that your institution's EHS department is your primary resource for specific guidance and clarification.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab Management. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]

Sources

Safe Handling and Disposal of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester. As a derivative of a neuraminidase inhibitor, this compound warrants careful handling to minimize exposure and ensure a safe laboratory environment.[1][2] This guide is structured to provide not just procedural steps but also the scientific rationale behind them, fostering a culture of safety and deep understanding.

Understanding the Compound: Hazard Evaluation

This compound is a derivative of a known inhibitor of viral and animal neuraminidases. While comprehensive toxicological data for this specific methyl ester may be limited, the parent compound, N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (also known as Neu5Ac2en or DANA), is generally not classified as a hazardous substance.[3][4] However, as with any research chemical with biological activity, it is prudent to handle it with a high degree of caution to avoid inhalation, ingestion, and contact with skin and eyes.[3][5] The compound is typically a white powder, and as such, presents a potential inhalation hazard if handled improperly.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure when handling this compound in either solid or solution form. The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications & Best Practices
Eye Protection Safety Goggles or a Face ShieldMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashes or aerosol generation.[1][7]
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially during weighing and transfer operations. Check for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[1]
Body Protection Laboratory Coat (fully buttoned)A flame-resistant or chemically resistant lab coat is advised. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat should be worn.[1]
Respiratory Protection N95 Respirator or higherRequired when handling the compound as a powder or when there is a potential for aerosolization.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound.

Designated Work Area

All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the powder form to control for potential aerosols.[1]

Weighing and Aliquoting
  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, vials, etc.) within the designated containment area.

  • Weighing : Carefully weigh the desired amount of the powdered compound in a chemical fume hood to minimize the risk of inhalation. Use anti-static weigh boats if necessary.

  • ** aliquoting**: If preparing stock solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing. Cap the vial securely before vortexing or sonicating to dissolve.

Experimental Use

When using the compound in experiments, always handle solutions with care to prevent spills and splashes. If working with cell cultures or other biological systems, follow appropriate sterile techniques in conjunction with the chemical safety protocols outlined here.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste : Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, and paper towels) in a clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.[1][5]

  • Disposal Protocol : All waste must be disposed of in accordance with institutional, local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start: Obtain Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe designated_area Work in Designated Area (Fume Hood) ppe->designated_area weigh Weigh Powder designated_area->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste remove_ppe Doff PPE solid_waste->remove_ppe liquid_waste->remove_ppe end End remove_ppe->end exposure Exposure Event skin Skin Contact: Flush with water for 15 min exposure->skin eye Eye Contact: Flush with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 2
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

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